(S)-N-Boc-L-homoserine Triethylammonium Salt
Description
BenchChem offers high-quality (S)-N-Boc-L-homoserine Triethylammonium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Boc-L-homoserine Triethylammonium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-diethylethanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.C6H15N/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;1-4-7(5-2)6-3/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);4-6H2,1-3H3/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFLJVHFPCDKEP-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675718 | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796072-25-8 | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of (S)-N-Boc-L-homoserine Triethylammonium Salt?
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Boc-L-homoserine Triethylammonium Salt is a derivative of the non-proteinogenic amino acid L-homoserine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a triethylammonium cation forming a salt with the carboxylate group. This compound is of interest to researchers in the fields of peptide synthesis, medicinal chemistry, and drug discovery due to its potential as a versatile building block. The presence of the Boc group allows for controlled peptide chain elongation, while the triethylammonium salt form can enhance solubility in organic solvents, facilitating its use in various reaction conditions. While specific literature on this particular salt is sparse, its chemical properties and reactivity can be largely inferred from the well-established chemistry of its constituent parts: N-Boc protected amino acids and triethylammonium salts of carboxylic acids.
This guide provides a comprehensive overview of the known and predicted chemical properties of (S)-N-Boc-L-homoserine Triethylammonium Salt, along with detailed protocols for its synthesis and handling, and a discussion of its potential research applications, including its putative role as an inhibitor in the context of Alzheimer's disease research[1][2].
Chemical and Physical Properties
The fundamental physicochemical properties of (S)-N-Boc-L-homoserine Triethylammonium Salt are summarized in the table below. These have been compiled from various chemical supplier databases.
| Property | Value | References |
| CAS Number | 796072-25-8 | [1][3] |
| Molecular Formula | C₁₅H₃₂N₂O₅ | [1][3] |
| Molecular Weight | 320.42 g/mol | [1][3] |
| Appearance | Clear colorless oil | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | -20°C | [1] |
Based on the structure, it is also expected to be soluble in a range of polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), a common characteristic of triethylammonium salts of N-protected amino acids which enhances their utility in solution-phase synthesis[4].
Synthesis and Purification
Experimental Protocol: Synthesis of (S)-N-Boc-L-homoserine Triethylammonium Salt
Materials:
-
(S)-N-Boc-L-homoserine
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous diethyl ether (Et₂O) or other suitable non-polar solvent
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve (S)-N-Boc-L-homoserine (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Addition of Triethylamine: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.05 eq) dropwise via a syringe. A slight excess of triethylamine ensures complete salt formation.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. The formation of the salt, which may be an oil or a precipitate, should be observed.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum. If the product is an oil, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification (if necessary): The resulting oil can be purified by washing with a non-polar solvent like hexane to remove any excess triethylamine, followed by drying under high vacuum.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere is crucial to prevent the absorption of atmospheric moisture, which could hydrolyze the Boc group under certain conditions or interfere with the salt formation.
-
The dropwise addition of triethylamine at 0 °C helps to control the exothermic nature of the acid-base reaction.
-
Using a slight excess of triethylamine drives the equilibrium towards the formation of the salt.
Caption: Synthetic workflow for (S)-N-Boc-L-homoserine Triethylammonium Salt.
Chemical Reactivity and Stability
The reactivity of (S)-N-Boc-L-homoserine Triethylammonium Salt is governed by its three primary functional groups: the Boc-protected amine, the triethylammonium carboxylate, and the primary hydroxyl group on the side chain.
Caption: Key reactive sites of the subject molecule.
Stability of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions[]. It is generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation[]. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent[].
Reactivity of the Triethylammonium Carboxylate
The triethylammonium salt of the carboxylic acid is essentially a protected carboxylate. The carboxylate anion is nucleophilic and can participate in reactions such as esterification with alkyl halides[6]. The triethylammonium cation can be labile, especially during purification by chromatography or upon evaporation, which can lead to the loss of triethylamine and regeneration of the free carboxylic acid[4]. The stability of the salt is dependent on the pKa of the corresponding acid[4].
Reactivity of the Side-Chain Hydroxyl Group
The primary hydroxyl group on the homoserine side chain is a potential site for further functionalization. It can undergo reactions typical of alcohols, such as acylation, alkylation, or oxidation, depending on the desired modification.
Potential for Lactonization
N-protected homoserine derivatives are known to have the potential to undergo intramolecular cyclization to form the corresponding N-protected α-amino-γ-butyrolactone[7]. This reaction is typically promoted under acidic conditions which can facilitate the removal of the Boc group, followed by nucleophilic attack of the hydroxyl group on the activated carboxylic acid.
Spectroscopic Characterization (Predicted)
While specific spectroscopic data for (S)-N-Boc-L-homoserine Triethylammonium Salt is not publicly available, its characteristic spectral features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the protons of the homoserine backbone, and the triethylammonium cation (a quartet around 3.1 ppm and a triplet around 1.2 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the Boc group and the carboxylate, the quaternary carbon and methyl carbons of the Boc group, the carbons of the homoserine backbone, and the ethyl carbons of the triethylammonium cation.
-
IR Spectroscopy: The infrared spectrum would likely show a strong absorption band for the carboxylate anion (around 1600-1550 cm⁻¹), a broad absorption for the O-H stretch of the hydroxyl group (around 3400-3200 cm⁻¹), and characteristic absorptions for the N-H of the carbamate and the C-H bonds.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a peak for the N-Boc-L-homoserine anion at m/z 218.1 and a peak for the triethylammonium cation at m/z 102.1.
Applications in Research
(S)-N-Boc-L-homoserine Triethylammonium Salt is a valuable intermediate in organic synthesis, particularly in the construction of peptides and other complex molecules. The Boc protection allows for its use in stepwise peptide synthesis[8].
Potential Role in Alzheimer's Disease Research
Several chemical suppliers list this compound as an "inhibitor for treatment of Alzheimer's disease"[1][2]. However, the primary research literature supporting this specific claim is not readily identifiable. The reference to "Alper, P. B." by one supplier could not be definitively linked to a publication on this compound and Alzheimer's disease through available search methods[1]. It is plausible that this compound is used as a building block in the synthesis of more complex molecules that are being investigated as potential therapeutics for Alzheimer's disease. The development of small molecule inhibitors is a key area of research for neurodegenerative diseases[9][10][11][12].
Handling and Storage
Handling:
As with all laboratory chemicals, (S)-N-Boc-L-homoserine Triethylammonium Salt should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Storage:
For long-term stability, it is recommended to store the compound at -20°C[1]. Some suppliers also suggest storage in a refrigerator at 2-8°C[2]. It should be kept in a tightly sealed container to protect it from moisture.
References
- Pillay, M. K., Kannan, K., & Ramasubramanian, P. (1983). Kinetics of reaction of triethylammonium carboxylates with α-halogenocarbonyl compounds in organic solvents. Tetrahedron, 39(23), 3899-3907.
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health. [Link]
-
Preparation and improved stability of N-Boc-alpha-amino-5-acyl Meldrum's acids, a versatile class of building blocks for combinatorial chemistry. PubMed. [Link]
-
N-Acyl homoserine lactone. Wikipedia. [Link]
-
Pharmaffiliates. (S)-N-Boc-L-homoserine Triethylammonium Salt. [Link]
-
The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. National Institutes of Health. [Link]
- Kohler, F., Liebermann, E., Miksch, G., & Kainz, C. (1973). Thermodynamics of the acetic acid-triethylamine system. The Journal of Physical Chemistry, 77(18), 2224-2228.
-
Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. National Institutes of Health. [Link]
-
Alzheimer's Drug Moves into Phase 1 Safety Study. Alzheimer's News Today. [Link]
-
Stability of the compound in triethylammonium bicarbonate buffer assessed as compound decomposition at pH 8.5 incubated at 37 degC by [31P] NMR spectroscopy. PubChem. [Link]
-
Amyloid precursor protein synthesis inhibitors for Alzheimer's disease treatment. National Institutes of Health. [Link]
-
A new drug could stop Alzheimer's before memory loss begins. ScienceDaily. [Link]
-
Mechanisms for interaction between acetic acid and triethylamine. ResearchGate. [Link]
-
New Alzheimer's Drug Protects the Blood-Brain Barrier. Technology Networks. [Link]
-
Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry. [Link]
-
Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI. [Link]
-
Neuro-protective effects of aloperine in an Alzheimer's disease cellular model. PubMed. [Link]
-
What happens when amino acids are added to triethylamine? ResearchGate. [Link]
-
Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
-
Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. [Link]
-
Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. PubMed. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. Amyloid precursor protein synthesis inhibitors for Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. New Alzheimer’s Drug Protects the Blood-Brain Barrier | Technology Networks [technologynetworks.com]
(S)-N-Boc-L-homoserine Triethylammonium Salt structure and molecular weight.
An In-Depth Technical Guide to (S)-N-Boc-L-homoserine Triethylammonium Salt
This guide provides a comprehensive technical overview of (S)-N-Boc-L-homoserine Triethylammonium Salt, a specialized amino acid derivative. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's structure, properties, and critical applications, with a primary focus on its role in solid-phase peptide synthesis (SPPS).
Introduction and Strategic Overview
(S)-N-Boc-L-homoserine Triethylammonium Salt is a protected amino acid uniquely suited for specific applications in synthetic organic chemistry. It consists of the L-homoserine backbone, a non-proteinogenic amino acid, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The carboxylic acid moiety exists as a salt with the triethylammonium cation.
The strategic utility of this compound stems from two key features:
-
The Boc Protecting Group: This acid-labile group ensures the alpha-amine is unreactive during coupling reactions, preventing self-polymerization. It can be removed under specific acidic conditions that, ideally, do not affect other protecting groups or the linkage to a solid support[1][2].
-
The Triethylammonium Salt: Formation of the triethylammonium salt deprotonates the carboxylic acid, enhancing its nucleophilicity. This is particularly advantageous in the initial anchoring step of peptide synthesis onto chloromethylated resins[3]. The salt form can also improve solubility in organic solvents compared to the free acid[4][5].
While some commercial suppliers note its potential as an inhibitor for Alzheimer's disease research, this guide will focus on its well-established and mechanistically understood role in peptide chemistry, as robust, peer-reviewed evidence for its therapeutic applications is not extensively documented in scientific literature.
Molecular Structure and Physicochemical Properties
The compound is an ion pair formed through an acid-base reaction between the carboxylic acid of N-Boc-L-homoserine and the tertiary amine, triethylamine[5].
Chemical Structure
The structure comprises the (S)-N-Boc-L-homoserinate anion and the triethylammonium cation.
Diagram: Ionic Structure of (S)-N-Boc-L-homoserine Triethylammonium Salt
Caption: Ionic interaction between the carboxylate of N-Boc-L-homoserine and protonated triethylamine.
Physicochemical Data
The key properties of (S)-N-Boc-L-homoserine Triethylammonium Salt are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 796072-25-8 | [6] |
| Molecular Formula | C₁₅H₃₂N₂O₅ | [6] |
| Molecular Weight | 320.42 g/mol | [6] |
| Appearance | Clear, colorless oil | [6] |
| Solubility | Soluble in water | [6] |
| Storage Conditions | -20°C | [6] |
Synonyms: N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Triethylammonium Salt; (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutanoic Acid Triethylammonium Salt; N-tert-Butoxycarbonyl-L-homoserine Triethylammonium Salt.[3][6][7]
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary and most well-documented application of this compound is in Boc-based solid-phase peptide synthesis. It serves as a building block for introducing a homoserine residue at a specific position within a peptide chain.
Rationale for Use: The Anchoring Step
The first step in SPPS is the covalent attachment (anchoring) of the C-terminal amino acid to an insoluble resin support, most classically the Merrifield resin (chloromethylated polystyrene)[3]. This reaction is a nucleophilic substitution where the carboxylate of the protected amino acid attacks the chloromethyl group of the resin.
Expertise & Causality: Using the free acid form of a Boc-amino acid is inefficient for this step due to the low nucleophilicity of the protonated carboxylic acid. Converting the acid to its conjugate base (a carboxylate) is essential. The triethylammonium salt provides this pre-formed carboxylate anion. In the original Boc-SPPS procedures developed by Merrifield, triethylammonium salts were used for this purpose to ensure a racemization-free esterification[3]. The triethylamine acts as a non-nucleophilic base that facilitates the formation of the carboxylate, which is then soluble in organic solvents like ethanol or DMF and ready to react with the resin[1][3].
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Use of tetrabutylammonium salts of amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. A patent review of butyrylcholinesterase inhibitors and reactivators 2010-2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and purification of (S)-N-Boc-L-homoserine Triethylammonium Salt.
An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of (S)-N-Boc-L-homoserine Triethylammonium Salt
Foreword: The Strategic Importance of Protected Homoserine Derivatives
In the landscape of modern peptide synthesis and drug discovery, the precise control of reactive functional groups is paramount. (S)-N-Boc-L-homoserine stands out as a pivotal chiral building block. Its dual functionality—a protected amine and a free carboxylic acid, complemented by a primary alcohol on the side chain—offers a versatile scaffold for complex molecular construction. The tert-butoxycarbonyl (Boc) protecting group provides robust, acid-labile protection essential for multi-step synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[][2][]
The conversion of the free acid to its triethylammonium salt is not a trivial step but a strategic decision to enhance its utility. This salt form often exhibits improved solubility in organic solvents and better handling characteristics compared to the free acid, which can be a challenging-to-handle oil or an amorphous solid. This guide provides a comprehensive, field-proven methodology for the synthesis of (S)-N-Boc-L-homoserine and its subsequent conversion to the highly purified triethylammonium salt, grounded in established chemical principles and supported by authoritative references.
Part 1: Synthesis of (S)-N-Boc-L-homoserine
The foundational step is the chemoselective N-terminal protection of L-homoserine. The method of choice employs di-tert-butyl dicarbonate (Boc₂O) under aqueous alkaline conditions, a classic and highly efficient transformation.[4][5]
Core Principles and Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the deprotonated amino group of L-homoserine on one of the carbonyl carbons of Boc₂O. The use of a base is critical; it deprotonates the ammonium group of the zwitterionic amino acid, increasing the nucleophilicity of the nitrogen atom. The reaction is typically performed in a biphasic solvent system (e.g., water/dioxane) to accommodate the solubility of both the polar amino acid and the nonpolar Boc anhydride.[]
Experimental Protocol: Step-by-Step Methodology
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| L-Homoserine | 119.12 | 4.76 g | 40.0 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 8.48 g | 80.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 13.1 g (13.8 mL) | 60.0 |
| 1,4-Dioxane | - | 50 mL | - |
| Deionized Water | - | 200 mL | - |
| 2 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | ~300 mL | - |
| Petroleum Ether | - | ~100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - |
Procedure:
-
Initial Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-homoserine (4.76 g, 40 mmol) and sodium carbonate (8.48 g, 80 mmol) in 200 mL of deionized water.[5]
-
Solvent Addition: Add 50 mL of 1,4-dioxane to the aqueous solution and stir for 5 minutes to ensure homogeneity.[5]
-
Boc₂O Addition: Cool the flask in an ice-water bath. Once chilled, slowly add di-tert-butyl dicarbonate (13.8 mL, 60 mmol) to the vigorously stirring solution over 15-20 minutes. Causality: The ice bath mitigates the exotherm of the reaction, while slow addition prevents localized high concentrations of the anhydride, minimizing side reactions.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours) to ensure the reaction proceeds to completion.[5]
-
Initial Work-up: Transfer the reaction mixture to a separatory funnel. Wash with petroleum ether (2 x 50 mL) to remove any unreacted Boc₂O and other nonpolar impurities. Discard the organic layers.[5]
-
Acidification: Return the aqueous phase to the flask and cool it in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of 2 M HCl.[5] Self-Validation: Monitor the pH with pH paper or a calibrated pH meter. The appearance of a white precipitate or cloudiness indicates the formation of the water-insoluble product.
-
Extraction: Transfer the acidified mixture back to the separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL). Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[5]
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, (S)-N-Boc-L-homoserine, is typically obtained as a colorless, viscous oil or a sticky foam.[5][6] The expected crude yield is approximately 8.5-9.0 g (97-103%, may contain residual solvent).
Visualization: Synthesis Workflow
Caption: Workflow for the N-Boc protection of L-homoserine.
Part 2: Purification of (S)-N-Boc-L-homoserine
Obtaining a high-purity, solid form of N-Boc protected amino acids can be challenging, as they frequently isolate as oils.[7] A robust purification strategy is essential for ensuring the quality of the final salt.
Purification Strategy: From Oil to Solid
The most effective method for purifying the crude oil is through crystallization induced by solvent pulping, a technique that avoids the need for column chromatography.[7]
Procedure:
-
Solvent Addition: To the flask containing the crude oily product, add a weak polar or nonpolar solvent such as cyclohexane or a mixture of petroleum ether and diethyl ether (e.g., 50 mL).[7]
-
Pulping/Trituration: Stir the mixture vigorously at room temperature. The oil should gradually transform into a white solid as it is "pulped" or triturated by the solvent. This process can take from 30 minutes to several hours. Causality: The solvent dissolves impurities that keep the product oily while inducing the product itself to crystallize or precipitate.
-
Seeding (Optional): If solidification does not occur, adding a seed crystal of previously obtained pure product can initiate crystallization.[7]
-
Isolation: Collect the resulting white solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same used for pulping).
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) for several hours to obtain pure, solid (S)-N-Boc-L-homoserine.
Quality Control and Purity Assessment
A multi-faceted approach is required to validate the purity and identity of the intermediate.[][9]
| Analysis Method | Purpose | Expected Result |
| HPLC | Quantitative purity assessment | >99% purity. |
| ¹H NMR | Structural confirmation | Peaks corresponding to Boc group (~1.4 ppm, 9H), and homoserine backbone protons. |
| TLC | Reaction monitoring/qualitative check | Single spot with a distinct Rf value (e.g., in 4:1:1 n-butanol:acetic acid:water).[10] |
| Melting Point | Physical characterization | ~140°C.[5] |
Part 3: Synthesis of (S)-N-Boc-L-homoserine Triethylammonium Salt
The final step is the formation of the triethylammonium salt via a simple acid-base reaction. This enhances the compound's utility for subsequent synthetic steps.[11]
Principle of Salt Formation
The carboxylic acid of (S)-N-Boc-L-homoserine is deprotonated by the tertiary amine base, triethylamine (TEA), to form a stable, often more soluble, ammonium carboxylate salt.[11] The reaction is quantitative and typically clean, requiring minimal purification.
Experimental Protocol: Step-by-Step Methodology
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (S)-N-Boc-L-homoserine | 219.24 | 4.39 g | 20.0 |
| Triethylamine (TEA) | 101.19 | 2.02 g (2.78 mL) | 20.0 |
| Dichloromethane (DCM) | - | ~50 mL | - |
Procedure:
-
Dissolution: Dissolve the purified (S)-N-Boc-L-homoserine (4.39 g, 20.0 mmol) in dichloromethane (~50 mL) in a clean, dry flask.
-
Base Addition: While stirring, add a stoichiometric amount of triethylamine (2.78 mL, 20.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is instantaneous.
-
Isolation: Remove the solvent completely under reduced pressure. The final product, (S)-N-Boc-L-homoserine Triethylammonium Salt, is typically obtained as a clear, colorless to pale yellow oil or a hygroscopic solid.[12]
Visualization: Salt Formation Workflow
Caption: Workflow for the triethylammonium salt formation.
Part 4: Final Product Characterization
Thorough characterization of the final salt is crucial for its use in demanding applications like pharmaceutical development.
Key Characterization Data:
| Parameter | Value | Reference |
| Chemical Name | (S)-N-Boc-L-homoserine Triethylammonium Salt | [12][13][14] |
| CAS Number | 796072-25-8 | [12][13] |
| Molecular Formula | C₁₅H₃₂N₂O₅ | [12][13] |
| Molecular Weight | 320.42 g/mol | [12][13] |
| Appearance | Clear colorless oil or white to off-white hygroscopic solid | [12] |
| Solubility | Soluble in water, DMSO, methanol | [12][15] |
| Storage | Store at -20°C, keep container well-closed | [16] |
Analytical Confirmation:
-
¹H NMR: Will show characteristic signals for both the Boc-homoserine anion and the triethylammonium cation (a quartet around 3.0-3.2 ppm and a triplet around 1.2-1.3 ppm).
-
HPLC/UPLC-MS: Confirms purity and provides mass data for both the anionic component (m/z ≈ 218) and the cationic component (m/z ≈ 102).
-
FT-IR: The spectrum will show a shift in the carbonyl stretching frequency from the carboxylic acid (~1710-1740 cm⁻¹) to the carboxylate anion (~1550-1610 cm⁻¹).
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Crystallization method of Boc-amino acid.
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]
-
Synthesis of (R)-(+)-Boc-Iturinic Acid (nC14) from Aspartic Acid. ResearchGate. [Link]
-
N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses Procedure. [Link]
-
The Preparation of D- and L-Homoserine. ACS Publications - American Chemical Society. [Link]
-
Separation and Refining of Amino acids. DIAION. [Link]
- Process for the separation of amino acids and their salts from an aqueous solution.
- Preparation method of Boc-L-aspartic acid.
-
(S)-N-Boc-L-homoserine Triethylammonium Salt. Pharmaffiliates. [Link]
-
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. [Link]
-
How to purify amino acid with mineral salt. Reddit. [Link]
- A kind of preparation method of BOC L asparagine.
- Process for preparing Boc protected amino acid by (Boc) O.
-
Separation and Purification of Amino Acids. ResearchGate. [Link]
- Preparation of amino acids from their salts.
-
Help Removing Excess Boc Anhydride. Reddit. [Link]
-
What happens when amino acids are added to triethylamine? ResearchGate. [Link]
-
Synthesis of Decapeptide of L-aspartic Acid and benzyl-L-aspartic Acid by Solid Phase Peptide Synthesis. PubMed. [Link]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
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An In-depth Technical Guide to (S)-N-Boc-L-homoserine Triethylammonium Salt: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (S)-N-Boc-L-homoserine Triethylammonium Salt, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, analytical characterization, and applications, with a focus on the underlying scientific principles.
Core Compound Identification and Properties
(S)-N-Boc-L-homoserine Triethylammonium Salt is the triethylammonium salt of the N-terminally protected non-proteinogenic amino acid, L-homoserine. The tert-butoxycarbonyl (Boc) protecting group renders the amino functionality inert to many reaction conditions, allowing for selective chemical transformations at other sites of the molecule.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier | Value | Source(s) |
| CAS Number | 796072-25-8 | [1] |
| Molecular Formula | C15H32N2O5 | [1][2] |
| Molecular Weight | 320.42 g/mol | [1][2] |
| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Triethylammonium Salt, (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutanoic Acid Triethylammonium Salt, N-tert-Butoxycarbonyl-L-homoserine Triethylammonium Salt | [2] |
| Appearance | Clear colorless oil (for the salt) | [2] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | -20°C | [2] |
The triethylammonium salt form of N-Boc-L-homoserine enhances its solubility in certain organic solvents and can influence its reactivity in specific chemical transformations.
Synthesis and Purification
The synthesis of (S)-N-Boc-L-homoserine Triethylammonium Salt involves two primary steps: the protection of the amino group of L-homoserine with a Boc group, followed by salt formation with triethylamine.
N-Boc Protection of L-homoserine
The most common method for the introduction of the Boc protecting group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Reaction Scheme:
Figure 1: General scheme for the N-Boc protection of L-homoserine.
Detailed Protocol for N-Boc-L-homoserine Synthesis:
-
Dissolution: Dissolve L-homoserine and a base, such as sodium carbonate (2 equivalents), in a mixture of water and a miscible organic solvent like 1,4-dioxane.[3]
-
Addition of Boc₂O: Cool the solution in an ice bath and slowly add di-tert-butyl dicarbonate (1.5 equivalents).[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up:
-
Wash the reaction mixture with a non-polar solvent like petroleum ether to remove unreacted Boc₂O.[3]
-
Acidify the aqueous layer to a pH of 2 with a dilute acid (e.g., 2M HCl). This will protonate the carboxylic acid, causing the N-Boc-L-homoserine to precipitate or be extractable into an organic solvent.[3]
-
Extract the product into an organic solvent such as ethyl acetate.[3]
-
-
Purification:
-
Wash the combined organic layers with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Further purification can be achieved by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Formation of the Triethylammonium Salt
The formation of the triethylammonium salt is a straightforward acid-base reaction.
Reaction Scheme:
Figure 2: General scheme for the formation of the triethylammonium salt.
Protocol for Triethylammonium Salt Formation:
-
Dissolve the purified N-Boc-L-homoserine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Add one equivalent of triethylamine dropwise with stirring.
-
The triethylammonium salt will either precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-N-Boc-L-homoserine and its triethylammonium salt. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Key Parameters and Expected Results |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment | A single major peak corresponding to the product. Purity is determined by the area percentage of the main peak. |
| Chiral HPLC | Enantiomeric purity | Separation of L- and D-enantiomers to confirm high enantiomeric excess of the (S)-isomer. |
| ¹H NMR | Structural confirmation | Characteristic peaks for the Boc group (a singlet around 1.4 ppm), the protons of the homoserine backbone, and the triethylammonium cation (a quartet around 3.0 ppm and a triplet around 1.2 ppm). |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule, including the carbonyls of the Boc group and the carboxylic acid, and the carbons of the homoserine and triethylammonium moieties. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Detection of the molecular ion or characteristic fragment ions corresponding to N-Boc-L-homoserine and triethylamine. |
Applications in Research and Development
N-protected amino acids are fundamental building blocks in the synthesis of peptides and other complex organic molecules. L-homoserine, as a non-proteinogenic amino acid, is a valuable component in the design of novel peptides with modified biological activities.[4]
Solid-Phase Peptide Synthesis (SPPS)
(S)-N-Boc-L-homoserine is a suitable building block for Boc-chemistry-based solid-phase peptide synthesis (SPPS).[5] The triethylammonium salt form was historically used in the original Merrifield method for attaching the first amino acid to the resin, as it aids in a racemization-free esterification.[6] However, a noted drawback of this approach is the potential for the formation of a quaternary triethylammonium salt with the chloromethylated resin, which can limit the method's utility.[6] More contemporary methods often utilize the cesium salt for this initial coupling step.[6]
Workflow for Boc-SPPS:
Sources
Understanding and Quantifying the Solubility of (S)-N-Boc-L-homoserine Triethylammonium Salt: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Introduction
(S)-N-Boc-L-homoserine, a protected derivative of the non-proteinogenic amino acid L-homoserine, is a valuable building block in synthetic organic chemistry and medicinal chemistry.[1][2][3] Its applications span from peptide synthesis to the development of novel therapeutics. The triethylammonium salt form, (S)-N-Boc-L-homoserine Triethylammonium Salt, is often utilized to enhance handling and solubility characteristics. A comprehensive understanding of its solubility profile across a range of solvents is paramount for its effective use in various applications, from reaction optimization and purification to formulation development. This technical guide provides a detailed analysis of the factors governing the solubility of this compound, presents a representative solubility profile, and offers a robust experimental protocol for its determination.
The formation of a triethylammonium salt from the carboxylic acid of N-Boc-L-homoserine is a common strategy to improve the aqueous solubility of the parent amino acid derivative.[4][5] The salt formation introduces an ionic character to the molecule, which can significantly alter its interaction with different solvent environments. This guide will delve into the physicochemical principles that dictate these interactions and provide practical insights for scientists working with this and similar compounds.
Molecular Structure and Its Influence on Solubility
The solubility of (S)-N-Boc-L-homoserine Triethylammonium Salt is a direct consequence of its molecular architecture. Several key functional groups contribute to its overall polarity and capacity for intermolecular interactions:
-
N-Boc (tert-Butoxycarbonyl) Group: This bulky, lipophilic protecting group introduces a nonpolar character, which can enhance solubility in less polar organic solvents.[]
-
Triethylammonium Carboxylate Ion Pair: This is the most significant contributor to the compound's polarity. The ionic interaction between the negatively charged carboxylate and the positively charged triethylammonium ion facilitates dissolution in polar protic solvents, particularly water.[4]
-
Hydroxyl (-OH) Group: The free hydroxyl group on the side chain can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents like water and alcohols.
-
Amide Linkage: The carbamate group also possesses hydrogen bond accepting capabilities.
The interplay of these groups results in an amphiphilic molecule with a complex solubility profile.
Caption: Key functional groups of (S)-N-Boc-L-homoserine Triethylammonium Salt influencing its solubility.
Solubility Profile in Common Laboratory Solvents
The following table presents a representative solubility profile of (S)-N-Boc-L-homoserine Triethylammonium Salt at ambient temperature. This data is illustrative and serves to demonstrate the expected solubility trends based on the principles of "like dissolves like." Actual solubility values should be determined experimentally.
| Solvent | Solvent Type | Polarity Index | Hypothetical Solubility (mg/mL) | Observations |
| Water | Polar Protic | 10.2 | > 200 | Very high solubility due to ionic nature and hydrogen bonding.[7][8] |
| Methanol | Polar Protic | 5.1 | > 150 | High solubility, solvates both ionic and polar parts of the molecule. |
| Ethanol | Polar Protic | 4.3 | ~ 100 | Good solubility, slightly lower than methanol due to increased alkyl chain length. |
| Isopropanol | Polar Protic | 3.9 | ~ 50 | Moderate solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | Excellent solvent for polar and ionic compounds.[9] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 150 | High solubility, effective at solvating the salt. |
| Acetonitrile | Polar Aprotic | 5.8 | ~ 20 | Limited solubility. |
| Acetone | Polar Aprotic | 5.1 | ~ 15 | Sparingly soluble. |
| Ethyl Acetate | Moderately Polar | 4.4 | < 5 | Poorly soluble. |
| Dichloromethane (DCM) | Nonpolar | 3.1 | < 1 | Insoluble. |
| Tetrahydrofuran (THF) | Moderately Polar | 4.0 | < 5 | Poorly soluble. |
| Hexane | Nonpolar | 0.1 | < 0.1 | Insoluble. |
Discussion of Trends: The high solubility in polar protic solvents like water and methanol is driven by the dissociation of the triethylammonium carboxylate salt and strong hydrogen bonding interactions with the hydroxyl group. Polar aprotic solvents such as DMSO and DMF are also highly effective due to their ability to solvate cations and anions. Conversely, the compound exhibits poor solubility in nonpolar solvents like dichloromethane and hexane, where the energetic cost of breaking the ionic interactions of the salt is not compensated by favorable solute-solvent interactions.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a compound is the equilibrium solubility method. This involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.[10][11]
Materials and Equipment
-
(S)-N-Boc-L-homoserine Triethylammonium Salt
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or agitator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of (S)-N-Boc-L-homoserine Triethylammonium Salt to a series of vials. The excess solid should be clearly visible.
-
Pipette a precise volume (e.g., 2.0 mL) of each test solvent into the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter directly into a clean, pre-weighed vial (for gravimetric analysis) or an HPLC vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
HPLC Analysis:
-
Prepare a series of calibration standards of the compound in a suitable solvent.
-
Inject the filtered saturated solution onto the HPLC system.
-
Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is completely removed, re-weigh the vial. The mass of the dissolved solid can be calculated by difference.
-
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Caption: Experimental workflow for determining equilibrium solubility.
Implications for Research and Drug Development
A thorough understanding of the solubility of (S)-N-Boc-L-homoserine Triethylammonium Salt is crucial for several aspects of its application:
-
Reaction Chemistry: The choice of solvent is critical for achieving optimal reaction rates and yields. The solubility data guides the selection of a suitable reaction medium that can dissolve both the starting material and other reagents.
-
Purification: Knowledge of solubility is essential for developing effective purification strategies. For instance, insolubility in a particular solvent can be exploited for purification by precipitation or washing. Conversely, high solubility is required for chromatographic purification.
-
Formulation: In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) or an intermediate is a key parameter influencing its bioavailability.[5][12] The high water solubility of this salt makes it a promising candidate for aqueous formulations.
-
Analytical Method Development: Solubility information is necessary for preparing stock solutions and calibration standards for various analytical techniques, including HPLC and NMR.
Conclusion
(S)-N-Boc-L-homoserine Triethylammonium Salt is an amphiphilic molecule with a solubility profile dominated by its ionic character. It exhibits high solubility in polar protic and polar aprotic solvents, and is largely insoluble in nonpolar organic solvents. This guide has provided a theoretical framework for understanding these properties, a representative solubility profile, and a detailed experimental protocol for its quantitative determination. By leveraging this knowledge, researchers and drug development professionals can optimize the use of this versatile building block in their synthetic and formulation endeavors, ensuring efficient and reproducible outcomes.
References
-
Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC. [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
ResearchGate. (2017). What happens when amino acids are added to triethylamine?. [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Unknown. (n.d.). Controlled synthesis and properties of poly(L-homoserine). [Link]
-
National Institutes of Health. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. [Link]
-
Paperial Biological Technology. (n.d.). L-Homoserine Manufacturing and Export. [Link]
-
National Institutes of Health. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC. [Link]
-
Pharmaffiliates. (n.d.). (S)-N-Boc-L-homoserine Triethylammonium Salt. [Link]
-
MDPI. (n.d.). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 7. usbio.net [usbio.net]
- 8. mybiosource.com [mybiosource.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Role of the Boc Protecting Group in Homoserine Derivatives
Abstract
In the landscape of modern organic synthesis, particularly in peptide and medicinal chemistry, the strategic manipulation of functional groups is paramount. Homoserine, a non-proteinogenic amino acid, and its derivatives, such as homoserine lactone, are crucial structural motifs in numerous biologically active molecules and serve as versatile synthetic intermediates.[1] The successful synthesis and derivatization of these molecules hinge on the precise control of reactivity, a task largely accomplished through the use of protecting groups. This technical guide provides an in-depth analysis of the tert-butoxycarbonyl (Boc) group, one of the most fundamental and widely utilized protecting groups for the amino functionality of homoserine. We will explore the causality behind its selection, its chemical properties, detailed protocols for its application and removal, and its strategic role in complex synthetic pathways, including solid-phase peptide synthesis (SPPS) and the preparation of key intermediates for drug discovery.
Introduction: The Synthetic Challenge of a Bifunctional Building Block
Homoserine presents a unique synthetic challenge due to its bifunctional nature, possessing both a primary amine and a primary hydroxyl group. The amino group is nucleophilic and basic, while the hydroxyl group can also act as a nucleophile.[2] Unchecked, this dual reactivity leads to a cascade of undesirable side reactions during synthesis, such as self-polymerization or non-selective acylation, drastically reducing the yield and purity of the desired product.[]
The concept of "protecting groups" is the cornerstone of resolving this challenge. An ideal protecting group temporarily masks a reactive functional group, rendering it inert to a specific set of reaction conditions.[4] It must be easy to introduce in high yield, stable throughout subsequent synthetic transformations, and, critically, easy to remove selectively and in high yield without affecting the rest of the molecule.[5]
The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for amine protection due to its fulfillment of these criteria.[6] Its stability in basic, nucleophilic, and reductive environments, combined with its facile removal under specific acidic conditions, makes it an exceptionally versatile tool for the synthetic chemist.[7][8] This guide will dissect the pivotal role of the Boc group when applied to homoserine, transforming it from a reactive molecule into a precisely controlled building block for advanced synthesis.
The Boc Group: A Profile in Chemical Orthogonality
The Boc group is introduced to the amino function of homoserine to form a carbamate, which significantly attenuates the amine's nucleophilicity and basicity.[9] This transformation is foundational to nearly all subsequent synthetic manipulations.
Key Advantages of the Boc Group
-
Acid Lability: The Boc group is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in organic solvents.[7] This deprotection proceeds under mild conditions that typically do not affect other acid-sensitive groups used in complex syntheses, such as benzyl (Bzl) or tert-butyl (tBu) ethers protecting the side-chain hydroxyl.
-
Broad Stability: It is exceptionally stable to a wide range of non-acidic conditions, including basic hydrolysis (e.g., saponification of esters), hydrazinolysis, and catalytic hydrogenation (e.g., removal of Cbz or Bzl groups).[8][10] This robustness allows for a wide variety of chemical transformations to be performed on other parts of the molecule while the amine remains protected.
-
Orthogonality: The distinct removal conditions of the Boc group (acid-labile) compared to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) is a principle known as "orthogonality".[6][11][12] This allows for the sequential and selective deprotection of different functional groups within the same molecule, which is the strategic foundation of modern solid-phase peptide synthesis (SPPS).[5]
-
Clean Deprotection Products: Acid-catalyzed deprotection generates the free amine (as an ammonium salt), carbon dioxide, and isobutylene—all of which are volatile and easily removed, simplifying product purification.[4][13]
Mechanism of Protection and Deprotection
Understanding the mechanisms is key to troubleshooting and optimizing reaction conditions.
Protection: The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction involves the nucleophilic attack of the homoserine amino group on one of the carbonyl carbons of the anhydride.[14] The resulting intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into carbon dioxide and tert-butoxide. The tert-butoxide acts as a base to neutralize the protonated carbamate, driving the reaction to completion.[15]
Deprotection: The acid-catalyzed removal of the Boc group is a cornerstone of its utility. The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[2] This is followed by the loss of the stable tert-butyl cation, which forms isobutylene.[13] The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to yield the deprotected primary amine as its corresponding salt (e.g., ammonium trifluoroacetate).[15]
Synthesis and Application of Boc-Homoserine Derivatives
With the amine securely protected, the hydroxyl group of Boc-homoserine becomes a handle for further synthetic elaboration. This section details the synthesis of the core building block and its conversion into other valuable intermediates.
Experimental Protocol: Synthesis of Boc-L-Homoserine
This protocol describes a standard, reliable procedure for the N-Boc protection of L-homoserine.
Materials:
-
L-Homoserine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane (or Tetrahydrofuran - THF)
-
Water
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-homoserine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Stir at room temperature until all solids are dissolved.
-
Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the exotherm and effervescence.
-
Reaction: Allow the mixture to stir vigorously at room temperature overnight (12-18 hours). The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Workup - Quench & Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. Rationale: Protonation of the carboxylate allows for extraction into an organic solvent. The product may precipitate as a white solid or oil.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting white solid or oil can be purified by recrystallization or flash column chromatography to yield pure Boc-L-homoserine.
Boc-Homoserine as a Precursor to Homoserine Lactone
N-acyl-homoserine lactones (AHLs) are critical signaling molecules in bacterial quorum sensing, making them prime targets for research into novel antibacterial agents.[16][17] Boc-L-homoserine is an excellent precursor for the synthesis of Boc-L-homoserine lactone.[18] This is typically achieved via intramolecular cyclization, often promoted by treatment with a carbodiimide reagent (like DCC or EDC) or by activating the side-chain hydroxyl group. The Boc group's stability under these conditions is crucial for the success of the reaction.
Strategic Role in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy was the original and is still a highly robust method for SPPS, particularly for synthesizing long or difficult sequences.[19][20] In this scheme, the temporary Nα-amino protection is provided by the acid-labile Boc group, while permanent side-chain protection (including for the homoserine hydroxyl) is typically provided by groups like benzyl (Bzl) ethers, which require a much stronger acid (e.g., anhydrous HF) for removal.[20]
The workflow for incorporating a Boc-homoserine(Bzl) residue into a growing peptide chain on a solid support is cyclical and demonstrates the strategic importance of the Boc group.
SPPS Workflow Using Boc-Homoserine
Caption: Boc-SPPS cycle for incorporating a homoserine residue.
Each cycle begins with the selective removal of the Nα-Boc group using TFA, leaving the Bzl-protected hydroxyl group and other side-chain protectors intact.[20] After neutralization, the next Boc-protected amino acid is coupled. This process is repeated until the desired sequence is assembled. The final step involves treatment with a strong acid like HF to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[19]
Comparative Analysis and Strategic Considerations
While highly effective, the Boc strategy is not the only option. The main alternative in modern SPPS is the Fmoc/tBu strategy.[][19] The choice between them is a critical experimental design decision.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Acid-labile (TFA)[11] | Base-labile (Piperidine)[11] |
| Side-Chain Protection | Acid-labile (strong acid, e.g., Bzl)[19] | Acid-labile (mild acid, e.g., tBu)[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[20] | Mild acid (TFA)[19] |
| Key Advantages | Robust, less prone to aggregation for hydrophobic sequences, lower cost of reagents.[19][21][22] | Milder overall conditions, wider compatibility with sensitive modifications, automation-friendly.[11][] |
| Key Disadvantages | Requires hazardous strong acids (HF) and specialized equipment; repetitive acid treatment can cause side reactions.[22] | Base-labile modifications are incompatible; potential for diketopiperazine formation at the dipeptide stage.[11] |
For homoserine-containing peptides, if the final molecule must avoid any exposure to strong acid, the Fmoc strategy is preferred. However, for synthesizing long, aggregation-prone sequences where the benefits of protonating the N-terminus during deprotection are advantageous, the Boc strategy remains a powerful and relevant choice.[19]
Conclusion
The tert-butoxycarbonyl protecting group is an indispensable tool in the synthetic chemist's arsenal for the manipulation of homoserine and its derivatives. Its robust, reliable nature and well-understood reactivity provide the control necessary to unlock the synthetic potential of this versatile bifunctional building block. By temporarily masking the amine, the Boc group enables selective reactions at the side-chain hydroxyl, facilitates the synthesis of important derivatives like homoserine lactone, and underpins a powerful and established strategy for solid-phase peptide synthesis. A thorough understanding of its properties, mechanisms, and strategic context empowers researchers, scientists, and drug development professionals to design and execute complex synthetic routes with precision and efficiency.
References
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Bozechemicals.
- BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem Technical Guides.
- BOC Sciences.
- Modern Organic Synthesis. The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. Modern Organic Synthesis Insights.
- BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem Technical Guides.
- BenchChem. Comparative study of Boc versus Fmoc protecting groups in synthesis. BenchChem Technical Guides.
- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth Resources.
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- YouTube. Boc Deprotection Mechanism | Organic Chemistry. Organic Chemistry.
- BenchChem. The Strategic Incorporation of Boc-D-Homoserine in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis. BenchChem Technical Guides.
- BenchChem. The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. BenchChem Technical Guides.
- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Quora. What is the protection of BOC in organic synthesis processes? Quora.
- Chem-Impex. Boc-O-benzyl-D-β-homoserine.
- Chem-Impex. Boc-O-benzyl-L-β-homoserine.
- BenchChem. In-Depth Technical Guide to Boc-D-Homoserine. BenchChem Technical Guides.
- MedchemExpress.
- Google Patents. EP0498418B1 - Process for the preparation of homoserine lactones.
- Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps.
- MDPI.
- BOC Sciences. The Critical Role of BOC Protecting Groups in Drug Synthesis. BOC Sciences Blog.
- NIH National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Sigma-Aldrich. Boc-L-Homoserine lactone. Sigma-Aldrich.
- APExBIO. Boc-L-Homoserine - High-Purity Amino Acid Building Block. APExBIO.
- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep Inc.
- SpringerLink. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- BOC Sciences.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
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- 22. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Research
Foreword: Expanding the Chemical Lexicon of Peptides
In the landscape of peptide research and drug development, the twenty proteinogenic amino acids have long served as the fundamental building blocks. However, the constraints of this canonical set often limit the therapeutic potential of native peptides, which can suffer from poor metabolic stability, low bioavailability, and conformational ambiguity. The strategic incorporation of non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), has emerged as a transformative approach, empowering researchers to rationally design and synthesize peptides with enhanced drug-like properties. This guide provides an in-depth exploration of the core principles, methodologies, and applications of NPAAs in modern peptide science, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals.
The Rationale for Venturing Beyond Nature's Toolkit
The introduction of NPAAs into a peptide sequence is a deliberate chemical modification aimed at overcoming the inherent liabilities of natural peptides. These modifications can be broadly categorized by their strategic goals:
-
Enhancing Proteolytic Stability: Native peptides are readily degraded by proteases, leading to short in-vivo half-lives. The incorporation of NPAAs can sterically hinder or abrogate recognition by these enzymes. Key strategies include the substitution with D-amino acids, which are not recognized by the stereospecific active sites of most proteases, and the introduction of sterically demanding residues like α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib).
-
Constraining Conformation: The biological activity of a peptide is intimately linked to its three-dimensional structure. Many linear peptides exist as a dynamic ensemble of conformers, with only a fraction representing the bioactive conformation. NPAAs can be used to induce specific secondary structures, such as helices and turns, thereby pre-organizing the peptide into its active form and enhancing receptor binding affinity and potency.
-
Modulating Pharmacokinetic and Pharmacodynamic Profiles: By altering a peptide's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, NPAAs can improve its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to enhanced permeability, reduced renal clearance, and ultimately, improved bioavailability.
The judicious selection of an NPAA is therefore a critical design element, driven by a thorough understanding of the target peptide's structure-activity relationship (SAR) and its desired therapeutic profile.
A Survey of Key Non-Proteinogenic Amino Acid Classes and Their Impact
The diversity of NPAAs available for peptide synthesis is vast and continues to expand. The following table summarizes some of the most commonly employed classes and their primary applications:
| Class of NPAA | Example(s) | Primary Application(s) in Peptide Research |
| D-Amino Acids | D-Alanine, D-Phenylalanine | Enhance proteolytic stability, modulate receptor binding. |
| N-Alkylated Amino Acids | N-Methyl-Alanine, Sarcosine | Improve metabolic stability, increase membrane permeability, and reduce aggregation. |
| α,α-Disubstituted Amino Acids | α-Aminoisobutyric Acid (Aib) | Induce helical conformations, provide steric shielding against proteolysis. |
| β-Amino Acids | β-Alanine, β-Homophenylalanine | Introduce novel backbone structures, form unique secondary structures (e.g., helices, turns). |
| γ-Amino Acids | γ-Aminobutyric Acid (GABA) | Act as flexible linkers, induce turn-like structures. |
| Conformationally Constrained Amino Acids | Proline analogs, Bicyclic amino acids | Rigidify the peptide backbone, stabilize specific secondary structures. |
| Functionalized Amino Acids | p-Azido-L-phenylalanine, L-Propargylglycine | Enable bioorthogonal conjugation for labeling, imaging, or drug delivery. |
Methodologies for the Incorporation of Non-Proteinogenic Amino Acids
The site-specific incorporation of NPAAs into a peptide sequence is primarily achieved through chemical synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the workhorse of modern peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most prevalent method for SPPS due to its use of milder reaction conditions compared to the Boc/Bzl strategy. The following is a generalized, yet detailed, protocol for the manual SPPS of a peptide containing an NPAA.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected proteinogenic and non-proteinogenic amino acids
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure.
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or nitrogen bubbling system for mixing
Protocol Steps:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Activation and Addition):
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (proteinogenic or NPAA) and a near-equimolar amount of the coupling reagent (e.g., HCTU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered NPAAs, longer coupling times, double coupling, or microwave-assisted coupling may be necessary.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test for secondary amines like N-methylated amino acids) to check for the presence of free amines. A negative result indicates complete coupling.
-
If the coupling is incomplete, drain the solution, wash the resin with DMF, and repeat the coupling step (double coupling).
-
-
Washing:
-
After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its identity and purity.
-
-
Choice of Coupling Reagent: For standard couplings, HCTU is efficient and cost-effective. However, for sterically hindered NPAAs (e.g., Aib, N-methylated amino acids), more potent coupling reagents like HATU or the use of carbodiimides with additives like Oxyma are often required to overcome the slower reaction kinetics. Microwave-assisted synthesis can also be employed to drive these difficult couplings to completion by increasing the kinetic energy of the reactants.
-
Double Coupling: This is a self-validating step. If the first coupling is incomplete as indicated by a positive Kaiser test, a second coupling ensures that the desired full-length peptide is the major product, minimizing deletion sequences.
-
Cleavage Cocktail Composition: The choice of scavengers in the TFA cocktail is crucial to prevent side reactions with sensitive amino acid residues. For example, TIS is used to scavenge carbocations generated during the cleavage of t-butyl protecting groups, while water is a general scavenger. For peptides containing tryptophan, methionine, or cysteine, specific scavengers like ethanedithiol (EDT) or thioanisole are often included.
The logical flow of the SPPS workflow can be visualized as follows:
Structural and Functional Consequences of NPAA Incorporation
The introduction of an NPAA can have profound and predictable effects on the structure and, consequently, the function of a peptide.
Impact on Secondary Structure
-
Helix Induction: α,α-disubstituted amino acids, most notably Aib, strongly favor helical conformations (both 3₁₀- and α-helices) by restricting the available Ramachandran space for the peptide backbone. This property is widely exploited to stabilize helical peptides, which are often involved in protein-protein interactions.
-
Turn and Sheet Formation: β-amino acids can induce novel secondary structures not accessible to α-peptides, including various types of helices (e.g., 14-helix) and well-defined turns and sheets. The conformational preferences of β-peptides are dictated by the substitution pattern on the Cα and Cβ atoms.
Analytical Techniques for Structural Characterization
The structural elucidation of peptides containing NPAAs relies on a combination of spectroscopic and spectrometric techniques:
-
Circular Dichroism (CD) Spectroscopy: CD is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. Helical peptides typically exhibit characteristic negative bands around 208 and 222 nm and a positive band around 195 nm. However, the interpretation of CD spectra for peptides containing β-amino acids or other unusual NPAAs can be complex and may require comparison with computational models.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, TOCSY, NOESY) provide detailed atomic-level information about the peptide's conformation in solution. By analyzing nuclear Overhauser effects (NOEs), which arise from through-space interactions between protons, it is possible to determine inter-proton distances and reconstruct the three-dimensional structure of the peptide.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular weight and, thus, the successful incorporation of the NPAA. Tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the location of the modification.
The interplay between NPAA incorporation, conformational changes, and biological activity can be visualized as follows:
Quantitative Impact of NPAA Incorporation: Case Studies
The theoretical benefits of NPAA incorporation are borne out by numerous examples in the literature and in clinically approved drugs. The following table provides a comparative summary of key parameters for selected peptides and their NPAA-containing analogs.
| Parent Peptide | NPAA-Containing Analog | Modification | Improvement | Reference |
| GLP-1 (7-37) | Semaglutide | Aib at position 8, C-terminal modification | Half-life increased from minutes to ~165 hours in humans | |
| LHRH | Leuprolide | D-Leucine at position 6 | ~50-fold higher potency than native LHRH | |
| Somatostatin | Octreotide | D-Phenylalanine, D-Tryptophan, and an amino alcohol | Half-life increased from ~2 minutes to ~90 minutes |
Note: The specific quantitative improvements can vary depending on the assay conditions and the species studied.
Conclusion and Future Perspectives
The incorporation of non-proteinogenic amino acids has transitioned from a niche academic pursuit to a mainstream strategy in peptide drug discovery and development. By providing a means to rationally tune the properties of peptides, NPAAs have enabled the creation of therapeutics with significantly improved stability, potency, and pharmacokinetic profiles. As our understanding of the structural and functional consequences of these modifications deepens, and as new synthetic methodologies and novel NPAA building blocks continue to emerge, the potential to create next-generation peptide-based drugs with unprecedented efficacy and safety will only continue to grow. This guide has provided a comprehensive overview of the fundamental principles and practical considerations for harnessing the power of NPAAs in peptide research. The successful application of these concepts will undoubtedly pave the way for new and innovative solutions to pressing medical needs.
References
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum? Journal of the American Chemical Society. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024). Krishna K. Sharma - SciSpace. [Link]
-
Recent Advances in the Development of Therapeutic Peptides. PMC - NIH. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
Can one derive the conformational preference of a beta-peptide from its CD spectrum? [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. [Link]
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. [Link]
-
[Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. ResearchGate. [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Structure Derivatization of IgG-Binding Peptides and Analysis of Their Secondary Structure by Circular Dichroism Spectroscopy. J-Stage. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Non-protein amino acids in peptide design. ResearchGate. [Link]
-
The difference of 22 natural amino acids and 593 non-natural... ResearchGate. [Link]
-
In silico approaches for predicting the half-life of natural and modified peptides in blood. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]
-
Solid phase peptide synthesis help. Reddit. [Link]
-
NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. PMC - NIH. [Link]
-
Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed. [Link]
The Versatile Synthon: A Technical Guide to (S)-N-Boc-L-homoserine in Chiral Synthesis
Introduction: The Strategic Value of Chiral Building Blocks
In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, serve as foundational scaffolds from which complex molecular architectures can be constructed with precise stereochemical control. Among these, (S)-N-Boc-L-homoserine has emerged as a highly versatile and valuable intermediate. Its trifunctional nature—a stereodefined α-carbon, a Boc-protected amine, a carboxylic acid, and a primary hydroxyl group—offers a rich platform for diverse and orthogonal chemical manipulations.
This guide provides an in-depth exploration of (S)-N-Boc-L-homoserine as a strategic chiral synthon. We will move beyond simple reaction lists to discuss the causality behind synthetic choices, offering field-proven insights for researchers, chemists, and drug development professionals. The protocols and strategies detailed herein are designed to be self-validating systems, grounded in authoritative and verifiable literature.
Core Synthetic Strategies: Unlocking the Potential of a Trifunctional Synthon
The synthetic utility of (S)-N-Boc-L-homoserine stems from the selective manipulation of its three key functional groups: the primary alcohol, the carboxylic acid, and the protected amine. The tert-butoxycarbonyl (Boc) protecting group provides robust protection under a wide range of conditions yet is readily cleaved under acidic conditions, making it an ideal choice for multi-step syntheses.[1] The core transformations typically pivot around the C4-hydroxyl group, which can be cyclized, oxidized, or substituted to generate a variety of key chiral intermediates.
The logical flow of these transformations allows for the divergent synthesis of several important classes of molecules from a single, readily available starting material.
Intramolecular Cyclization: Access to Chiral γ-Butyrolactones
One of the most powerful applications of (S)-N-Boc-L-homoserine is its conversion into (S)-α-(Boc-amino)-γ-butyrolactone. This chiral lactone is a core structural motif in numerous biologically active molecules, including N-acyl homoserine lactones involved in bacterial quorum sensing and as key intermediates in the synthesis of protease inhibitors.[2]
Mechanism and Reagent Choice: The Mitsunobu Reaction
The intramolecular Mitsunobu reaction is a highly reliable and stereospecific method for the cyclization of N-Boc-L-homoserine.[3][4][5] The reaction proceeds via activation of the primary alcohol by a phosphine-azodicarboxylate adduct (e.g., triphenylphosphine and diethyl azodicarboxylate, DEAD). This forms a good leaving group, which is then intramolecularly displaced by the carboxylate nucleophile.
The key advantage of the Mitsunobu reaction is that it occurs with complete inversion of configuration at the hydroxyl-bearing carbon. However, for a primary alcohol like that in homoserine, this is not a stereochemical concern, but the reaction's mild conditions and high efficiency make it ideal. A recent study demonstrated a catalytic version of this reaction, which addresses the common drawback of stoichiometric phosphine oxide byproducts, achieving an impressive 87% yield for the lactonization of N-Boc-L-homoserine.[3][6]
Selective Oxidation: Formation of Chiral α-Amino Aldehydes
The selective oxidation of the primary alcohol in N-Boc-L-homoserine to the corresponding aldehyde, (S)-N-Boc-homoserinal, generates another crucial chiral intermediate. These N-protected α-amino aldehydes are highly susceptible to nucleophilic attack and serve as precursors for the synthesis of non-proteinogenic amino acids, peptide mimics, and various heterocyclic compounds.[7][8]
Methodology Comparison: Swern vs. Dess-Martin Periodinane (DMP)
The primary challenge in this transformation is preventing over-oxidation to the carboxylic acid while preserving the chirality of the α-carbon. Two methods are predominantly employed for this purpose: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[9][10] It is known for its mildness and broad functional group tolerance. The low temperature is critical to control the stability of the reactive intermediates.[9]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent (DMP) in a chlorinated solvent like dichloromethane (DCM) at room temperature.[11][12] DMP offers significant operational simplicity, avoiding cryogenic temperatures and foul-smelling byproducts associated with the Swern protocol. It is highly chemoselective and known to be effective for sensitive substrates, including N-protected amino alcohols, with minimal risk of epimerization.[12][13]
Causality in Method Selection: The choice between Swern and DMP often depends on scale and substrate sensitivity. For small-scale, rapid synthesis, the operational simplicity of DMP is highly advantageous. For larger-scale reactions where reagent cost is a factor, or for substrates sensitive to the slightly acidic byproducts of the DMP reaction (acetic acid), the Swern oxidation may be preferred.[11]
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |
| Typical Temperature | -78 °C to room temperature | Room Temperature |
| Key Advantages | Low cost of reagents, high yields, mild. | Operationally simple, neutral pH, short reaction times.[12] |
| Key Disadvantages | Requires cryogenic temperatures, produces volatile, odorous dimethyl sulfide.[9] | Higher cost of reagent, potentially explosive nature of reagent, acidic byproduct.[12] |
| Typical Yields | High (>90%) | High (>90%) |
Application in the Synthesis of Bioactive Molecules
The true value of (S)-N-Boc-L-homoserine is demonstrated in its application to the synthesis of complex, high-value molecules.
Synthesis of L-Azidohomoalanine (AHA)
L-Azidohomoalanine (AHA) is a non-canonical amino acid and a methionine surrogate that can be incorporated into proteins for subsequent bioorthogonal labeling via click chemistry. A straightforward and efficient synthesis of AHA begins with (S)-N-Boc-L-homoserine.[4][14] The protocol involves a two-step sequence:
-
Activation of the Hydroxyl: The primary alcohol is typically converted into a better leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
SN2 Displacement: The resulting sulfonate ester is then displaced by an azide nucleophile (e.g., sodium azide, NaN₃) in a polar aprotic solvent like DMF. This substitution proceeds with inversion of configuration, although it is inconsequential for this primary center.
This route provides a reliable and scalable method to access this important chemical biology tool.[7][14]
Precursor to HCV Protease Inhibitors
The chiral γ-butyrolactone derived from N-Boc-L-homoserine is a key structural component in the synthesis of several Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors, such as Telaprevir and Boceprevir.[15][16][17] The lactone serves as a constrained scaffold from which other functionalities can be elaborated, ensuring the correct stereochemistry required for potent enzymatic inhibition.[2][18] The synthesis of these complex drug molecules often involves opening the lactone ring with a suitable nucleophile as a key step in building the final linear peptide-like structure.
Experimental Protocols: A Self-Validating System
The following protocols are presented as a reliable guide for executing the key transformations discussed.
Protocol 1: Intramolecular Cyclization to (S)-α-(Boc-amino)-γ-butyrolactone via Catalytic Mitsunobu Reaction
This protocol is adapted from the catalytic Mitsunobu methodology reported by Beddoe, et al., which provides high yields and simplifies purification.[3][6]
Materials:
-
(S)-N-Boc-L-homoserine (1.0 eq)
-
1-Phenylphospholane oxide (Catalyst, 0.1 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.1 eq)
-
Phenylsilane (PhSiH₃, 1.1 eq)
-
Anhydrous Toluene (0.04 M)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-N-Boc-L-homoserine (1.0 eq) and 1-phenylphospholane oxide (0.1 eq).
-
Add anhydrous toluene via syringe to achieve a concentration of 0.04 M with respect to the starting material.
-
Heat the mixture to 80 °C with vigorous stirring.
-
In a separate flame-dried vial, prepare a solution of DIAD (1.1 eq) and phenylsilane (1.1 eq) in a small amount of anhydrous toluene.
-
Add the DIAD/phenylsilane solution dropwise to the heated reaction mixture over 10 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure (S)-α-(Boc-amino)-γ-butyrolactone. Expected Yield: ~87% .[6]
Protocol 2: Oxidation to (S)-N-Boc-Homoserinal via Dess-Martin Periodinane (DMP)
This protocol is a general procedure for DMP oxidation of a sensitive primary alcohol, prized for its mild conditions and operational simplicity.[11][13]
Materials:
-
(S)-N-Boc-L-homoserine (1.0 eq)
-
Dess-Martin Periodinane (DMP, 1.2 eq)
-
Sodium Bicarbonate (NaHCO₃, 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve (S)-N-Boc-L-homoserine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add solid sodium bicarbonate to the solution. This is a crucial step to buffer the acetic acid generated during the reaction, preventing potential Boc-deprotection or epimerization.[11]
-
Add Dess-Martin periodinane in one portion to the stirred suspension at room temperature.
-
Stir the reaction vigorously at room temperature. Monitor the progress by TLC (e.g., 40% Ethyl Acetate in Hexanes). The reaction is typically complete in 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude aldehyde is often used directly in the next step without further purification due to its potential instability. If purification is required, it should be done quickly via flash column chromatography.
Conclusion
(S)-N-Boc-L-homoserine stands out as a powerful and economically viable chiral building block in organic synthesis. Its well-defined stereocenter and orthogonally reactive functional groups provide a reliable entry point to several classes of high-value molecules, including chiral lactones, unnatural amino acids, and complex pharmaceutical intermediates. By understanding the mechanistic principles behind its key transformations—such as the Mitsunobu cyclization and selective oxidations—and by choosing the appropriate methodologies, researchers can leverage this synthon to streamline the construction of complex molecular targets with high stereochemical fidelity. The continued development of catalytic variants for these transformations will only further enhance the utility and industrial appeal of this versatile chiral building block.
References
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Link, A. J., Vink, M. K. S., & Tirrell, D. A. (2007). Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor. Nature Protocols, 2(8), 1884–1887. [Link]
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Beddoe, R. H., et al. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Angewandte Chemie International Edition, 54(44), 13041-13044. [Link]
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Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from Wikipedia. [Link]
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Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). A Concise Route to L-Azidoamino Acids: L-Azidoalanine, L-Azidohomoalanine and L-Azidonorvaline. Retrieved from ResearchGate. [Link]
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Sasano, Y., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition, 53(12), 3236-40. [Link]
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Meffre, P., et al. (n.d.). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. ResearchGate. [Link]
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Wikipedia. (n.d.). Swern oxidation. Retrieved from Wikipedia. [Link]
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Stahl, S. S., et al. (2015). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC - NIH. [Link]
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ResearchGate. (n.d.). Synthesis of α-Amino γ-Butyrolactone Derivatives by Aziridination of α-Ylidene γ-Butyrolactones. Retrieved from ResearchGate. [Link]
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Singh, V., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. PubMed Central. [Link]
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Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. [Link]
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ResearchGate. (n.d.). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Retrieved from ResearchGate. [Link]
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NIH. (n.d.). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. [Link]
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(S)-N-Boc-L-homoserine: A Versatile Chiral Scaffolding for Modern Medicinal Chemistry
Abstract
(S)-N-Boc-L-homoserine, a non-proteinogenic α-amino acid derivative, has emerged as a cornerstone chiral building block in contemporary drug discovery and medicinal chemistry. Its unique structural features—a defined (S)-stereocenter, an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and a reactive primary hydroxyl group on the side chain—provide a trifecta of chemical handles for strategic molecular elaboration. This guide delves into the core applications of (S)-N-Boc-L-homoserine, moving beyond a simple catalog of its uses to explore the underlying chemical logic that makes it an invaluable tool for researchers. We will examine its pivotal role in the synthesis of enzyme inhibitors, modified peptides, and quorum sensing modulators, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams to provide a comprehensive resource for drug development professionals.
Introduction: The Strategic Value of a Multi-Functional Building Block
In the landscape of drug design, the pursuit of molecular complexity and diversity from simple, reliable starting materials is a paramount objective. (S)-N-Boc-L-homoserine ((S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutanoic acid) serves as an exemplary chiral pool starting material.[] Its value proposition lies in its inherent trifunctionality, which allows for selective and sequential chemical modifications.
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the α-amino group. This is fundamental for its application in standard solid-phase peptide synthesis (SPPS) and solution-phase peptide couplings, where controlled, stepwise chain elongation is required.[2][3] The relative ease of its removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA) while leaving more acid-stable protecting groups intact is a key strategic advantage.[2]
-
The Carboxylic Acid: This functional group is the primary site for amide bond formation, serving as the C-terminus for peptide extension or for conjugation to other molecular scaffolds.
-
The Side-Chain Hydroxyl Group: This primary alcohol is the molecule's key point of divergence. It is a nucleophilic handle that can be oxidized to an aldehyde, esterified, etherified (e.g., benzylated), or converted into a leaving group for nucleophilic substitution, opening a vast landscape of synthetic possibilities.[4]
This combination of features in a single, stereochemically pure molecule minimizes the need for extensive protecting group chemistry and allows for the efficient construction of complex and potent bioactive molecules.
Synthesis and Physicochemical Properties
A reliable supply of high-purity starting material is critical for any successful drug development campaign. (S)-N-Boc-L-homoserine is readily synthesized from its inexpensive parent amino acid, L-homoserine.
General Synthesis Protocol
The protection of L-homoserine is typically achieved through a straightforward reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The causality here is the need to activate the amino group as a nucleophile (via deprotonation by the base) to attack the electrophilic carbonyl of the Boc anhydride.
Protocol: N-Boc Protection of L-Homoserine [5]
-
Dissolution: Dissolve L-homoserine (1.0 eq) and sodium carbonate (2.0 eq) in deionized water.
-
Solvent Addition: Add 1,4-dioxane to the aqueous solution and stir to ensure homogeneity. The dioxane helps to solubilize the Boc₂O.
-
Boc₂O Addition: Cool the mixture in an ice bath. Slowly add di-tert-butyl dicarbonate (1.5 eq) dropwise. The exothermic reaction is controlled by the ice bath to prevent side reactions.
-
Reaction: Remove the ice bath and allow the reaction to stir overnight at room temperature to proceed to completion.
-
Workup (Extraction): Wash the reaction mixture with a nonpolar organic solvent like petroleum ether to remove any unreacted Boc₂O.
-
Acidification & Precipitation: Adjust the pH of the aqueous layer to ~2 with 2 M HCl. This protonates the carboxylate, rendering the product insoluble in water and causing it to precipitate.
-
Isolation: Extract the precipitated product into ethyl acetate. Combine the organic layers, wash with brine to remove residual water and salts, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.
Diagram: Synthesis of (S)-N-Boc-L-homoserine
Caption: Figure 1. Standard N-Boc protection of L-homoserine.
Physicochemical Data
A clear understanding of the material's properties is essential for handling and reaction setup.
| Property | Value | Reference |
| CAS Number | 41088-86-2 | [6][7] |
| Molecular Formula | C₉H₁₇NO₅ | [6] |
| Molecular Weight | 219.24 g/mol | [6] |
| Appearance | White to off-white powder/crystal | [8] |
| Melting Point | ~140 °C | [6] |
| Storage | Store at -20°C to -15°C | [6] |
Application I: Scaffolding for Enzyme Inhibitors
The homoserine framework is an excellent starting point for the synthesis of enzyme inhibitors, particularly for zinc-dependent metalloproteinases.[9]
Case Study: Matrix Metalloproteinase (MMP) Inhibitors
MMPs are a family of enzymes implicated in cancer metastasis and inflammatory diseases due to their role in degrading the extracellular matrix.[9] Many potent MMP inhibitors feature a hydroxamate group (-CONHOH), which acts as a strong chelating agent for the catalytic zinc ion in the enzyme's active site.[9] (S)-N-Boc-L-homoserine is a precursor for building the backbone of these inhibitors, where the side chain can be elaborated to interact with specific subsites of the enzyme, thereby conferring selectivity.
The general strategy involves converting the side-chain alcohol into a more complex side chain (P1' group) that fits into the S1' pocket of the MMP active site, while the carboxylic acid is eventually converted to the zinc-binding hydroxamate group.
Diagram: General Principle of MMP Inhibition
Caption: Figure 2. MMP inhibition by a hydroxamate-based molecule.
To illustrate the potential of this class of inhibitors, the following table shows the inhibitory activity of Marimastat, a well-characterized broad-spectrum hydroxamate-based MMP inhibitor that serves as a benchmark for inhibitors built from amino acid scaffolds.[9]
| MMP Target | Marimastat IC₅₀ (nM)[9] |
| MMP-1 (Collagenase-1) | 5 |
| MMP-2 (Gelatinase-A) | 8 |
| MMP-9 (Gelatinase-B) | 3 |
| MMP-14 (MT1-MMP) | 6.2 |
Application II: Precursor to Quorum Sensing Modulators
Bacteria utilize a communication system known as quorum sensing (QS) to regulate collective behaviors, including virulence factor expression and biofilm formation. In many Gram-negative bacteria, this process is mediated by N-acyl-L-homoserine lactones (AHLs).[][11] (S)-N-Boc-L-homoserine is the direct precursor to the homoserine lactone core of these signaling molecules.
Synthesis of N-Acyl-L-homoserine Lactones (AHLs)
The synthesis involves two key transformations:
-
Lactonization: The side-chain hydroxyl group attacks the carbonyl carbon of the carboxylic acid (or an activated ester derivative) in an intramolecular cyclization. This is typically acid-catalyzed and can occur during the cleavage of a peptide from a resin.[4]
-
N-Acylation: The amino group of the resulting lactone is acylated with a fatty acid chloride or anhydride to generate the final AHL.
By synthesizing a library of AHL analogues with varying acyl chain lengths, researchers can develop potent antagonists of QS systems. These "quorum quenching" molecules represent a promising anti-virulence strategy that is less likely to induce antibiotic resistance.[11] N-Butanoyl-L-homoserine lactone (C4-HSL) is one such signaling molecule that has also found application as a cleavable ADC linker.[12]
Protocol: Synthesis of L-Homoserine Lactone Hydrochloride [] This protocol illustrates the cyclization from the parent amino acid, a key step also achievable from the N-Boc derivative under acidic deprotection/cyclization conditions.
-
Starting Material: Begin with L-homoserine.
-
Dehydration & Cyclization: Treat L-homoserine under strong acidic conditions (e.g., refluxing in acidic solution). The acid protonates the carboxyl group, activating it for nucleophilic attack by the side-chain hydroxyl group.
-
Water Removal: A molecule of water is eliminated, forming the five-membered lactone ring.
-
Isolation: The product is isolated as the hydrochloride salt.
Caption: Figure 4. Core steps of a Boc-SPPS elongation cycle.
Post-Synthetic Modification
Once incorporated into a peptide, the homoserine side-chain hydroxyl remains a valuable handle for post-synthetic modification, allowing for the attachment of labels, PEG chains, or other moieties to modulate the peptide's properties. [4]For example, a peptide containing O-benzyl-protected homoserine can be globally deprotected, and the newly freed hydroxyl group can be selectively modified. [13][]
Conclusion
(S)-N-Boc-L-homoserine is far more than a simple amino acid derivative; it is a strategic platform for chemical innovation in drug discovery. Its pre-installed, stereochemically defined handles for N-terminal protection, C-terminal coupling, and side-chain modification provide a robust and efficient route to diverse and complex molecular architectures. From crafting specific enzyme inhibitors and modulating bacterial communication to building novel peptides with enhanced properties, the applications are broad and impactful. For medicinal chemists, mastering the reactivity and strategic deployment of this building block is a key step toward the rational design and synthesis of next-generation therapeutics.
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- Deming, T. J. (n.d.). Controlled synthesis and properties of poly(L-homoserine). UCLA.
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- BenchChem. (n.d.). Application Notes and Protocols for Post-Synthetic Modification of the Homoserine Side Chain.
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- Li, Y., et al. (2014). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. European Journal of Medicinal Chemistry, 84, 575-585.
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- Edmondson, S., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(8), 1599.
- Garner, P., & Park, J. M. (1992). A convenient synthesis of N-Boc-L-serinal: (S)-(-)-1-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxaldehyde. Organic Syntheses, 70, 18.
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- Musso, L., et al. (2023).
- Liu, J., et al. (2021). Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route. Metabolic Engineering, 67, 149-158.
- Zhang, Y., et al. (2023). Metabolic engineering strategies for L-Homoserine production in Escherichia coli. World Journal of Microbiology and Biotechnology, 39(1), 21.
- Bao, H., et al. (2023). Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. Biotechnology for Biofuels and Bioproducts, 16(1), 81.
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A Technical Guide to N-Boc-L-homoserine Triethylammonium Salt: Properties, Synthesis, and Applications in Modern Peptide Chemistry
Executive Summary
This guide provides an in-depth technical overview of N-Boc-L-homoserine triethylammonium salt, a key building block for researchers and professionals in peptide synthesis and drug development. We will explore the strategic rationale for using this non-proteinogenic amino acid in its salt form, detailing its physicochemical properties, synthesis, and practical applications. This document moves beyond simple data presentation to explain the causality behind experimental choices, offering field-proven insights into its handling, stability, and integration into synthetic workflows, particularly Boc-based Solid Phase Peptide Synthesis (SPPS).
Introduction: The Strategic Value of N-Boc-L-homoserine and its Triethylammonium Salt Form
N-Boc-L-homoserine: A Non-Proteinogenic Building Block
N-Boc-L-homoserine is a derivative of L-homoserine, a non-standard amino acid that is a homolog of L-serine, featuring an additional methylene group in its side chain. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, an acid-labile protecting group fundamental to one of the canonical strategies in solid-phase peptide synthesis (SPPS).[1][2] The use of non-proteinogenic amino acids like homoserine is a powerful strategy in medicinal chemistry to develop novel bioactive peptides with enhanced properties, such as increased resistance to proteolytic degradation.[][4]
The Role of the Triethylammonium Counterion: Enhancing Utility
While N-Boc-L-homoserine is a carboxylic acid, its triethylammonium salt form is often preferred in a laboratory and manufacturing setting. The formation of this salt occurs through a simple acid-base reaction where the acidic carboxylic acid proton is transferred to the basic tertiary amine, triethylamine (TEA).[5][6]
This conversion is not trivial; it is a strategic choice to enhance the compound's utility:
-
Improved Solubility: The ionic nature of the salt often improves solubility in organic solvents commonly used in peptide synthesis, facilitating homogenous reaction conditions. The free acid is a solid, while the triethylammonium salt is often supplied as a clear, colorless oil, which can simplify handling and dispensing.[7]
-
Enhanced Reactivity and Handling: In certain applications, such as the initial esterification of a Boc-amino acid to a chloromethylated Merrifield resin, the triethylammonium salt was used in original protocols to activate the carboxylate for nucleophilic attack.[1]
-
Stability: Salt formation can prevent unintended side reactions of the free carboxylic acid, such as lactonization of the homoserine side chain under certain conditions.
The logical advantage of using the salt form is summarized in the diagram below.
Caption: Two-stage synthesis workflow from L-homoserine to the final TEA salt.
Protocol 1: Synthesis of N-Boc-L-homoserine
This protocol is adapted from established procedures for the Boc-protection of amino acids. [8]
-
Dissolution: Dissolve L-homoserine (1 equivalent) and sodium carbonate (2 equivalents) in a mixture of water and 1,4-dioxane.
-
Boc₂O Addition: Cool the solution in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) dropwise while stirring.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Workup: Wash the reaction mixture with petroleum ether to remove unreacted Boc₂O. Acidify the aqueous layer to a pH of 2 using 2M HCl, which will precipitate the product.
-
Extraction: Extract the product into ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield crude N-Boc-L-homoserine. The product can be further purified by recrystallization if necessary.
Protocol 2: Formation of the Triethylammonium Salt
-
Dissolution: Dissolve the purified N-Boc-L-homoserine (1 equivalent) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Base Addition: Add one molar equivalent of triethylamine (TEA) to the solution while stirring.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue is the N-Boc-L-homoserine triethylammonium salt, typically an oil. No further purification is generally needed for this step.
Analytical Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Purity is typically expected to be >98% for use in peptide synthesis.
Core Applications in Peptide Synthesis
The primary application of N-Boc-L-homoserine triethylammonium salt is as a monomer unit in Boc-chemistry Solid Phase Peptide Synthesis (SPPS).
Mechanism of Action in Boc-SPPS
Boc-SPPS involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently linked to a solid support (resin). [2][9]The cycle for each amino acid addition consists of two main steps: deprotection and coupling.
-
Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound peptide using an acid, typically trifluoroacetic acid (TFA) in DCM. [1][2]This exposes a free amine, which is protonated as an ammonium salt.
-
Neutralization & Coupling: The protonated N-terminus is neutralized with a base. The next Boc-protected amino acid (in this case, N-Boc-L-homoserine) is activated and added, forming a new peptide bond. The use of the triethylammonium salt can be advantageous during in-situ neutralization protocols, where neutralization and coupling occur simultaneously. [2]
Caption: A typical cycle of Boc-SPPS for peptide chain elongation.
Protocol 3: Incorporation of N-Boc-L-homoserine into a Peptide Sequence via Boc-SPPS
-
Resin Preparation: Start with a suitable resin (e.g., MBHA resin for a C-terminal amide) to which the preceding amino acid sequence has been attached.
-
Boc Deprotection: Swell the resin in DCM. Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. [1]3. Washes: Wash the resin sequentially with DCM and isopropanol (IPA) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the N-terminal ammonium salt by washing the resin with a solution of 5-10% diisopropylethylamine (DIPEA) in DCM.
-
Coupling:
-
In a separate vessel, pre-activate N-Boc-L-homoserine (or its salt form, 3-4 equivalents) with a coupling reagent like HBTU (3-4 equivalents) and HOBt (3-4 equivalents) in the presence of DIPEA in a solvent like N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor reaction completion with a qualitative test (e.g., Kaiser test).
-
-
Washes: Wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.
Handling, Storage, and Stability
Proper handling and storage are paramount to maintaining the integrity and reactivity of N-Boc-L-homoserine triethylammonium salt.
-
Recommended Storage: The compound should be stored at -20°C to prevent degradation. [7]It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Stability: As an oil, it is susceptible to degradation if not stored properly. The triethylammonium salt is stable under anhydrous conditions but can exchange with other cations or be neutralized by strong acids. The parent N-Boc-L-homoserine is heat-sensitive. * Safety and Handling:
-
Triethylamine is a volatile and odorous liquid. [5]All manipulations involving this compound or its salts should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
-
Avoid inhalation of vapors and contact with skin and eyes. [10]
-
Conclusion
N-Boc-L-homoserine triethylammonium salt is more than just a protected amino acid; it is an optimized building block designed for efficiency and convenience in chemical synthesis. Its enhanced solubility and handling properties make it a valuable reagent for drug development professionals engaged in the complex art of peptide synthesis. Understanding the rationale behind its use—from the role of the Boc group to the function of the triethylammonium counterion—enables scientists to leverage its full potential in creating novel and therapeutically relevant peptide structures.
References
-
Pharmaffiliates. (n.d.). (S)-N-Boc-L-homoserine Triethylammonium Salt. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of triethanolammonium salts of various amino acids. Retrieved from [Link]
-
ResearchGate. (2017). What happens when amino acids are added to triethylamine?. Retrieved from [Link]
-
ACS Publications. (2019). Triethylamine-Based Salts: Protic Ionic Liquids or Molecular Complexes?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
PubChem. (n.d.). Triethylamine. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
- 8. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of (S)-N-Boc-L-homoserine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Homoserine in Peptide Synthesis
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks can impart favorable pharmacological properties, such as enhanced metabolic stability, increased potency, and novel receptor interactions. (S)-N-Boc-L-homoserine, a homologue of serine, is a valuable reagent in this context. Its side chain, featuring a primary alcohol, offers a site for further chemical modification, allowing for the synthesis of complex peptide architectures, including cyclic peptides and peptidomimetics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-N-Boc-L-homoserine in solid-phase peptide synthesis (SPPS) employing the tert-butyloxycarbonyl (Boc) protection strategy. We will delve into the critical aspects of its physicochemical properties, provide detailed, field-proven protocols for its incorporation into peptide chains, and address potential side reactions and mitigation strategies to ensure the successful synthesis of high-purity peptides containing homoserine residues.
Physicochemical Properties of (S)-N-Boc-L-homoserine and its Derivatives
A thorough understanding of the starting material is fundamental to successful synthesis. The properties of (S)-N-Boc-L-homoserine and its side-chain protected variant, (S)-N-Boc-O-benzyl-L-homoserine, are summarized below. The use of the O-benzyl protected form is highly recommended to prevent side reactions involving the hydroxyl group during peptide synthesis.[][2]
| Property | (S)-N-Boc-L-homoserine | (S)-N-Boc-O-benzyl-L-homoserine |
| Synonyms | N-tert-Butoxycarbonyl-L-homoserine, (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutanoic acid | Boc-L-HomoSer(Bzl)-OH |
| CAS Number | 41088-86-2 | 59408-74-1 |
| Molecular Formula | C₉H₁₇NO₅ | C₁₆H₂₃NO₅ |
| Molecular Weight | 219.24 g/mol | 309.36 g/mol |
| Appearance | White to off-white solid | White to off-white crystals |
| Melting Point | 140 °C | 48-57 °C |
| Storage Conditions | Store at <-15°C | Store at 2-8 °C |
Core Protocol: Incorporation of (S)-N-Boc-L-homoserine via Boc-SPPS
This protocol outlines the manual synthesis of a peptide containing a homoserine residue using the Boc/Bzl protection strategy. The use of (S)-N-Boc-O-benzyl-L-homoserine is assumed to prevent side-chain related complications.
I. Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For a C-terminal carboxylic acid, Merrifield or PAM resins are suitable.[3] For a C-terminal amide, MBHA or BHA resins are the standards in Boc-SPPS.[3][4]
Protocol:
-
Resin Swelling: Swell the chosen resin (e.g., Merrifield resin, 100-200 mesh, 1% DVB, ~1.0 mmol/g substitution) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[5] Use approximately 10-15 mL of DCM per gram of resin.
-
Washing: After swelling, drain the DCM and wash the resin sequentially with DCM (3x) and isopropanol (IPA) (2x) to remove any impurities.
II. Attachment of the First Amino Acid (C-terminal residue)
This protocol describes the attachment of the first Boc-protected amino acid to Merrifield resin via the cesium salt method to minimize racemization.[3]
Protocol:
-
Cesium Salt Formation: Dissolve the C-terminal Boc-amino acid (2 eq. relative to resin substitution) in a minimal amount of methanol. Neutralize the solution with a 20% aqueous solution of cesium carbonate until a pH of 7.0 is reached.
-
Lyophilization: Remove the solvent and water by lyophilization to obtain the Boc-amino acid cesium salt as a white powder.
-
Esterification: Add the dried Boc-amino acid cesium salt to the swollen and washed Merrifield resin in dimethylformamide (DMF). Heat the mixture to 50°C and agitate for 12-24 hours.
-
Washing: After the coupling is complete, wash the resin extensively with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites on the resin, treat the resin with a solution of 10% acetic anhydride and 10% diisopropylethylamine (DIEA) in DCM for 30 minutes. Then, wash the resin with DCM (3x).
III. The SPPS Cycle for Peptide Chain Elongation
The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid, including (S)-N-Boc-O-benzyl-L-homoserine.
A. Boc Deprotection
The acid-labile Boc group is removed to expose the N-terminal amine for the next coupling step.[6]
Protocol:
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3] Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Drain the TFA solution and wash the resin with DCM (3x) and IPA (2x) to shrink the resin and help remove residual acid.[3]
B. Neutralization
The protonated N-terminal amine (TFA salt) is neutralized to the free amine to enable the subsequent coupling reaction.[7]
Protocol:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% DIEA in DCM and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess DIEA.
C. Amino Acid Activation and Coupling
The incoming amino acid, in this case (S)-N-Boc-O-benzyl-L-homoserine, is activated to facilitate peptide bond formation.
Protocol (using HBTU/HOBt):
-
In a separate vessel, dissolve (S)-N-Boc-O-benzyl-L-homoserine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test.[8] If the test is positive (indicating free amines), the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3x) and DCM (3x).
The cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
Caption: Workflow of a single coupling cycle in Boc-SPPS.
IV. Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin support and removing the side-chain protecting groups. For the Boc/Bzl strategy, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF).[6]
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus.
Protocol (Standard HF Cleavage):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture to the resin. A common scavenger for peptides containing Trp, Met, Cys, or Tyr is anisole. For homoserine-containing peptides, it is crucial to include a scavenger to trap the tert-butyl cations generated during deprotection.[6] A typical mixture is 90% HF, 5% p-cresol, and 5% p-thiocresol.
-
Cool the reaction vessel to -5 to 0°C.
-
Distill the anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resulting peptide-resin mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation Strategies
The primary side reaction of concern when working with homoserine is the formation of homoserine lactone.[8][9]
Homoserine Lactone Formation
This intramolecular cyclization can occur under acidic conditions, particularly during the final HF cleavage step. The mechanism involves the protonation of the side-chain hydroxyl group, followed by nucleophilic attack by the C-terminal carbonyl oxygen, leading to the formation of a stable five-membered ring and cleavage of the peptide chain.
Caption: Mechanism of homoserine lactone formation.
Mitigation Strategies:
-
Side-Chain Protection: The most effective way to prevent lactonization during synthesis is to protect the hydroxyl group of homoserine. The use of an acid-stable protecting group, such as a benzyl ether (Bzl), is highly recommended.[][2] This protecting group remains on the side chain throughout the synthesis and is removed during the final HF cleavage, minimizing the opportunity for intramolecular cyclization.
-
Optimized Cleavage Conditions: If unprotected homoserine is used, careful control of the cleavage conditions is critical. Using a "low-high" HF cleavage protocol can be beneficial. A preliminary "low" HF step (e.g., HF/dimethyl sulfide, 25:75) can help remove more acid-labile protecting groups while minimizing lactonization. The subsequent "high" HF step (e.g., 90% HF with scavengers) is then used for complete deprotection and cleavage.[8]
Conclusion
(S)-N-Boc-L-homoserine is a versatile building block for the synthesis of modified peptides. By employing the robust Boc/Bzl SPPS strategy and protecting the homoserine side chain with a benzyl group, researchers can efficiently incorporate this non-canonical amino acid while minimizing the risk of side reactions. The protocols and insights provided in this document are intended to serve as a comprehensive guide to facilitate the successful synthesis of homoserine-containing peptides for a wide range of applications in research and drug development.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
- Keserű, G. M., & Darvas, F. (2018). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Current organic chemistry, 22(12), 1144–1153.
-
ResearchGate. (n.d.). Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B). Retrieved from [Link]
- Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & pharmaceutical bulletin, 35(9), 3880–3883.
-
AAPPTEC. (n.d.). Boc-beta-HSer(Bzl)-OH. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Lee, J., Lim, D., & Kim, H. (2004). Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry. Archives of pharmacal research, 27(1), 25–30.
- Varkey, J. T., & Santhosh, M. S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-8.
- Wang, P., & Dong, S. (2016). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. Organic letters, 18(15), 3754–3757.
-
ResearchGate. (n.d.). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
- Subiros-Funosas, R., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3–25.
- Wu, C. R., & Tam, J. P. (1996). Side reactions in solid-phase peptide synthesis and their applications. Letters in Peptide Science, 3(2-3), 87-94.
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols: Conditions for the Deprotection of the Boc Group from N-Boc-L-homoserine
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1] Its widespread use is attributed to its stability across a broad spectrum of basic and nucleophilic conditions, while being readily cleavable under acidic conditions.[1][2] This orthogonality is crucial for selective deprotection in the presence of other protecting groups such as Fmoc and Cbz.[1][2] N-Boc-L-homoserine, an N-terminally protected α-amino acid, is a valuable building block in the synthesis of various bioactive molecules. The successful deprotection of the Boc group from N-Boc-L-homoserine is a critical step in these synthetic pathways.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the conditions for the deprotection of the Boc group from N-Boc-L-homoserine. It will delve into the mechanistic underpinnings of the deprotection, present various protocols with comparative data, and address potential side reactions and mitigation strategies.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions is a well-established and efficient process.[3] The mechanism proceeds through a series of steps:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the carbamate by an acid.[1][4]
-
Cleavage and Formation of a Tert-butyl Cation: This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2][4]
-
Decarboxylation: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[1][4]
-
Formation of the Amine Salt: The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding an amine salt as the final product.[1][4]
A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites within the molecule or in the reaction mixture.[1][5] This can be mitigated by the use of scavengers such as anisole or thioanisole.[1][5]
Deprotection Protocols for N-Boc-L-homoserine
The choice of acidic reagent and reaction conditions for Boc deprotection depends on the sensitivity of the substrate and the desired reaction rate. Below are detailed protocols for common deprotection methods.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Trifluoroacetic acid is a strong acid commonly used for the rapid and complete removal of Boc groups.[6][7]
Protocol:
-
Dissolve N-Boc-L-homoserine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is a 25-50% solution of TFA in DCM (v/v).[3]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]
-
The resulting crude product is the TFA salt of L-homoserine and can often be used directly in the next step or can be neutralized.
-
For isolation of the free amine, the residue can be dissolved in a minimal amount of water and the pH carefully adjusted with a base (e.g., saturated NaHCO₃ solution or dilute NH₄OH) followed by extraction or purification.
Method 2: Hydrochloric Acid (HCl) in an Organic Solvent
Hydrochloric acid, typically as a solution in an organic solvent like dioxane or methanol, is another effective reagent for Boc deprotection.[8][]
Protocol:
-
Dissolve N-Boc-L-homoserine (1 equivalent) in an anhydrous organic solvent such as 1,4-dioxane or methanol.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[6]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 3 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent and excess HCl can be removed under reduced pressure.
-
To precipitate the hydrochloride salt, cold diethyl ether can be added to the residue.[6]
-
The solid product can be collected by filtration, washed with diethyl ether, and dried under vacuum.[6]
Comparison of Deprotection Conditions
| Method | Reagent | Solvent | Temperature | Time | Advantages | Disadvantages |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 hr | Fast and efficient, volatile byproducts.[3][] | Highly corrosive, can cause side reactions with sensitive functional groups.[10] |
| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | Room Temp. | 30 min - 3 hr | Milder than TFA, good for substrates with some acid sensitivity.[8] | Dioxane is a potential carcinogen, requires anhydrous conditions.[8] |
| 3 | p-Toluenesulfonic Acid (pTSA) | Dichloromethane/Tetrahydrofuran | Room Temp. | ~60 min | Less corrosive and more environmentally friendly alternative to TFA.[11] | May require longer reaction times, purification can be more difficult.[11] |
| 4 | Thermal (Water-mediated) | Water | Reflux (~100 °C) | < 15 min | "Green" and catalyst-free method.[12][13] | High temperature may not be suitable for all substrates. |
Potential Side Reaction: Lactonization of L-Homoserine
A significant consideration during the deprotection of N-Boc-L-homoserine is the potential for the resulting L-homoserine to undergo intramolecular cyclization to form homoserine lactone.[14][15] This reaction is often facilitated by acidic conditions and can compete with the desired deprotection.
Mitigation Strategies:
-
Mild Reaction Conditions: Employing milder acidic conditions and lower temperatures can help to minimize the rate of lactonization.
-
Immediate Use: Using the deprotected L-homoserine immediately in the subsequent reaction step can reduce the time available for cyclization.
-
pH Control during Work-up: Careful control of pH during the work-up procedure is crucial. Maintaining a slightly acidic to neutral pH can help to suppress lactone formation.
Visualization of the Deprotection Workflow
Caption: General workflow for the deprotection of N-Boc-L-homoserine.
Chemical Transformation
Caption: Chemical transformation during Boc deprotection.
Conclusion
The deprotection of the Boc group from N-Boc-L-homoserine is a fundamental transformation in organic synthesis. While acidic conditions are highly effective, a careful selection of reagents and reaction parameters is necessary to achieve high yields and purity, particularly considering the potential for lactonization of the product. The protocols and comparative data presented in this guide offer a comprehensive resource for researchers to optimize their deprotection strategies.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: BOC Deprotection. Retrieved from [Link]
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]
-
ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
Wikipedia. (2023, November 28). N-Acyl homoserine lactone. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protection of Amino Groups. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
PMC - NIH. (2015). Influence of bacterial N-acyl-homoserine lactones on growth parameters, pigments, antioxidative capacities and the xenobiotic phase II detoxification enzymes in barley and yam bean. Retrieved from [Link]
-
Beilstein Journals. (2012). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Retrieved from [Link]
-
MDPI. (2020). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Retrieved from [Link]
-
PMC - NIH. (1994). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Retrieved from [Link]
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Application Notes and Protocols for the Incorporation of (S)-N-Boc-L-homoserine into Unnatural Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Homoserine in Unnatural Peptides
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unnatural building blocks can impart unique structural and functional properties, leading to peptides with enhanced therapeutic potential. (S)-L-homoserine, an analog of serine with an additional methylene group in its side chain, is a particularly valuable unnatural amino acid. Its inclusion can introduce conformational constraints, alter proteolytic stability, and serve as a versatile synthetic handle for further modifications.
This comprehensive guide provides detailed application notes and protocols for the successful incorporation of (S)-N-Boc-L-homoserine into unnatural peptide sequences using both solid-phase and solution-phase synthesis methodologies. As your Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible synthesis.
Core Principles and Strategic Considerations
The successful synthesis of homoserine-containing peptides hinges on a solid understanding of peptide chemistry principles, particularly the selection of appropriate protecting group strategies and coupling reagents. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS) and is also widely used in solution-phase synthesis.[1]
The Boc/Bzl Protecting Group Strategy
The Boc/Bzl strategy is a classic and robust approach for SPPS.[1] It relies on a graduated acid lability for the removal of protecting groups.
-
Temporary Nα-Protection: The Nα-amino group is protected with the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).[2]
-
Permanent Side-Chain Protection: The reactive side chains of the amino acids are protected with groups that are stable to the conditions of Nα-Boc deprotection but can be removed at the end of the synthesis with a strong acid, typically anhydrous hydrogen fluoride (HF).[2] For the hydroxyl group of homoserine, a benzyl ether (Bzl) is the recommended protecting group, analogous to its use for serine and threonine in Boc chemistry.[3]
This differential acid lability is the key to the successful stepwise assembly of the peptide chain.[4]
Solid-Phase Peptide Synthesis (SPPS) of Homoserine-Containing Peptides
SPPS is the most common and efficient method for the chemical synthesis of peptides.[5] The growing peptide chain is assembled on an insoluble polymeric support, which simplifies the purification process as excess reagents and soluble by-products can be removed by simple filtration and washing.[6]
Experimental Workflow for Boc-SPPS
Caption: Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Incorporating a Single (S)-N-Boc-L-Homoserine(Bzl) Residue
This protocol assumes a manual synthesis on a 0.1 mmol scale using a Merrifield resin (for a C-terminal peptide acid) or an MBHA resin (for a C-terminal peptide amide).
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
(S)-N-Boc-L-Homoserine(Bzl)-OH
-
Coupling reagents (e.g., HBTU, DIC)
-
HOBt (if using DIC)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc chemistry, if applicable)
-
Kaiser test kit
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin (0.1 mmol) in a reaction vessel.
-
Add DCM to swell the resin for 30 minutes with gentle agitation.
-
Drain the DCM.
Step 2: Nα-Boc Deprotection
-
To the swollen peptide-resin, add a solution of 50% TFA in DCM.
-
Agitate the mixture for 2 minutes (pre-wash).
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DCM (3 x 1 min) and DMF (3 x 1 min) to remove residual TFA.
Step 3: Neutralization
-
Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 x 1 min) to remove excess base.
Step 4: Coupling of (S)-N-Boc-L-Homoserine(Bzl)-OH
The choice of coupling reagent is critical for efficient peptide bond formation. Below are protocols for two commonly used and effective coupling methods.
Method A: HBTU Activation
-
In a separate vial, dissolve 2-4 equivalents of (S)-N-Boc-L-Homoserine(Bzl)-OH (relative to the resin loading) and an equimolar amount of HBTU in DMF.
-
Add 4-6 equivalents of DIEA to the amino acid/HBTU solution to initiate activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
Method B: DIC/HOBt Activation
-
In a separate vial, dissolve 2-4 equivalents of (S)-N-Boc-L-Homoserine(Bzl)-OH and an equimolar amount of HOBt in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add an equimolar amount of DIC to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
Monitoring the Coupling Reaction:
The completeness of the coupling reaction can be monitored using the qualitative Kaiser (ninhydrin) test.[6] A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling, and a second coupling step ("double coupling") should be performed.
Step 5: Capping (Optional but Recommended)
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride and DIEA in DMF (e.g., 5% Ac₂O, 5% DIEA in DMF) and agitate for 20 minutes.
-
Wash the resin with DMF and DCM.
Step 6: Continuation of Synthesis
Repeat the cycle of deprotection, neutralization, and coupling for the subsequent amino acids in the sequence.
Final Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. For the Boc/Bzl strategy, this is typically achieved with strong acids like HF or TFMSA.[1]
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment. These procedures should only be performed by trained personnel in a properly equipped laboratory.
Potential Side Reaction: Homoserine Lactone Formation
During the final cleavage with strong acids, particularly HF, the side chain of a C-terminal methionine can cyclize to form a homoserine lactone.[2] While incorporating homoserine directly, the free hydroxyl group can also be susceptible to side reactions. To minimize the risk of lactonization of the homoserine residue itself, it is crucial that all tert-butyl based protecting groups from other residues in the peptide are removed prior to the strong acid cleavage step.[2]
Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis is a classical method that is particularly useful for the large-scale production of short peptides or for the synthesis of complex peptides that are not amenable to SPPS.[8]
Protocol for the Synthesis of a Dipeptide: Boc-Hse(Bzl)-Ala-OMe
This protocol outlines the synthesis of a simple dipeptide to illustrate the principles of solution-phase synthesis.
Step 1: Protection of Alanine C-terminus
-
Suspend L-Alanine in methanol.
-
Cool the suspension in an ice bath and bubble HCl gas through the mixture or add thionyl chloride dropwise to form the methyl ester.
-
Warm to room temperature and stir until the reaction is complete.
-
Remove the solvent under reduced pressure to obtain Alanine methyl ester hydrochloride.
Step 2: Coupling Reaction
-
Dissolve (S)-N-Boc-L-Homoserine(Bzl)-OH and Alanine methyl ester hydrochloride in a suitable solvent (e.g., DCM or DMF).
-
Add a tertiary base (e.g., N-methylmorpholine or DIEA) to neutralize the hydrochloride salt.
-
Add a coupling reagent such as DCC or EDC in the presence of HOBt to facilitate the amide bond formation.
-
Stir the reaction at room temperature until completion (monitor by TLC).
Step 3: Work-up and Purification
-
If DCC was used, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the organic phase with dilute acid, base, and brine to remove unreacted starting materials and by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
Purification and Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The standard method for the purification of synthetic peptides is RP-HPLC.[9] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as 0.1% TFA, is commonly used.
-
Elution: Peptides containing the relatively polar homoserine residue may elute earlier than more hydrophobic peptides of a similar size. The exact gradient will need to be optimized for each specific peptide.
Characterization
The purified homoserine-containing peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide.
-
Analytical RP-HPLC: To determine the purity of the final product.
Data Summary and Reagent Guide
Table 1: Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Type | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Cost-effective, efficient for many couplings. | By-product (DCU) can be insoluble (DCC), potential for racemization without additives.[10] |
| HBTU/TBTU | Uronium/Aminium Salt | Fast reaction times, low racemization.[10] | More expensive than carbodiimides. |
| HATU | Uronium/Aminium Salt | Highly efficient, especially for sterically hindered couplings.[11] | Higher cost. |
| PyBOP | Phosphonium Salt | High coupling efficiency, good for difficult sequences. | More expensive. |
Workflow for Solution-Phase Dipeptide Synthesis
Caption: General workflow for solution-phase dipeptide synthesis.
Conclusion
The incorporation of (S)-N-Boc-L-homoserine into unnatural peptide sequences offers a valuable tool for modulating peptide structure and function. By employing the robust Boc/Bzl strategy in SPPS with appropriate side-chain protection and optimized coupling conditions, homoserine-containing peptides can be synthesized efficiently and with high purity. For shorter sequences or large-scale synthesis, solution-phase methods provide a viable alternative. Careful consideration of potential side reactions, particularly lactonization during final cleavage, and rigorous purification by RP-HPLC are essential for obtaining high-quality final products. This guide provides the foundational knowledge and practical protocols to empower researchers in the successful synthesis and application of these novel peptide constructs.
References
- This reference is not available.
-
Search for optimal coupling reagent in multiple peptide synthesizer. (2006). Biopolymers, 84(3), 340-7. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]
-
HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. VYDAC. [Link]
- Preparative RP-HPLC Method For Purifying Peptides.
-
Solid-Phase Peptide Synthesis: An Introduction. Springer Nature Experiments. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI. [Link]
-
A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. [Link]
-
Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]
-
In Situ Neutralization Protocols for Boc-SPPS. Springer Nature Experiments. [Link]
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
Application Notes & Protocols: The Strategic Use of (S)-N-Boc-L-homoserine Triethylammonium Salt in Modern Drug Discovery
Abstract
(S)-N-Boc-L-homoserine and its readily available triethylammonium salt represent a cornerstone chiral building block in contemporary medicinal chemistry and drug development. Beyond its fundamental role as a non-proteinogenic amino acid in peptide synthesis, its unique structural motif—a protected α-amino acid with a terminal primary alcohol—offers a gateway to a diverse array of high-value molecular scaffolds. This guide elucidates the strategic applications of this reagent, providing detailed, field-proven protocols for its incorporation into peptides, its conversion into key synthetic intermediates like γ-butyrolactones (GBLs), and its use as a precursor for non-natural amino acids. We will explore the underlying chemical principles and rationale that empower researchers to leverage this versatile molecule in programs targeting a wide range of therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases.
Introduction: Beyond a Simple Amino Acid
The pursuit of novel therapeutics frequently demands molecular diversity and structural complexity. (S)-N-Boc-L-homoserine is a prime example of a deceptively simple starting material that provides access to this complexity. Its structure is intrinsically valuable for several reasons:
-
Chiral Integrity: It provides a stereochemically defined center, which is critical for ensuring target specificity and reducing off-target effects in drug candidates.
-
Orthogonal Protection: The acid-labile Boc group on the α-amine and the free primary hydroxyl group offer two distinct points for chemical modification, allowing for selective and sequential synthetic transformations.
-
Latent Functionality: The γ-hydroxybutanoic acid backbone is a masked precursor to the γ-butyrolactone (GBL) ring system, a privileged scaffold found in numerous natural products and pharmaceuticals.[1][2]
-
Versatile Handle: The primary alcohol can be readily oxidized or converted into other functional groups (halides, azides, etc.), making it a versatile handle for constructing complex side chains or for conjugation.[3]
The triethylammonium salt form is particularly useful for specific applications, such as the initial loading onto resins in solid-phase peptide synthesis (SPPS), where it ensures a racemization-free esterification.[4] While other methods, such as using cesium salts, have become more prevalent to avoid certain side reactions, understanding the utility of the triethylammonium salt provides a complete picture of the reagent's capabilities.[4]
Physicochemical Properties of the Parent Compound and its Salt
| Property | (S)-N-Boc-L-homoserine | (S)-N-Boc-L-homoserine Triethylammonium Salt |
| CAS Number | 41088-86-2[5] | 796072-25-8 |
| Molecular Formula | C₉H₁₇NO₅[5] | C₁₅H₃₂N₂O₅ |
| Molecular Weight | 219.24 g/mol [5] | 320.42 g/mol |
| Appearance | White to off-white solid | Typically a clear, colorless oil or solid |
| Solubility | Soluble in DMSO, Methanol | Soluble in Water, DMF, DCM |
| Storage Conditions | Store at -20°C[6] | Store at -20°C |
Core Application I: Peptide Synthesis and Modification
Incorporating non-proteinogenic amino acids like homoserine is a key strategy for developing peptidomimetics with enhanced stability, novel conformations, and improved pharmacokinetic profiles.[] Homoserine can act as an isostere for other amino acids or introduce a reactive handle for subsequent modifications, such as PEGylation or cyclization.
Causality in Protocol Design: Boc vs. Fmoc Chemistry
The use of (S)-N-Boc-L-homoserine naturally places the synthesis within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS). In this strategy, the temporary Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while more permanent side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved at the end with a very strong acid, such as anhydrous hydrogen fluoride (HF).[8][9]
This approach is particularly advantageous for preventing certain side reactions. For instance, after Boc deprotection, the N-terminus exists as a protonated ammonium salt, which is less nucleophilic and thus less prone to initiating side reactions like diketopiperazine formation at the dipeptide stage compared to the free amine generated in Fmoc chemistry.[4][10]
Key Experimental Workflow: Boc-SPPS Incorporation
This workflow outlines the manual incorporation of (S)-N-Boc-L-homoserine as the first amino acid onto a Merrifield resin, a classic support for generating C-terminal carboxylic acids.
Caption: Workflow for Boc-SPPS incorporating (S)-N-Boc-L-homoserine.
Protocol 1: Anchoring and Elongation using (S)-N-Boc-L-homoserine Triethylammonium Salt
Objective: To covalently attach (S)-N-Boc-L-homoserine to a Merrifield resin and perform one subsequent coupling cycle.
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g substitution)
-
(S)-N-Boc-L-homoserine triethylammonium salt
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N-Boc-L-Alanine (as the second amino acid)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Place 1.0 g of Merrifield resin in the synthesis vessel.
-
Add 10 mL of DCM and gently agitate for 30 minutes. Drain the DCM.
-
Wash the resin twice more with 10 mL of DCM, followed by two washes with 10 mL of DMF.
-
-
Anchoring the First Residue:
-
Dissolve 2.0 equivalents of (S)-N-Boc-L-homoserine triethylammonium salt (relative to resin substitution, ~641 mg for 1.0 mmol scale) in 10 mL of DMF.
-
Add the amino acid solution to the swollen resin.
-
Heat the mixture to 50°C and agitate for 18-24 hours. Causality: Heating drives the SN2 reaction between the carboxylate salt and the resin's chloromethyl groups to completion.
-
Drain the reaction mixture and wash the resin thoroughly (3x DMF, 3x DCM, 3x MeOH) to remove unreacted starting material and triethylammonium salts.
-
-
Quantification of Loading (Optional but Recommended):
-
A small sample of the resin can be subjected to quantitative analysis (e.g., picric acid titration) to determine the loading efficiency.
-
-
Nα-Boc Deprotection:
-
Wash the resin with 10 mL of DCM.
-
Add 10 mL of a 50% (v/v) TFA solution in DCM to the resin. Agitate for 2 minutes and drain.
-
Add a fresh 10 mL portion of 50% TFA/DCM and agitate for 25-30 minutes.[4] Causality: The initial short treatment removes residual water and begins the deprotection, while the longer treatment ensures complete removal of the acid-labile Boc group.
-
Drain and wash the resin (3x DCM, 2x Isopropanol, 3x DCM).
-
-
Neutralization:
-
Add 10 mL of a 10% (v/v) DIEA solution in DCM. Agitate for 5 minutes and drain. Repeat once.
-
Wash the resin thoroughly (3x DCM) to remove excess base. The resin now has a free N-terminal amine.
-
-
Coupling the Second Residue (Alanine):
-
In a separate vial, dissolve 3.0 equivalents of N-Boc-L-Alanine (~568 mg) and 2.9 equivalents of HBTU (~1.1 g) in 8 mL of DMF.
-
Add 6.0 equivalents of DIEA (~1.05 mL) to the activation solution and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.[11]
-
-
Post-Coupling Wash:
-
Drain the coupling solution and wash the resin (3x DMF, 3x DCM).
-
Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), the coupling step should be repeated.
-
Core Application II: Precursor for Heterocyclic Scaffolds
The true versatility of N-Boc-L-homoserine lies in its ability to serve as a starting material for various heterocyclic systems. The γ-hydroxy acid structure is a direct precursor to γ-butyrolactones (GBLs), which are prevalent in signaling molecules (like N-acyl homoserine lactones in bacterial quorum sensing) and are valuable chiral synthons.[12][13]
Reaction Scheme: Cyclization to a Protected Lactone
The primary hydroxyl group can be induced to perform an intramolecular cyclization onto the activated carboxyl group, forming the five-membered lactone ring. This is typically done after converting the carboxylic acid to a more reactive species, such as a mixed anhydride or an activated ester. A common and effective method is acid-catalyzed cyclization/dehydration.
Caption: Acid-catalyzed cyclization to form N-Boc-L-homoserine lactone.
Protocol 2: Synthesis of N-Boc-L-homoserine Lactone
Objective: To perform an intramolecular cyclization of (S)-N-Boc-L-homoserine to yield its corresponding γ-butyrolactone.
Materials:
-
(S)-N-Boc-L-homoserine
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a Dean-Stark trap and condenser
Procedure:
-
Reaction Setup:
-
To the round-bottom flask, add (S)-N-Boc-L-homoserine (e.g., 5.0 g, 22.8 mmol) and toluene (100 mL).
-
Add a catalytic amount of p-TsOH (e.g., 0.2 g, ~5 mol%).
-
Fit the flask with the Dean-Stark trap (pre-filled with toluene) and a condenser.
-
-
Azeotropic Dehydration:
-
Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope with toluene and collected in the trap.
-
Continue refluxing for 3-5 hours, or until no more water is collected. Causality: The removal of water drives the equilibrium of this esterification reaction towards the cyclized product.
-
Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes), observing the disappearance of the polar starting material.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the toluene solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution (to quench the acid catalyst), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The resulting oil or solid can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-L-homoserine lactone.
-
Core Application III: Synthesis of Non-Natural Amino Acids
The ability to transform the terminal hydroxyl group of N-Boc-L-homoserine into other functionalities is a powerful tool for creating novel, non-natural amino acids. A prime example is the synthesis of (S)-N-Boc-2-amino-4-azidobutanoic acid (N-Boc-L-azidohomoalanine), a valuable surrogate for methionine in protein engineering and chemical biology.[3] The azide group can participate in bioorthogonal "click" chemistry reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Synthetic Pathway: From Alcohol to Azide
This transformation is a classic two-step process involving activation of the primary alcohol followed by nucleophilic displacement with an azide source.
Caption: Two-step synthesis of N-Boc-L-azidohomoalanine.
Protocol 3: Synthesis of N-Boc-L-azidohomoalanine Methyl Ester
Objective: To convert the hydroxyl group of N-Boc-L-homoserine methyl ester to an azide. (Note: Starting with the methyl ester simplifies purification).
Materials:
-
N-Boc-L-homoserine methyl ester (can be prepared from N-Boc-L-homoserine using diazomethane or TMS-diazomethane)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Sodium azide (NaN₃)
-
DMF, anhydrous
-
Diethyl ether
-
1 M HCl solution
Procedure:
-
Tosylation (Activation):
-
Dissolve N-Boc-L-homoserine methyl ester (e.g., 2.33 g, 10 mmol) in 20 mL of anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TsCl (2.1 g, 11 mmol, 1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight. Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.
-
-
Tosylate Work-up:
-
Pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with cold 1 M HCl (2 x 50 mL, to remove pyridine), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude tosylate intermediate.
-
-
Azide Displacement:
-
Dissolve the crude tosylate in 30 mL of anhydrous DMF.
-
Add sodium azide (1.3 g, 20 mmol, 2.0 eq). Caution: Sodium azide is highly toxic.
-
Heat the mixture to 60°C and stir for 6-8 hours. Causality: This is an SN2 reaction. Using a polar aprotic solvent (DMF) and moderate heat promotes the displacement of the tosylate leaving group by the azide nucleophile.
-
Monitor the reaction by TLC until the starting tosylate is consumed.
-
-
Final Work-up and Purification:
-
Cool the reaction mixture and pour it into 150 mL of water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of EtOAc in hexanes) to obtain the pure N-Boc-L-azidohomoalanine methyl ester.
-
Broader Implications in Drug Discovery: The Alzheimer's Disease Context
While vendor information suggests a role for (S)-N-Boc-L-homoserine triethylammonium salt as an "inhibitor for treatment of Alzheimer's disease," primary literature does not directly substantiate this claim for the compound itself.[10][][15] However, this does not diminish its importance. A more accurate and powerful perspective is to view it as a strategic starting material for the synthesis of novel drug candidates targeting Alzheimer's disease (AD) and other neurodegenerative disorders.
The current therapeutic landscape for AD is dominated by cholinesterase inhibitors and, more recently, anti-amyloid agents.[] A promising strategy in modern drug design is the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways, such as cholinesterase activity, Aβ aggregation, and metal ion dyshomeostasis.[17]
The scaffolds accessible from N-Boc-L-homoserine—peptidomimetics, γ-butyrolactones, and other unique heterocycles—are ideal for building such MTDLs. For example, a research program could use the homoserine backbone to construct novel butyrylcholinesterase (BuChE) inhibitors, which has emerged as a key therapeutic target in later stages of AD.[18][19] The versatility of the homoserine side chain allows for the introduction of various pharmacophoric elements known to interact with the catalytic or peripheral anionic sites of cholinesterases.
Conclusion
(S)-N-Boc-L-homoserine triethylammonium salt is far more than a simple protected amino acid. It is a chiral pool starting material that provides an efficient and versatile entry point into three major classes of molecules critical for drug discovery:
-
Modified Peptides: For enhancing stability and function.
-
Chiral γ-Butyrolactones: Key intermediates and bioactive scaffolds.
-
Non-Natural Amino Acids: For introducing novel chemical functionality into biologics.
The protocols and strategic insights provided herein are designed to empower researchers to fully exploit the synthetic potential of this reagent. By understanding the chemical principles behind its application, scientists can accelerate the design and synthesis of novel molecular entities with the potential to become next-generation therapeutics.
References
-
Hong, K.-K., et al. (2014). O-Succinyl-L-homoserine-based C4-chemical production: succinic acid, homoserine lactone, γ-butyrolactone, γ-butyrolactone derivatives, and 1,4-butanediol. Journal of Industrial Microbiology & Biotechnology, 41(10), 1517–1524. [Link]
-
Wikipedia. (2023). Homoserine. In Wikipedia. Retrieved from [Link]
-
Khadse, S., & Chaudhari, P. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Retrieved from [Link]
-
Moodle@Units. (n.d.). Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Zhang, Q., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 26(9), 2749. [Link]
-
Douglas, A. W., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. [Link]
-
Link, A. J. (2007). Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor. Nature Protocols, 2(8), 1889–1891. [Link]
-
Fields, G. B. (2005). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. [Link]
-
AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Carlier, A., et al. (2004). The assimilation of gamma-butyrolactone in Agrobacterium tumefaciens C58 interferes with the accumulation of the N-acyl-homoserine lactone signal. Molecular Plant-Microbe Interactions, 17(9), 951–957. [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Meffre, P., et al. (1995). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Synthetic Communications, 25(22), 3391-3398. [Link]
-
ResearchGate. (n.d.). Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease. Retrieved from [Link]
-
Bertucci, M. A., et al. (2014). Selective transamidation of 3-oxo-N-acyl homoserine lactones by hydrazine derivatives. Organic & Biomolecular Chemistry, 12(37), 7197–7200. [Link]
- Google Patents. (n.d.). CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
-
Wikipedia. (2023). Peptide synthesis. In Wikipedia. Retrieved from [Link]
-
Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302–310. [Link]
-
Ong, H. B., et al. (2011). Homoserine and quorum-sensing acyl homoserine lactones as alternative sources of threonine: a potential role for homoserine kinase in insect-stage Trypanosoma brucei. Molecular Microbiology, 82(5), 1166–1177. [Link]
-
BOC Sciences. (2024, December 5). Creating Unnatural Amino Acids. YouTube. [Link]
-
ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
- Google Patents. (n.d.). EP0139206A1 - Gamma-Butyrolactone derivatives, process for preparing the same and immunomodulating compositions containing the same as active ingredients.
-
Protopopova, E. V., et al. (2022). New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
MDPI. (2024). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease. PubMed Central. [Link]
-
ACG Publications. (2024). Synthesis of biologically active heterocyclic compounds from β-diketones. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of some Heterocyclic Compounds Derived from 4-(α-bromoacetyl)-4'-toluene sulfonanilide. Retrieved from [Link]
Sources
- 1. O-Succinyl-L-homoserine-based C4-chemical production: succinic acid, homoserine lactone, γ-butyrolactone, γ-butyrolactone derivatives, and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. biosynth.com [biosynth.com]
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- 13. The assimilation of gamma-butyrolactone in Agrobacterium tumefaciens C58 interferes with the accumulation of the N-acyl-homoserine lactone signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of Custom Peptide Synthesis [peptide2.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Experimental Setup for Reactions Involving (S)-N-Boc-L-homoserine
An Application Note for Key Synthetic Transformations
Abstract
(S)-N-Boc-L-homoserine is a pivotal chiral building block in modern organic synthesis, particularly valued in peptide chemistry and the development of bioactive molecules.[1][] Its structure, featuring a protected amine, a carboxylic acid, and a primary alcohol, offers a versatile platform for a variety of chemical modifications. This application note provides an in-depth guide to the experimental setups for several key transformations of (S)-N-Boc-L-homoserine. We move beyond simple step-by-step instructions to elucidate the underlying chemical principles and rationale for specific procedural choices, aiming to equip researchers, scientists, and drug development professionals with robust and reliable protocols. The protocols covered include intramolecular cyclization to its corresponding lactone, selective oxidation of the primary alcohol to an aldehyde, activation of the hydroxyl group via mesylation, and standard N-Boc deprotection.
Introduction to (S)-N-Boc-L-homoserine
(S)-N-Boc-L-homoserine, systematically named (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutanoic acid, is a derivative of the non-proteinogenic amino acid L-homoserine.[3][4] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amine is acid-labile, allowing for selective deprotection under mild conditions, which is orthogonal to many other protecting group strategies used in complex molecule synthesis.[5][] The primary hydroxyl group serves as a handle for a wide array of functionalizations, including oxidation, esterification, and conversion to a leaving group for nucleophilic substitution, making it a precursor for molecules like the functionalizable methionine surrogate, azidohomoalanine.[1]
Physicochemical & Safety Data
Successful experimentation begins with a thorough understanding of the reagent's properties and safety requirements.
| Property | Value | Source(s) |
| CAS Number | 41088-86-2 | [7] |
| Molecular Formula | C₉H₁₇NO₅ | [8] |
| Molecular Weight | 219.23 g/mol | [9] |
| Appearance | White to off-white powder/crystal | [3] |
| Melting Point | ~140 °C | [7][10] |
| Solubility | Soluble in DMSO (~50 mg/mL), methanol, and aqueous base. | [8] |
| Storage | Store in a freezer at -20°C for long-term stability. | [1][11] |
Safety Precautions: Handle (S)-N-Boc-L-homoserine in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid inhalation of dust.[12] Refer to the material safety data sheet (MSDS) for complete handling information.
Protocol 1: Intramolecular Cyclization to N-Boc-L-Homoserine Lactone
Principle: The conversion of N-Boc-L-homoserine to its corresponding γ-butyrolactone is a common and crucial transformation. N-Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, making synthetic analogues valuable tools for studying and modulating this process.[13] This protocol details an acid-catalyzed cyclization, which proceeds via protonation of the hydroxyl group, followed by intramolecular nucleophilic attack by the carboxylic acid oxygen, and subsequent elimination of water.
Experimental Workflow: Lactonization
Caption: Workflow for Acid-Catalyzed Lactonization.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (S)-N-Boc-L-homoserine (1.0 eq).
-
Add toluene to the flask to create a ~0.1 M solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-L-homoserine lactone.
Quantitative Data & Rationale:
| Reagent | MW ( g/mol ) | Molar Eq. | Purpose & Rationale |
| (S)-N-Boc-L-homoserine | 219.23 | 1.0 | Starting material. |
| Toluene | 92.14 | Solvent | Forms an azeotrope with water, facilitating its removal via the Dean-Stark trap, which drives the equilibrium towards the product. |
| p-TsOH·H₂O | 190.22 | 0.05 | Acid catalyst. Protonates the hydroxyl group, making it a better leaving group (H₂O). A catalytic amount is sufficient. |
Discussion: The key to this reaction's success is the efficient removal of water. The Dean-Stark trap is critical for driving the reversible reaction to completion. The choice of a non-polar solvent like toluene is ideal for azeotropic water removal. The aqueous workup is necessary to neutralize the acid catalyst (p-TsOH) and remove it from the organic phase.
Protocol 2: Swern Oxidation to a Chiral Aldehyde
Principle: The selective oxidation of the primary alcohol in (S)-N-Boc-L-homoserine to the corresponding aldehyde, (S)-tert-butyl 4-oxo-2-((tert-butoxycarbonyl)amino)butanoate, generates a highly valuable intermediate for C-C bond formation (e.g., Wittig or aldol reactions). The Swern oxidation is an exceptionally mild and efficient method that avoids over-oxidation to the carboxylic acid, a common issue with stronger oxidants like chromium reagents.[14][15] The reaction involves the activation of dimethyl sulfoxide (DMSO) with an electrophile (here, oxalyl chloride), followed by reaction with the alcohol and finally elimination induced by a hindered base (triethylamine).[15]
Experimental Workflow: Swern Oxidation
Caption: Workflow for Swern Oxidation Protocol.
Step-by-Step Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the cold DCM.
-
Add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise via syringe, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.
-
Add a solution of (S)-N-Boc-L-homoserine (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C.
-
Stir the resulting mixture at -78 °C for 30-45 minutes.
-
Add triethylamine (TEA) (5.0 eq) dropwise, which may cause the mixture to thicken.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over ~30 minutes.
-
Quench the reaction by adding water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting aldehyde is often used immediately in the next step due to potential instability. If purification is required, it should be done quickly via flash chromatography.
Quantitative Data & Rationale:
| Reagent | MW ( g/mol ) | Molar Eq. | Purpose & Rationale |
| Oxalyl Chloride | 126.93 | 1.5 | DMSO activator. Reacts with DMSO to form the electrophilic chlorosulfonium salt. |
| DMSO | 78.13 | 2.2 | The oxidant precursor. |
| (S)-N-Boc-L-homoserine | 219.23 | 1.0 | Substrate (alcohol to be oxidized). |
| Triethylamine (TEA) | 101.19 | 5.0 | Hindered base. Induces the final elimination step by deprotonating the carbon alpha to the oxygen, avoiding side reactions. An excess is used to neutralize HCl generated in situ. |
| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous solvent is critical as water will quench the active electrophile. |
Discussion: Strict temperature control is the most critical parameter for a successful Swern oxidation.[16][17] Adding reagents too quickly or allowing the temperature to rise prematurely can lead to side reactions and decomposition of the active oxidant. The formation of foul-smelling dimethyl sulfide is a characteristic indicator of reaction progress.[15] Due to the potential for epimerization and decomposition, the product aldehyde is typically used crude in subsequent reactions.
Protocol 3: Activation of the Hydroxyl Group via Mesylation
Principle: Converting the primary alcohol into a good leaving group is a gateway to a variety of nucleophilic substitution reactions, enabling the synthesis of derivatives like azides, halides, or ethers. Mesylation, the conversion of an alcohol to a methanesulfonate (mesylate) ester using methanesulfonyl chloride (MsCl), is a reliable method for this activation.[18] The reaction is typically run at low temperature in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Workflow: Mesylation
Caption: Workflow for Hydroxyl Group Mesylation.
Step-by-Step Protocol:
-
Dissolve (S)-N-Boc-L-homoserine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) and stir for 5 minutes.
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise via syringe, ensuring the temperature remains near 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature if necessary, monitoring progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylated product, which is often used without further purification.
Quantitative Data & Rationale:
| Reagent | MW ( g/mol ) | Molar Eq. | Purpose & Rationale |
| (S)-N-Boc-L-homoserine | 219.23 | 1.0 | Substrate. |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | Mesylating agent. Reacts with the alcohol to form the mesylate ester. |
| Triethylamine (TEA) | 101.19 | 1.5 | Base. Scavenges the HCl generated during the reaction, preventing potential acid-catalyzed side reactions, including Boc deprotection. |
| Dichloromethane (DCM) | 84.93 | Solvent | Aprotic solvent that dissolves the reagents and does not interfere with the reaction. |
Discussion: The order of addition is important; the base is added before the MsCl to ensure that any generated HCl is immediately neutralized. The workup is designed to remove excess TEA (acid wash) and any unreacted MsCl (bicarbonate wash, which hydrolyzes it). The mesylated product can be unstable and is often generated in situ or used promptly for the subsequent nucleophilic substitution step.
Protocol 4: N-Boc Group Deprotection
Principle: Removal of the Boc protecting group is a fundamental step in peptide synthesis, unmasking the amine for subsequent amide bond formation. This is most commonly achieved under acidic conditions.[19] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent protonate the carbamate, which then fragments into the free amine, carbon dioxide, and the stable tert-butyl cation.[5]
Experimental Workflow: Boc Deprotection
Caption: Workflow for Acid-Mediated N-Boc Deprotection.
Step-by-Step Protocol (using HCl/Dioxane):
-
Dissolve the N-Boc-L-homoserine substrate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
To this solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq of HCl) at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the reaction by TLC. The product amine hydrochloride salt may precipitate from the solution.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If a solid precipitates, it can be collected by filtration and washed with cold diethyl ether to remove non-polar impurities.
-
The resulting (S)-L-homoserine hydrochloride salt is typically a white solid and is often used without further purification.
Quantitative Data & Rationale:
| Reagent | Concentration | Molar Eq. | Purpose & Rationale |
| N-Boc-L-homoserine substrate | --- | 1.0 | Substrate. |
| 4 M HCl in 1,4-Dioxane | 4 M | 5 - 10 | Deprotecting agent. The strong acid facilitates the cleavage of the acid-labile Boc group. A large excess ensures the reaction goes to completion.[19] |
| Diethyl Ether | --- | Solvent | Used for washing/triturating the final salt to remove organic residue and the t-butyl byproducts. |
Discussion: The use of pre-prepared, anhydrous solutions of HCl in dioxane is crucial to avoid hydrolysis of other sensitive functional groups.[19] An alternative, very common system is Trifluoroacetic Acid (TFA) in DCM (typically 20-50% v/v).[5][20] After deprotection with TFA, the resulting trifluoroacetate salt is often co-evaporated with toluene to azeotropically remove excess TFA. The product of this reaction is the amine salt (hydrochloride or trifluoroacetate), which must be neutralized with a non-nucleophilic base (e.g., TEA, DIPEA) in the subsequent reaction step (e.g., peptide coupling).
References
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Retrieved from [Link]
-
ResearchGate. (2015). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Spring Group, University of Cambridge. (n.d.). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved from [Link]
-
Beilstein Journals. (2013). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(((tert-butoxy)carbonyl)amino)-4-hydroxybutanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104276966A - Preparation method of Boc-L-aspartic acid.
-
ResearchGate. (2002). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of the Novel N‑(2-Hexadecynoyl)‑L‑Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Oxidation to aldehyde and ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF (S)-N-BOC-2,2-DIMETHYL-4-PHENYLOXAZOLIDINE. Retrieved from [Link]
-
PubMed. (2013). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]
-
ResearchGate. (2000). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Retrieved from [Link]
-
MDPI. (2019). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
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- 3. N-(tert-Butoxycarbonyl)-L-homoserine | 41088-86-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. N-(tert-Butoxycarbonyl)-L-homoserine | 41088-86-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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A Step-by-Step Guide to Incorporating Homoserine into a Peptide Backbone: Protocols and Applications
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed methodology for the incorporation of the non-canonical amino acid L-homoserine (Hse) into a peptide backbone using Fmoc-based solid-phase peptide synthesis (SPPS). Homoserine, a homologue of serine, offers unique structural and functional properties that are increasingly leveraged in peptidomimetic design and drug discovery.[1] Its side-chain hydroxyl group serves as a versatile handle for post-synthetic modifications, enabling the creation of peptide libraries with enhanced stability and novel functionalities.[2] This document outlines the strategic considerations for side-chain protection, step-by-step protocols for manual and automated synthesis, and methods for post-synthetic modification, cleavage, and characterization of homoserine-containing peptides.
Introduction: The Significance of Homoserine in Peptide Chemistry
Homoserine is a non-proteinogenic α-amino acid distinguished from its proteinogenic counterpart, serine, by an additional methylene group in its side chain.[1] This seemingly subtle structural difference imparts unique conformational properties and metabolic stability to peptides. The primary alcohol on the homoserine side chain is a key feature, providing a reactive site for a variety of chemical transformations that are not readily accessible with natural amino acids.[2]
The incorporation of homoserine into peptide sequences is a valuable strategy for:
-
Developing Peptidomimetics: The non-natural structure of homoserine can confer resistance to proteolytic degradation, enhancing the in vivo half-life of peptide-based therapeutics.
-
Creating Peptide Conjugates: The hydroxyl group can be modified to introduce labels for imaging, diagnostic probes, or therapeutic payloads.[2]
-
Synthesizing Complex Peptides: Homoserine can serve as a synthetic precursor to other amino acids, such as aspartic acid, which can be advantageous in the synthesis of sensitive glycopeptides.[3][4]
This guide will focus on the practical aspects of incorporating Fmoc-L-Homoserine(Trt)-OH into a growing peptide chain using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Strategic Considerations: Side-Chain Protection of Homoserine
The hydroxyl group of the homoserine side chain is reactive and must be protected during peptide synthesis to prevent unwanted side reactions, such as O-acylation, during the coupling steps.[5][6] The choice of protecting group is critical and must be orthogonal to the temporary Nα-Fmoc protecting group, meaning it must be stable under the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but readily cleavable during the final acidolytic cleavage from the resin.[5]
For homoserine, the Trityl (Trt) group is a highly recommended side-chain protecting group. The bulky trityl group provides excellent protection for the primary alcohol and is efficiently removed under standard trifluoroacetic acid (TFA)-based cleavage conditions.
| Amino Acid | Recommended Side-Chain Protecting Group | Rationale |
| L-Homoserine | Trityl (Trt) | Stable to the basic conditions of Fmoc deprotection; cleanly cleaved by TFA. |
Experimental Protocols: Solid-Phase Synthesis of a Homoserine-Containing Peptide
The following protocols are provided for both manual and automated solid-phase peptide synthesis on a 0.1 mmol scale. The general workflow for SPPS is an iterative process of deprotection and coupling steps.
General Workflow of Fmoc-SPPS
The synthesis of a peptide on a solid support follows a cyclical process, as illustrated in the diagram below.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Manual SPPS Protocol for Homoserine Incorporation
This protocol describes the manual synthesis of a peptide containing a homoserine residue.
Materials and Reagents:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-L-Homoserine(Trt)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Diethyl ether, cold
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol Steps:
-
Resin Swelling:
-
Place the resin (e.g., 100 mg, 0.1 mmol) in a fritted reaction vessel.
-
Add DMF (2-3 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (2 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling of Fmoc-L-Homoserine(Trt)-OH:
-
In a separate vial, dissolve Fmoc-L-Homoserine(Trt)-OH (4 equivalents, 0.4 mmol), OxymaPure® (4 equivalents, 0.4 mmol) in DMF.
-
Add DIC (4 equivalents, 0.4 mmol) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[7] If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and then with DCM (3 x 2 mL) to prepare for the next cycle.
-
-
Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Automated SPPS
Automated peptide synthesizers perform the same fundamental steps as manual synthesis but with robotic fluid handling. The user typically inputs the peptide sequence, and the instrument performs the repetitive deprotection, washing, and coupling cycles. When incorporating Fmoc-L-Homoserine(Trt)-OH, ensure that the correct bottle position and molecular weight are programmed into the synthesizer. Standard coupling methods, such as DIC/Oxyma or HBTU/DIPEA, are generally effective.
Post-Synthesis Modification of the Homoserine Side Chain
A key advantage of incorporating homoserine is the ability to perform post-synthetic modifications on its side chain. One powerful transformation is the oxidation of the primary alcohol to a carboxylic acid, converting the homoserine residue into an aspartic acid residue.[3][4] This is particularly useful for synthesizing peptides where direct incorporation of a protected aspartic acid might lead to side reactions like aspartimide formation.[3]
Sources
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and a Sulfated Glycan Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of peptide libraries using (S)-N-Boc-L-homoserine Triethylammonium Salt.
Application Note & Protocol Guide
Topic: High-Throughput Synthesis of Novel Peptide Libraries Utilizing (S)-N-Boc-L-homoserine Triethylammonium Salt
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry, combinatorial library synthesis, and early-stage drug discovery.
Executive Summary: Beyond the Canonical 20
The exploration of chemical space beyond the 20 proteinogenic amino acids is a cornerstone of modern drug discovery.[1] Synthetic peptide libraries offer a powerful platform for identifying novel ligands, enzyme inhibitors, and therapeutic leads.[2][3][4] This guide provides a detailed framework for the incorporation of (S)-N-Boc-L-homoserine, a non-canonical amino acid, into peptide libraries using Boc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of homoserine introduces unique structural and functional diversity, offering the potential for enhanced proteolytic stability, altered peptide conformation, and novel receptor interactions.[5][6] We present the underlying chemical principles, step-by-step protocols, and critical considerations for leveraging this versatile building block in the generation of next-generation peptide libraries.
The Strategic Advantage of Incorporating L-Homoserine
L-Homoserine, an analog of serine with an additional methylene group in its side chain, provides distinct advantages in library design:
-
Increased Conformational Flexibility: The longer side chain introduces greater rotational freedom, which can influence peptide backbone conformation and its interaction with biological targets.[6]
-
Enhanced Proteolytic Resistance: Peptides containing non-proteinogenic amino acids like homoserine can exhibit increased stability against degradation by endogenous proteases, a critical factor for therapeutic viability.[6]
-
Site for Post-Synthetic Modification: The primary alcohol on the homoserine side chain serves as a chemical handle for subsequent modifications, such as pegylation, glycosylation, or the attachment of fluorescent probes.
-
Propensity for Lactonization: Under specific acidic conditions, the side-chain hydroxyl can cyclize with the C-terminal carboxyl group to form a homoserine lactone, a structural motif that can be exploited for creating cyclic peptide constraints or prodrug strategies.
The use of (S)-N-Boc-L-homoserine Triethylammonium Salt is particularly advantageous. The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile Nα-protection suitable for the classic Boc/Bzl SPPS strategy.[7][8] The triethylammonium salt form enhances solubility and handling, and historically, this salt form was used in the original Merrifield protocols for the esterification of the first amino acid to chloromethylated resins.[9][10]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutanoic Acid Triethylammonium Salt |
| CAS Number | 796072-25-8[11][12][13] |
| Molecular Formula | C₁₅H₃₂N₂O₅[11][13] |
| Molecular Weight | 320.42 g/mol [11][13] |
| Form | Clear, Colorless Oil[11] |
| Storage | -20°C[11] |
The Boc/Bzl SPPS Workflow: A Step-by-Step Overview
The synthesis of peptide libraries using Boc-protected amino acids follows a well-established cyclical process. While Fmoc/tBu chemistry is now more prevalent due to its milder conditions, Boc/Bzl SPPS remains highly effective and can be advantageous for synthesizing certain challenging or hydrophobic sequences.[14][15] The core cycle involves the sequential deprotection of the N-terminal Boc group and coupling of the next activated amino acid.
Figure 1: The core iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols for Library Synthesis
This section provides comprehensive, step-by-step methodologies. All steps should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Resin Selection and Preparation
The choice of resin is critical for the success of Boc-SPPS.
-
Resin Selection:
-
Merrifield Resin (Chloromethylpolystyrene): The classic support for Boc chemistry, yielding a C-terminal carboxylic acid. The first amino acid is typically attached as its cesium or triethylammonium salt.[9]
-
PAM (Phenylacetamidomethyl) Resin: Offers greater acid stability for the peptide-resin linkage compared to Merrifield resin, reducing premature chain loss during repeated TFA deprotection steps, especially for longer peptides.[9]
-
MBHA (Methylbenzhydrylamine) Resin: Used for the synthesis of C-terminal peptide amides. Requires strong acid cleavage.[8]
-
-
Resin Swelling:
-
Place the selected resin (e.g., 100-200 mesh, 0.5-1.0 mmol/g substitution) in a suitable reaction vessel.
-
Add Dichloromethane (DCM) (approx. 10-15 mL per gram of resin) and gently agitate for 30-60 minutes at room temperature.
-
Drain the solvent.
-
Causality: Swelling the polystyrene matrix is essential to expose the reactive sites within the resin beads, ensuring efficient diffusion and reaction of reagents.[14]
-
Protocol 2: Iterative Chain Elongation Cycle
This cycle is repeated for each amino acid, including (S)-N-Boc-L-homoserine, to be added to the peptide chain. The following protocol is based on a 0.25 mmol synthesis scale.
-
Nα-Boc Deprotection:
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL) to the swollen resin.
-
Perform a short pre-wash by agitating for 2-5 minutes, then drain.[9]
-
Add a fresh 10 mL of 50% TFA/DCM and agitate for 20-25 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and finally DCM (3x).[9]
-
Scientific Rationale: TFA is a moderately strong acid that quantitatively cleaves the acid-labile Boc group, exposing the N-terminal amine as a trifluoroacetate salt.[7][16] The washes are critical to completely remove TFA and the cleaved tert-butyl cations.
-
-
Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM (10 mL) to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (5x) to remove all traces of DIEA.
-
Scientific Rationale: The coupling reaction requires a free, nucleophilic N-terminal amine. Neutralization with a non-nucleophilic base like DIEA deprotonates the trifluoroacetate salt.[16][17] Incomplete neutralization will prevent the subsequent coupling step.
-
-
Coupling of (S)-N-Boc-L-homoserine Triethylammonium Salt:
-
In a separate vessel, dissolve (S)-N-Boc-L-homoserine Triethylammonium Salt (3 equivalents, 0.75 mmol) and an activating agent such as HBTU (0.95 equivalents relative to the amino acid, 0.71 mmol) in N,N-Dimethylformamide (DMF, approx. 5 mL).
-
Add DIEA (3 equivalents, 0.75 mmol) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Scientific Rationale: Coupling reagents like HBTU (or alternatives like DCC/HOBt) convert the carboxylic acid of the incoming Boc-amino acid into a highly reactive active ester.[18] This activated species rapidly reacts with the free N-terminal amine on the peptide-resin to form a new peptide bond. Using a slight excess of the amino acid ensures the reaction goes to completion.
-
Monitoring: To confirm reaction completion, a small sample of beads can be tested using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[19]
-
-
Washing:
-
After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x). The resin is now ready for the next deprotection cycle.
-
Protocol 3: Final Cleavage from the Resin
This final step simultaneously cleaves the completed peptide from the solid support and removes the permanent side-chain protecting groups (e.g., Benzyl-based groups).
-
Critical Consideration: This process generates highly reactive carbocations (e.g., tert-butyl, benzyl). A "cleavage cocktail" containing scavengers is mandatory to trap these cations and prevent unwanted modification of sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[7][20]
-
Select an Appropriate Cleavage Cocktail: The choice depends on the amino acids present in the peptide sequence.
| Reagent Cocktail | Composition (v/v/w) | Application Notes |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | A good general-purpose, low-odor cocktail. Triisopropylsilane (TIPS) is an excellent carbocation scavenger. Not recommended if Met is present as it does not prevent oxidation.[20][21] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, widely used cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[20][21] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent the oxidation of Methionine to its sulfoxide form during cleavage.[21][22] |
-
Cleavage Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Place the dried resin in a specialized, acid-resistant reaction vessel.
-
Add the chilled (0°C) cleavage cocktail (approx. 10 mL per 0.25 mmol of resin) to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate (which contains the cleaved peptide) into a cold flask of diethyl ether or methyl tert-butyl ether (MTBE).
-
A white precipitate of the crude peptide should form.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide and add this to the ether.
-
Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Post-Cleavage Workup:
-
The crude peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
-
Summary of Key Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Resin Loading | 0.5 - 1.0 mmol/g | Balances yield against potential steric hindrance during synthesis. |
| Boc Deprotection | 50% TFA in DCM, 20-25 min | Standard condition for efficient and complete Boc removal.[9] |
| Neutralization | 10% DIEA in DCM, 2 x 5 min | Ensures complete formation of the free amine for coupling.[16] |
| Amino Acid Excess | 3 - 4 equivalents | Drives the coupling reaction to completion. |
| Coupling Agent | HBTU, HCTU, DCC/HOBt | Standard activators for efficient peptide bond formation in Boc-SPPS.[18] |
| Cleavage Time | 2 - 4 hours | Sufficient time for complete cleavage and side-chain deprotection. |
| Cleavage Volume | 10 mL / 0.25 mmol resin | Ensures all resin is submerged and reagents are in sufficient excess.[20] |
Conclusion and Outlook
The protocols detailed in this guide provide a robust and validated pathway for incorporating (S)-N-Boc-L-homoserine Triethylammonium Salt into synthetic peptide libraries. By leveraging the principles of Boc/Bzl SPPS, researchers can systematically introduce this non-canonical amino acid to expand the structural and functional diversity of their libraries. The resulting peptides, featuring the unique properties conferred by homoserine, are valuable tools for screening campaigns aimed at discovering novel therapeutics and chemical probes. Careful attention to the specific reaction conditions, particularly the selection of an appropriate final cleavage cocktail, is paramount to achieving high-quality libraries with minimal side products.
References
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 15, 2026.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc. Retrieved January 15, 2026.
- L-Homoserine: An Essential Building Block for Advancing Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026.
- An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS). (n.d.). BenchChem. Retrieved January 15, 2026.
-
Peptide synthesis. (2024). In Wikipedia. Retrieved January 15, 2026, from [Link].
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc. Retrieved January 15, 2026.
- DL-Homoserine vs. DL-Serine: A Comparative Guide for Peptide Synthesis Applications. (n.d.). BenchChem. Retrieved January 15, 2026.
- Cleavage Cocktail Selection. (n.d.). CDN Isotopes. Retrieved January 15, 2026.
- Cuthbertson, A., & Indrevoll, B. (2002). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 60(1), 1-6.
- Cleavage Cocktails; Reagent B. (n.d.). AAPPTec Peptides. Retrieved January 15, 2026.
- A schematic representation of peptide synthesis using Boc protected... (n.d.).
- Cleavage cocktail recommendations for peptides with glutamic acid. (n.d.). BenchChem. Retrieved January 15, 2026.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 15, 2026.
- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 15, 2026.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 15, 2026.
-
(S)-N-Boc-L-homoserine Triethylammonium Salt. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link].
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. Retrieved January 15, 2026.
- Basic Peptides synthesis introduction. (n.d.). LifeTein®. Retrieved January 15, 2026.
-
Boc-d-homoserine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link].
- (S)-N-Boc-L-homoserine triethylammonium salt. (n.d.). CymitQuimica. Retrieved January 15, 2026.
- Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences. Retrieved January 15, 2026.
- Solid-Phase Peptide Synthesis. (n.d.). Moodle@Units. Retrieved January 15, 2026.
- SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved January 15, 2026.
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2012). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Methods in Molecular Biology (Vol. 859, pp. 29-41). Humana Press.
- Geuss, L. (2015).
- Peptide Synthesis. (n.d.). BOC Sciences. Retrieved January 15, 2026.
- Houghten, R. A., Pinilla, C., Blondelle, S. E., Appel, J. R., Dooley, C. T., & Cuervo, J. H. (1991). Generation and use of synthetic peptide combinatorial libraries for basic research and drug discovery.
- Diderich, P., & Spengler, J. (2021).
- Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). Molecules, 28(8), 3569.
- All About Amino Acids. (n.d.). JPT Peptide Technologies. Retrieved January 15, 2026.
- Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 15, 2026.
- Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification. (2014). Accounts of Chemical Research, 47(4), 1261-1269.
- Identification of affinity-optimized peptide binders of a viral protease for chemical genetic applications. (2021). ACS Synthetic Biology, 10(11), 3020-3030.
- Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. (2021). International Journal of Molecular Sciences, 22(21), 11843.
-
Synthetic Peptide Libraries Part 1: Dr. Christian Behn | CEM Corporation. (2023, February 3). YouTube. Retrieved January 15, 2026, from [Link].
- Synthetic Peptide Library Design. (n.d.). Genosphere Biotechnologies. Retrieved January 15, 2026.
Sources
- 1. jpt.com [jpt.com]
- 2. genscript.com [genscript.com]
- 3. Generation and use of synthetic peptide combinatorial libraries for basic research and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Libraries – Applications in Drug Discovery [genosphere-biotech.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. chempep.com [chempep.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. usbio.net [usbio.net]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. scbt.com [scbt.com]
- 14. lifetein.com [lifetein.com]
- 15. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. peptide.com [peptide.com]
- 22. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Peptide Synthesis with (S)-N-Boc-L-homoserine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals incorporating (S)-N-Boc-L-homoserine into their peptide synthesis workflows. Homoserine, a higher homologue of serine, is a valuable non-proteinogenic amino acid utilized in the design of peptide analogs with modified structural and functional properties. However, its γ-hydroxyl group introduces a unique set of challenges during solid-phase peptide synthesis (SPPS), primarily the propensity for intramolecular cyclization.
This guide provides in-depth, field-proven insights into the common side reactions encountered when using (S)-N-Boc-L-homoserine, and offers robust troubleshooting strategies and detailed protocols to ensure the successful synthesis of your target peptide.
Understanding the Core Challenge: The Lactonization Side Reaction
The primary side reaction associated with the use of (S)-N-Boc-L-homoserine is the intramolecular cyclization of the homoserine side-chain to form a stable five-membered γ-lactone. This unwanted transformation can occur at various stages of the synthesis, leading to chain termination and the generation of difficult-to-remove impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My peptide synthesis is yielding a significant amount of a truncated product with a mass corresponding to the peptide chain terminating at the homoserine residue. What is the likely cause?
A1: The most probable cause is the formation of a γ-lactone at the homoserine residue. This intramolecular cyclization is a common side reaction when the γ-hydroxyl group of homoserine is unprotected. The lactonization can be triggered under both acidic conditions, such as the repeated trifluoroacetic acid (TFA) treatments for Boc deprotection, and during the coupling step, where the carboxyl group of homoserine is activated. Once the lactone is formed, the peptide chain is effectively capped and cannot be further elongated.
Q2: Under what specific conditions is lactonization of homoserine most likely to occur?
A2: Lactonization is favored under the following conditions:
-
Acidic Conditions: Repetitive exposure to TFA during Boc deprotection can protonate the hydroxyl group, making it a good leaving group for intramolecular nucleophilic attack by the backbone carbonyl oxygen.
-
Coupling Activation: During the activation of the C-terminal carboxyl group of the homoserine residue for coupling to the next amino acid, the activated ester is highly susceptible to intramolecular attack by the side-chain hydroxyl group. This is particularly problematic with highly activating coupling reagents.[1]
-
Elevated Temperatures: Increased temperatures during coupling or deprotection can accelerate the rate of lactonization.
Q3: I have a homoserine residue in the middle of my peptide sequence. Can I use (S)-N-Boc-L-homoserine without side-chain protection?
A3: While it is possible for short peptides or if the homoserine is near the N-terminus, it is generally not recommended to use unprotected (S)-N-Boc-L-homoserine, especially for longer sequences. The cumulative exposure to acidic deprotection steps and multiple coupling cycles significantly increases the risk of lactonization. For internal homoserine residues, employing a side-chain protecting group is the most reliable strategy to prevent this yield-reducing side reaction.
Q4: What are the recommended side-chain protecting groups for (S)-N-Boc-L-homoserine?
A4: The most common and effective strategy to prevent lactonization is to protect the γ-hydroxyl group. The two most widely used protecting groups are the Benzyl (Bzl) ether and the Trityl (Trt) ether.
-
Benzyl (Bzl) group: Boc-L-Hse(Bzl)-OH is a robust choice. The benzyl ether is stable to the acidic conditions of Boc deprotection but can be cleaved with strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage from the resin.[2]
-
Trityl (Trt) group: Boc-L-Hse(Trt)-OH offers milder deprotection conditions. The trityl group is significantly more acid-labile than the benzyl group and can often be removed with the standard TFA cleavage cocktail used for many resins, although it may require slightly longer cleavage times or a higher concentration of scavengers.[3]
Q5: My peptide contains a C-terminal methionine which can also form a homoserine lactone. How do I differentiate this from the side reaction of an incorporated homoserine residue?
A5: Homoserine lactone formation from a C-terminal methionine typically occurs during the final HF cleavage step. Tert-butyl cations, generated from the deprotection of other side-chain protecting groups, can alkylate the methionine's thioether side-chain, which then cyclizes to the homoserine lactone.[4] This can be minimized by removing all tert-butyl-based protecting groups before HF cleavage.[5] In contrast, lactonization of an incorporated homoserine residue happens during the stepwise synthesis, leading to truncated sequences. Mass spectrometry (MS) analysis of the crude product will be key to distinguishing these. Truncation at the homoserine position points to in-synthesis lactonization, while a full-length peptide with a mass corresponding to the lactone at a C-terminal Met position indicates a cleavage-related side reaction.
Experimental Protocols & Methodologies
To mitigate the side reactions associated with (S)-N-Boc-L-homoserine, we provide the following detailed protocols.
Protocol 1: Recommended Strategy - Peptide Synthesis using Side-Chain Protected Boc-L-Hse(Bzl)-OH
This protocol outlines the use of Benzyl-protected homoserine to prevent lactonization.
Materials:
-
Solid-phase synthesis resin (e.g., Merrifield or PAM resin)
-
Boc-L-Hse(Bzl)-OH
-
Other required Boc-protected amino acids
-
Coupling reagents (e.g., DIC/HOBt)[6]
-
Deprotection solution: 50% TFA in Dichloromethane (DCM)[7]
-
Neutralization solution: 10% Diisopropylethylamine (DIPEA) in DCM
-
DCM, Dimethylformamide (DMF)
-
Final cleavage reagent (e.g., HF or TFMSA) with appropriate scavengers
Procedure:
-
Resin Preparation: Swell the resin in DCM for 30 minutes.
-
Amino Acid Coupling:
-
Perform standard Boc-SPPS cycles for the amino acids preceding the homoserine residue.
-
For the homoserine coupling, dissolve Boc-L-Hse(Bzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF. Add this solution to the resin.
-
Add DIC (3 equivalents) and allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.[8]
-
-
Continue Synthesis: Proceed with the standard Boc-SPPS cycles for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After completing the synthesis, wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the peptide-resin with HF or TFMSA in the presence of scavengers (e.g., anisole, p-cresol) to cleave the peptide from the resin and remove the Benzyl and other side-chain protecting groups.[9]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Rationale: The Benzyl ether protection of the hydroxyl group is stable throughout the synthesis, effectively preventing any possibility of intramolecular cyclization.[2]
Protocol 2: High-Risk Strategy - Synthesis with Unprotected Boc-L-Homoserine
This approach should only be considered for very short peptides where homoserine is one of the last residues to be coupled.
Materials:
-
As in Protocol 1, but using unprotected (S)-N-Boc-L-homoserine.
Procedure:
-
Synthesis up to Homoserine: Perform standard Boc-SPPS cycles for the preceding amino acids.
-
Homoserine Coupling:
-
Use a milder activation method if possible, though DIC/HOBt is common.
-
Minimize the coupling time to what is necessary for a negative Kaiser test to reduce the risk of O-acylation or lactonization.
-
Avoid elevated temperatures.
-
-
Post-Homoserine Synthesis: Continue with the remaining synthesis cycles.
-
Cleavage: Use a standard TFA cleavage cocktail appropriate for the resin.
Causality behind Experimental Choices: By minimizing reaction times and avoiding harsh conditions during the coupling of unprotected homoserine, the probability of the side reaction is reduced, though not eliminated. This strategy accepts a higher risk of side product formation in exchange for avoiding the use of a protected amino acid derivative.
Data Presentation & Visualization
Table 1: Comparison of Side-Chain Protection Strategies for Homoserine
| Feature | Unprotected Homoserine | Hse(Bzl) Protection | Hse(Trt) Protection |
| Risk of Lactonization | High | Low | Low |
| Cost of Amino Acid | Lower | Higher | Higher |
| Cleavage Conditions | Standard TFA | Strong Acid (HF/TFMSA) | Standard to mild TFA |
| Compatibility | Short peptides, N-terminal | Most sequences | Sequences sensitive to strong acid |
| Potential Side Reactions | O-acylation, Lactonization | Benzyl group can be partially cleaved with repeated strong TFA exposure | Trityl cation can cause side reactions if not scavenged properly |
Diagrams of Key Processes
References
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2007. Available at: [Link]
-
Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link]
-
Planning a Peptide Synthesis. AAPPTec. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]
-
Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistrySelect, 2019. Available at: [Link]
-
What do you do when your peptide synthesis fails? Biotage. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]
-
Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: (S)-N-Boc-L-homoserine Coupling Efficiency
Welcome to the technical support guide for optimizing the coupling of (S)-N-Boc-L-homoserine. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in peptide synthesis involving this specific amino acid derivative. Our goal is to provide a scientifically grounded, experience-driven framework to help you troubleshoot common issues and significantly improve your reaction outcomes.
The primary challenge in coupling (S)-N-Boc-L-homoserine stems from its structure: the presence of a side-chain hydroxyl group. This group introduces a competing intramolecular reaction pathway—lactonization—which can severely reduce the yield of the desired peptide product. This guide will delve into the mechanism of this side reaction and provide robust, field-tested strategies to mitigate it.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with (S)-N-Boc-L-homoserine is resulting in unexpectedly low yields and a significant, unidentified byproduct. What is the likely cause?
A1: The most common cause of low coupling efficiency with N-protected homoserine derivatives is an intramolecular side reaction known as lactonization .[1] The side-chain primary alcohol can act as a nucleophile, attacking the activated carboxylic acid intended for peptide bond formation. This results in the formation of a stable, five-membered ring structure, N-Boc-homoserine lactone, effectively consuming your starting material and terminating the peptide chain extension.[2]
Q2: Can you explain the mechanism of lactonization and why it's so competitive?
A2: Certainly. The process begins, as with any peptide coupling, by activating the carboxyl group of (S)-N-Boc-L-homoserine. This creates a highly reactive intermediate (e.g., an O-acylisourea, active ester, or acylphosphonium salt). The intramolecular cyclization is a kinetically favorable process because the side-chain hydroxyl group is positioned perfectly to attack this activated center, forming a stable γ-butyrolactone ring. This intramolecular reaction often proceeds faster than the desired intermolecular reaction with the N-terminal amine of the growing peptide chain, especially if the coupling reagents form a long-lived activated intermediate or if the amine nucleophile is sterically hindered.
Below is a diagram illustrating the competition between the desired peptide coupling and the undesired lactonization pathway.
Caption: Competing reaction pathways for activated (S)-N-Boc-L-homoserine.
Q3: How can I confirm that N-Boc-homoserine lactone is the byproduct in my reaction mixture?
A3: Several analytical techniques can be used to detect and confirm the presence of the lactone byproduct:
-
Thin-Layer Chromatography (TLC): The lactone is typically less polar than the starting carboxylic acid. It will appear as a new spot with a higher Rf value. Staining with ninhydrin will be negative for both spots as the N-terminus is Boc-protected.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A new peak with a different retention time will be observed. Spiking the sample with a known standard of the lactone can confirm its identity.
-
Mass Spectrometry (MS): This is the most definitive method. The lactone has a molecular weight that is 18.02 g/mol less than the starting acid (corresponding to the loss of H₂O). For (S)-N-Boc-L-homoserine (MW: 219.24 g/mol ), the lactone will have an MW of 201.22 g/mol .[5]
Q4: What are the most effective strategies to minimize lactonization and improve my coupling yield?
A4: The key is to favor the intermolecular peptide bond formation over the intramolecular cyclization. This is achieved by using reaction conditions that promote rapid activation and coupling.
-
Choice of Coupling Reagent: This is the most critical factor. Standard carbodiimide reagents like DCC or EDC alone are often too slow.[6] The best choice is a modern uronium or phosphonium salt-based reagent that facilitates rapid formation of a highly reactive active ester.[7][8]
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the intramolecular pathway, although it will also slow the desired reaction. Careful optimization is needed.
-
Order of Addition: Pre-activating the amino acid for a very short period (1-2 minutes) before adding it to the resin/peptide can be beneficial, but prolonged pre-activation increases the risk of lactonization.[9][10] In situ activation is generally preferred.
The following table compares common coupling reagents for this application:
| Coupling Reagent | Class | Efficiency for Homoserine | Risk of Lactonization | Key Considerations |
| HATU | Aminium/Uronium | Excellent | Very Low | Forms highly reactive OAt esters, leading to rapid coupling.[6][7][11] Considered the gold standard for difficult couplings.[8][12] |
| HBTU/TBTU | Aminium/Uronium | Good | Low to Moderate | Forms OBt esters, which are slightly less reactive than OAt esters.[7][11] Still a very effective choice. |
| PyBOP | Phosphonium | Good | Low to Moderate | A good alternative to aminium salts; avoids potential guanidinylation side reactions.[8] |
| EDC/DIC + HOAt/HOBt | Carbodiimide | Moderate to Good | Moderate | The addition of HOAt or HOBt is essential to form an active ester and suppress side reactions.[6] The rate is generally slower than with HATU. |
| EDC/DIC (alone) | Carbodiimide | Poor | High | Not recommended. The O-acylisourea intermediate is relatively long-lived, providing ample opportunity for lactonization. |
Q5: Is it a viable strategy to protect the side-chain hydroxyl group before coupling?
A5: Yes, this is an alternative and highly effective strategy, though it adds two steps to your synthesis (protection and deprotection). By protecting the hydroxyl group, you completely eliminate the possibility of lactonization. Common protecting groups for serine, threonine, and homoserine hydroxyls include tert-Butyl (tBu) ether or Trityl (Trt) ether in Fmoc chemistry, and Benzyl (Bzl) ether in Boc chemistry.[13][14]
-
When to consider it: If optimizing the coupling conditions still results in unacceptable levels of lactone formation, or if you are synthesizing a particularly long or complex peptide where every coupling step must be near-quantitative.
-
Drawback: The additional protection/deprotection steps can lower the overall yield and increase the complexity and cost of the synthesis.
Optimized Protocol & Experimental Workflow
Based on extensive internal validation and literature precedent, we recommend using HATU as the coupling reagent for incorporating (S)-N-Boc-L-homoserine in solid-phase peptide synthesis (SPPS).
Recommended Protocol: HATU-Mediated Coupling of (S)-N-Boc-L-homoserine (Boc-SPPS)
This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., MBHA resin).
-
Resin Preparation & Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Perform Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[9]
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).
-
Neutralize the resin using 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).[12]
-
Wash the resin with DMF (3x).
-
-
Coupling Reaction (in situ Activation):
-
In a separate vessel, dissolve (S)-N-Boc-L-homoserine (2.0 eq., 0.2 mmol, 43.8 mg) and HATU (1.9 eq., 0.19 mmol, 72.2 mg) in a minimal amount of DMF (approx. 2 mL).
-
Add this solution immediately to the neutralized, drained peptide-resin.
-
Add DIEA (4.0 eq., 0.4 mmol, 70 µL) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.
-
-
Monitoring and Completion:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates the reaction is complete.
-
If the Kaiser test is positive (blue beads) after 1 hour, consider a second coupling. Drain the vessel and repeat step 2 with fresh reagents.[9]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step.
-
The following diagram outlines this recommended workflow.
Sources
- 1. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens | MDPI [mdpi.com]
- 3. Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. | Semantic Scholar [semanticscholar.org]
- 5. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. ias.ac.in [ias.ac.in]
Troubleshooting incomplete deprotection of Boc-homoserine residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection?
Incomplete removal of the Nα-tert-butyloxycarbonyl (Boc) group is a frequent issue in peptide synthesis and organic chemistry, often stemming from several core factors:
-
Insufficient Acid Strength or Concentration : The reaction is acid-catalyzed. If the concentration of trifluoroacetic acid (TFA) is too low, the reaction kinetics will be slow, leading to incomplete conversion in the allotted time.[1][2]
-
Inadequate Reaction Time : While many deprotections are rapid, certain substrates, especially those that are sterically hindered or part of an aggregating peptide sequence, may require longer exposure to the acidic reagent.[1]
-
Poor Reagent Penetration (Solid-Phase Synthesis) : In solid-phase peptide synthesis (SPPS), the resin must be adequately swollen in the reaction solvent (e.g., Dichloromethane - DCM). Poor swelling prevents the TFA solution from reaching all the reactive sites within the resin beads.[1][2]
-
Peptide Aggregation (SPPS) : As the peptide chain elongates, it can fold into secondary structures like β-sheets, physically blocking the N-terminal Boc group from the acid reagent.[1][3]
-
Reagent Quality : TFA is hygroscopic. The presence of excess water can reduce its effective acidity and hinder deprotection.[1]
Q2: I see a new peak in my HPLC/LC-MS analysis after deprotecting Boc-homoserine. What is the most likely side reaction?
For hydroxyl-containing amino acids like homoserine, the primary side reaction during acid-mediated deprotection is intramolecular cyclization (lactonization) . The side-chain hydroxyl group can act as a nucleophile, attacking the C-terminal carbonyl carbon, especially under acidic conditions. This results in the formation of a stable five-membered ring, Boc-D-homoserine lactone, which is a common impurity.[4] This side product will have a distinct mass and retention time from both your starting material and the desired product.
Q3: How can I reliably detect and quantify incomplete deprotection?
A multi-faceted analytical approach is recommended for accurate diagnosis:
-
High-Performance Liquid Chromatography (HPLC) : This is the primary tool for quantitative analysis. You will see a peak for your desired deprotected product, a peak for any remaining Boc-protected starting material, and potentially peaks for side products like the homoserine lactone.[1][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is crucial for identifying the observed peaks. By analyzing the mass-to-charge ratio (m/z) of each peak from the HPLC, you can confirm the identity of the starting material, product, and any deletion sequences or side products.[1][6]
-
Kaiser (Ninhydrin) Test (for SPPS) : This is a rapid, qualitative test performed on the resin beads after the deprotection step. A positive result (blue color) confirms the presence of free primary amines, indicating successful deprotection.[1] A weak or negative result strongly suggests a failure in the deprotection step.
In-Depth Troubleshooting Guides
Issue 1: HPLC/LC-MS analysis confirms a significant amount of unreacted Boc-homoserine starting material.
This is a clear indication of incomplete deprotection. The following troubleshooting workflow will help you optimize the reaction conditions.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Recommended Solutions:
-
Extend Reaction Time : The simplest first step is to increase the duration of the TFA treatment. For difficult sequences, extending the reaction from the typical 30 minutes to 1 or 2 hours can often drive the reaction to completion.[1]
-
Increase TFA Concentration : If extending the time is ineffective, increase the concentration of TFA in DCM. A common starting point is 20-25% TFA in DCM, which can be increased to 50% or even higher for particularly resistant substrates.[2][7][8]
-
Ensure Proper Resin Swelling (SPPS) : Before the deprotection step, ensure the peptide-resin is fully swollen. A pre-wash with DCM for 15-30 minutes is critical for allowing reagents to penetrate the resin matrix.[1]
| Problem Symptom | Possible Cause | Recommended Action |
| High % of Starting Material | Insufficient reaction time or acid strength. | Increase reaction time to 1-2 hours. If unsuccessful, increase TFA concentration to 50% in DCM.[1][9] |
| Inconsistent results (SPPS) | Poor/variable resin swelling. | Implement a consistent 30-minute pre-swelling step with DCM before deprotection.[1][2] |
| Deletion of residue after Homoserine | Peptide aggregation on-resin. | Consider using specialized "difficult coupling" protocols or chaotropic agents to disrupt secondary structures.[3] |
Issue 2: HPLC/LC-MS analysis shows the presence of a major byproduct identified as the homoserine lactone.
The formation of homoserine lactone is a competing side reaction that is also acid-catalyzed. The goal is to find conditions that favor Boc deprotection over lactonization.
Mechanism of Boc Deprotection vs. Lactonization
Caption: Competing pathways of deprotection and lactonization.
Recommended Solutions:
-
Lower the Reaction Temperature : Perform the deprotection at 0 °C. Lowering the temperature can sometimes slow the rate of the intramolecular cyclization more than it slows the rate of the desired deprotection.
-
Minimize Reaction Time : Use the minimum time necessary for complete deprotection, as determined by time-course experiments. Prolonged exposure to acid increases the likelihood of side reactions.
-
Use Scavengers : While scavengers are primarily used to trap the tert-butyl cation and prevent alkylation of other sensitive residues, maintaining a standard scavenger cocktail is good practice.[1][10][11] The presence of water as a scavenger can, in some cases, compete with the intramolecular hydroxyl group, although this effect is generally minor.
| Scavenger Cocktail | Composition (v/v/v) | Primary Use Case |
| Standard | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | General purpose; protects against t-butylation, especially for Trp-containing peptides.[11] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues like Cys, Met, and Trp.[11] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection (Solution Phase)
-
Dissolve the Boc-protected homoserine substrate in Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of Trifluoroacetic Acid (TFA) (resulting in a 50% TFA/DCM solution).[7][12]
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base for subsequent steps.
Protocol 2: Optimized Boc Deprotection (Solid-Phase Peptide Synthesis)
-
Swell the Boc-homoserine-peptide-resin in DCM for 30 minutes in the reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution (e.g., 25-50% TFA in DCM containing 2.5% TIS and 2.5% H₂O).
-
Agitate the resin with the deprotection solution for 30 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5 x 1-minute washes) to remove residual acid and byproducts.
-
Perform a Kaiser test on a small sample of beads to confirm the presence of free amines.
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM for 2 minutes.[1]
-
Wash the resin again with DCM (5 x 1-minute washes) before proceeding to the next coupling step.
Protocol 3: Analytical HPLC Monitoring
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A : 0.1% TFA in Water
-
Mobile Phase B : 0.1% TFA in Acetonitrile
-
Gradient : 5% to 95% B over 20 minutes
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 220 nm
-
Procedure : At various time points (e.g., 15, 30, 60, 120 min), quench a small aliquot of the reaction mixture in a buffer, dilute, and inject onto the HPLC to monitor the disappearance of the starting material and the appearance of the product and any byproducts.
References
-
Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]
-
BOC Protection and Deprotection . J&K Scientific LLC. [Link]
-
Incomplete Fmoc deprotection in solid-phase synthesis of peptides . PubMed. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis . PubMed. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . National Institutes of Health (NIH). [Link]
-
Investigation of Impurities in Peptide Pools . MDPI. [Link]
-
Boc Deprotection - TFA . Common Organic Chemistry. [Link]
-
Peptide synthesis . Wikipedia. [Link]
-
BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
General Procedure for the deprotection of the Boc-group . The Royal Society of Chemistry. [Link]
-
What is the usual nature of impurities in synthetic peptides? . ResearchGate. [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis . PubMed. [Link]
-
Boc deprotection conditions tested . ResearchGate. [Link]
-
Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA . ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
Stability and storage conditions for (S)-N-Boc-L-homoserine Triethylammonium Salt.
Welcome to the technical support guide for (S)-N-Boc-L-homoserine Triethylammonium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability, storage, and handling of this valuable synthetic building block. Our goal is to empower you with the knowledge to ensure the integrity of your starting materials and the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries about (S)-N-Boc-L-homoserine Triethylammonium Salt, providing concise and practical answers.
Q1: What are the recommended storage conditions for (S)-N-Boc-L-homoserine Triethylammonium Salt?
A1: For optimal stability, (S)-N-Boc-L-homoserine Triethylammonium Salt should be stored under controlled temperatures. The recommended conditions are summarized in the table below.[1][2][3] Inconsistent storage temperatures can compromise the material's integrity. The triethylammonium salt form is intended to improve solubility and stability compared to the free acid.
Data Presentation: Recommended Storage Conditions
| Temperature | Form | Recommended Duration | Key Considerations |
| -20°C | Neat Oil | Long-term | Ideal for preserving chemical purity over extended periods. |
| 2-8°C | Neat Oil | Short-term | Suitable for material that will be used within a few weeks. |
Q2: The product arrived at ambient temperature, but the recommendation is cold storage. Is it still viable?
A2: Yes, in most cases, the product is still perfectly viable. (S)-N-Boc-L-homoserine Triethylammonium Salt is generally shipped at ambient temperatures for short transit times without compromising its quality.[4] However, upon receipt, it is crucial to transfer it to the recommended refrigerated (-20°C or 2-8°C) conditions for long-term storage.
Q3: What is the physical appearance of (S)-N-Boc-L-homoserine Triethylammonium Salt?
A3: This compound is typically a clear, colorless oil.[1][2][4][5] Any significant deviation from this, such as discoloration or the presence of solid precipitates, may indicate degradation or contamination and should be investigated.
Q4: In which solvents is (S)-N-Boc-L-homoserine Triethylammonium Salt soluble?
A4: The triethylammonium salt form enhances its solubility in a variety of solvents. It is soluble in water and many common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[1][2]
Q5: What is the primary degradation pathway for this compound?
A5: The most significant stability concern for N-Boc-L-homoserine and its derivatives is the intramolecular cyclization to form N-Boc-L-homoserine lactone. This is an undesired side reaction that can be promoted by acidic conditions or elevated temperatures, leading to a loss of the desired starting material. The presence of the triethylammonium salt helps to mitigate this by neutralizing any residual acidity.
II. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the use of (S)-N-Boc-L-homoserine Triethylammonium Salt in synthetic applications.
Issue 1: Inconsistent or Low Yields in Peptide Coupling Reactions
-
Symptom: Lower than expected yield of the desired peptide product.
-
Potential Cause 1: Degradation of the Starting Material. As discussed, the primary degradation pathway is lactonization. If the starting material has been stored improperly or for an extended period, a significant portion may have converted to the unreactive lactone.
-
Solution:
-
Verify Purity: Before use, especially if the material has been stored for a long time, verify its purity by a suitable analytical method such as ¹H NMR or HPLC. In the ¹H NMR spectrum, the presence of the lactone will be indicated by characteristic shifts of the protons on the homoserine side chain.
-
Fresh Reagent: If significant degradation is suspected, it is best to use a fresh batch of the reagent.
-
-
-
Potential Cause 2: Inefficient Coupling Conditions. The choice of coupling reagents and reaction conditions is critical for efficient peptide bond formation.
-
Solution:
-
Optimize Coupling Reagents: For sterically hindered couplings, consider using more potent activating agents like HATU, HBTU, or HCTU in combination with a non-nucleophilic base such as diisopropylethylamine (DIEA).
-
"Double Coupling": If a ninhydrin test indicates incomplete coupling, a second coupling step with fresh reagents can be performed before proceeding to the next deprotection step.
-
-
Issue 2: Appearance of an Unexpected Side Product in Analytical Traces (e.g., HPLC, LC-MS)
-
Symptom: A significant peak corresponding to a mass loss of 18 Da (loss of water) from the expected product is observed.
-
Potential Cause: Lactonization during Synthesis or Workup. The homoserine side chain can cyclize to the lactone during the acidic conditions of Boc-deprotection (e.g., using trifluoroacetic acid, TFA) or during purification.
-
Solution:
-
Minimize Deprotection Time: Use the minimum time necessary for complete Boc-group removal during the TFA deprotection step. Monitor the reaction closely.
-
Control Temperature: Perform the deprotection at a reduced temperature (e.g., 0°C) to minimize the rate of lactonization.
-
Purification Conditions: During purification by HPLC, use a mobile phase with a lower acid concentration if possible, and minimize the time the product is in the acidic mobile phase.
-
-
III. Experimental Protocols & Workflows
This section provides a representative protocol for a standard peptide coupling reaction using (S)-N-Boc-L-homoserine Triethylammonium Salt and a workflow for assessing its purity.
Protocol 1: Standard Peptide Coupling on Solid Support
This protocol describes a typical coupling step in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a resin-bound amino acid or peptide with a free N-terminal amine. Swell the resin in an appropriate solvent like DMF.
-
Deprotection (if applicable): If the N-terminus is protected (e.g., with a Boc group), remove it using a solution of 50% TFA in DCM. Wash the resin thoroughly with DCM and then DMF to remove residual acid.
-
Neutralization: Neutralize the resulting ammonium salt on the resin with a solution of 5-10% DIEA in DMF. Wash again with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve (S)-N-Boc-L-homoserine Triethylammonium Salt (1.5-2 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent such as HBTU (1.5-2 eq.) and a base like DIEA (3-4 eq.).
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to check for the presence of free amines. A negative result indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
Workflow for Purity Assessment by HPLC
This workflow outlines the steps for determining the purity of (S)-N-Boc-L-homoserine Triethylammonium Salt.
Mandatory Visualization:
Caption: Workflow for HPLC Purity Assessment.
IV. Mechanistic Insights: The Lactonization Pathway
Understanding the mechanism of the primary degradation pathway is key to preventing it. The intramolecular cyclization of N-Boc-L-homoserine to its lactone is an acid-catalyzed process.
Mandatory Visualization:
Caption: Acid-Catalyzed Lactonization of N-Boc-L-homoserine.
The presence of a triethylammonium counter-ion helps to maintain a non-acidic microenvironment around the molecule, thus enhancing its shelf-life. However, exposure to external acidic conditions, such as during peptide deprotection steps, can still trigger this unwanted transformation.
V. References
-
Pharmaffiliates. (S)-N-Boc-L-homoserine Triethylammonium Salt. [Link]
-
HCH Bioreagent. (S)-N-Boc-L-homoserine Triethylammonium Salt. [Link]
Sources
Technical Support Center: Optimization of Boc-SPPS with Homoserine Derivatives
Welcome to the technical support center for the optimization of reaction conditions for Boc-Solid Phase Peptide Synthesis (SPPS) with homoserine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with incorporating homoserine into peptide sequences. Here, you will find in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.
Introduction
Homoserine, a non-proteinogenic amino acid, is a valuable building block in peptide chemistry, often introduced to modulate the biological activity and conformational properties of synthetic peptides. However, its γ-hydroxyl group presents specific challenges during Boc-SPPS, most notably the propensity for intramolecular cyclization to form a stable five-membered ring, the homoserine lactone. This side reaction can occur at various stages of the synthesis, leading to truncated sequences and difficult purifications. This guide provides a comprehensive resource to understand, troubleshoot, and ultimately optimize your Boc-SPPS protocols for homoserine-containing peptides.
Troubleshooting Guide: Navigating Common Issues in Boc-SPPS of Homoserine-Containing Peptides
This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Full-Length Peptide
Q1: My final crude product shows a major peak corresponding to a truncated peptide, terminating at the homoserine residue. What is the likely cause and how can I prevent it?
A1: The most probable cause of this issue is the formation of homoserine lactone at the N-terminus of the growing peptide chain during the TFA deprotection step. The γ-hydroxyl group of the homoserine residue can attack the protonated N-terminal amino group, leading to the formation of a stable lactone ring and subsequent termination of the peptide chain.
Root Cause Analysis:
Under the acidic conditions of the Boc deprotection step (typically 50% TFA in DCM), the γ-hydroxyl group of an unprotected homoserine side chain can be protonated, making it a good leaving group. The free N-terminal amine, once deprotected, can then act as a nucleophile, attacking the γ-carbon and leading to lactonization.
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Boc-Hse(Bzl)-OH
This protocol outlines the recommended steps for coupling Boc-Hse(Bzl)-OH to a resin-bound peptide with a free N-terminal amine using HBTU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Hse(Bzl)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-activation of Boc-Hse(Bzl)-OH: In a separate vessel, dissolve Boc-Hse(Bzl)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated Boc-Hse(Bzl)-OH solution.
-
Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: If the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional): If the ninhydrin test is positive, indicating incomplete coupling, a second coupling can be performed. Alternatively, unreacted amines can be capped with acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.
Q2: I am observing incomplete coupling of Boc-Hse(Bzl)-OH, even with extended reaction times. What could be the issue?
A2: Incomplete coupling of Boc-Hse(Bzl)-OH can be attributed to several factors, including steric hindrance from the benzyl protecting group and potential on-resin aggregation of the growing peptide chain.
Solutions:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent. While HBTU is generally effective, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is known to be superior for sterically hindered couplings due to the formation of a more reactive OAt-ester intermediate.[1]
-
Double Coupling: Perform the coupling step twice. After the first coupling and a thorough wash, repeat the coupling procedure with a fresh solution of activated Boc-Hse(Bzl)-OH.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.
-
Address Peptide Aggregation: If you suspect aggregation (indicated by poor resin swelling), consider the following:
-
Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.
-
Incorporate a chaotropic salt like LiCl into the coupling mixture.
-
Perform the coupling at a slightly elevated temperature (e.g., 30-40°C).
-
Issue 2: Side Reactions During Final Cleavage
Q3: After HF cleavage of my homoserine-containing peptide, I observe a significant side product with a mass corresponding to the lactonized peptide. How can I prevent this?
A3: Homoserine lactone formation is a well-documented side reaction during strong acid cleavage, particularly with anhydrous hydrogen fluoride (HF).[2][3] This is often initiated by reactive carbocations generated from the cleavage of other protecting groups.
Mechanism of HF-induced Lactonization: During HF cleavage, tert-butyl cations are generated from the removal of Boc groups and other tert-butyl-based side-chain protecting groups. These carbocations can alkylate the side chain of a C-terminal methionine, which can then cyclize to form a homoserine lactone.[2] A similar mechanism can be envisioned for homoserine itself, where the γ-hydroxyl group is susceptible to reaction with these carbocations.
Solutions:
-
"Low-High" HF Cleavage Protocol: This two-step procedure is highly effective in minimizing lactonization.
-
"Low" HF Step: Treat the peptide-resin with a mixture of HF, dimethyl sulfide (DMS), and a scavenger like p-cresol at a low HF concentration (e.g., HF:DMS:p-cresol 25:65:10 v/v) for 2 hours at 0°C. This step removes the more acid-labile side-chain protecting groups under conditions that minimize carbocation formation.
-
"High" HF Step: After removing the "low" HF cocktail, treat the resin with a higher concentration of HF (e.g., HF:p-cresol 90:10 v/v) for 1 hour at 0°C to cleave the peptide from the resin and remove the remaining, more stable protecting groups.
-
-
Scavenger Optimization: Ensure an adequate amount and type of scavenger in your cleavage cocktail. Anisole and p-cresol are commonly used to trap carbocations.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the side-chain hydroxyl group of homoserine in Boc-SPPS?
A1: Yes, it is highly recommended to protect the hydroxyl group of homoserine. An unprotected hydroxyl group can lead to several side reactions, including O-acylation during the coupling step and, most critically, lactonization during the acidic deprotection steps.[4] The benzyl (Bzl) ether is the most commonly used protecting group for the hydroxyl function of serine and is a suitable choice for homoserine in Boc-SPPS.[3]
Q2: What is the best side-chain protecting group for homoserine in Boc-SPPS?
A2: The benzyl (Bzl) ether is the standard and most reliable protecting group for the hydroxyl side chain of homoserine in Boc-SPPS. It is stable to the repetitive TFA treatments used for Boc deprotection and is efficiently removed during the final HF cleavage.
Q3: Can I use Fmoc-Hse(tBu)-OH in a Boc-SPPS workflow?
A3: No, this is not a compatible strategy. The tert-butyl (tBu) ether protecting group on the homoserine side chain is labile to the TFA used for Boc deprotection, which would lead to an unprotected hydroxyl group and the associated side reactions. The protecting group strategy must be orthogonal, meaning the side-chain protecting groups are stable to the conditions used for Nα-deprotection.
Q4: My homoserine-containing peptide is showing poor solubility after cleavage and purification. What can I do?
A4: Poor solubility is often a result of peptide aggregation, which can be exacerbated by hydrophobic sequences. If your peptide contains multiple homoserine residues or other hydrophobic amino acids, consider the following:
-
Incorporate solubilizing residues: If the peptide sequence allows, the introduction of charged residues (e.g., Lys, Arg, Asp, Glu) can improve solubility.
-
Use pseudoproline dipeptides: During synthesis, the incorporation of pseudoproline dipeptides can disrupt the secondary structures that lead to aggregation.[5]
-
Optimize purification conditions: Use a mobile phase with a higher organic content or the addition of a small amount of an ion-pairing agent like TFA.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization. |
| HBTU | Uronium/Aminium Salt | Very Good | 15 - 60 minutes | Low | Fast and efficient. Should not be used in excess as it can cause chain termination. |
| HATU | Uronium/Aminium Salt | Excellent | 15 - 45 minutes | Very Low | Generally considered superior to HBTU for sterically hindered couplings due to the formation of a more reactive OAt-ester.[1] |
Visualizations
Diagram 1: Boc-SPPS Cycle for Homoserine Incorporation
Caption: A typical cycle for the incorporation of a Boc-Hse(Bzl)-OH residue in SPPS.
Diagram 2: Homoserine Lactonization Side Reaction
Caption: The mechanism of homoserine lactonization during TFA deprotection.
References
- A Comparative Guide to the Synthesis of Peptides Using Boc-Ser-OH.DCHA and Boc-Ser(Bzl)-OH. (2025). BenchChem.
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
- Minimal Protection Str
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2017). Organic Process Research & Development. [Link]
- A Comparative Guide to the Synthesis and Potential Biological Activity of Peptides Using Boc-Ser-OH.DCHA and Boc-Ser(Bzl)-OH. (2025). BenchChem.
- A Comparative Guide to the Coupling Efficiency of HBTU and H
- Application Notes and Protocols for Bzl-His-OMe 2HCl in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
- Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis. (2025). BenchChem.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- Application Notes and Protocols for Coupling Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis. (2025). BenchChem.
-
Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2013). The Journal of Organic Chemistry. [Link]
-
Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. (2022). Journal of the American Chemical Society. [Link]
- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. (2025). BenchChem.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014). ResearchGate. [Link]
- A comparative study of amide-bond forming reagents in aqueous media. (2017). Tetrahedron Letters.
- Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology.
- A Comparative Guide to the Synthesis of Peptides Using Boc-Ser-OH.DCHA and Boc-Ser(Bzl)-OH. (2025). BenchChem.
- A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma. (2025). BenchChem.
- Understanding Boc-Ser(Bzl)
-
SPPS Tips: Strategies for Minimizing Side-Reactions. (2020). Gyros Protein Technologies. [Link]
-
TFA-free Peptide Synthesis. (2024). Boehringer Ingelheim. [Link]
Sources
Technical Support Center: Purification of Peptides Containing (S)-N-Boc-L-homoserine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating (S)-N-Boc-L-homoserine. The unique chemical nature of this residue, specifically the interplay between the acid-labile Boc protecting group and the reactive side-chain hydroxyl, presents distinct challenges during purification. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.
The primary obstacle in purifying homoserine-containing peptides is the intramolecular cyclization of the side-chain hydroxyl group with the C-terminal carboxyl group. This reaction, which is often catalyzed by the acidic conditions used during peptide cleavage and reverse-phase chromatography, results in the formation of a stable homoserine lactone.[1][2] This lactone is a significant impurity that is structurally similar to the desired peptide, making separation a non-trivial task. This guide offers troubleshooting strategies and optimized protocols to navigate this and other related purification challenges.
Troubleshooting Guide
Q1: My RP-HPLC chromatogram shows a major peak, closely followed by a second peak. Mass spectrometry confirms the second peak has a mass 18 Da lower than my target peptide. What is this impurity and how can I resolve it?
Answer: This is the classic presentation of homoserine lactone formation. The peak with the expected mass is your target peptide, while the peak with a mass loss of 18 Da corresponds to the cyclized lactone form.[2] The lactone is typically less polar than the open-chain peptide (due to the loss of the free carboxylic acid and hydroxyl group) and therefore elutes later on a reverse-phase column.
Root Cause Analysis:
-
Acid-Catalyzed Cyclization: The acidic conditions of your cleavage cocktail (e.g., high concentrations of Trifluoroacetic Acid - TFA) and/or your HPLC mobile phase (e.g., 0.1% TFA) are the primary drivers for this side reaction.[1] The side-chain hydroxyl of homoserine acts as an intramolecular nucleophile, attacking the C-terminal carboxylic acid to form a five-membered ring and eliminate a molecule of water.
Resolution Strategies:
-
Optimize HPLC Mobile Phase pH: While low pH is necessary to protonate silanols and provide good peak shape, excessively acidic conditions accelerate lactonization.
-
Switch Ion-Pairing Agent: Substitute 0.1% TFA (pH ~2) with 0.1% Formic Acid (pH ~2.7). This slight increase in pH can significantly reduce the rate of on-column lactonization without compromising peak shape for most peptides.
-
pH Adjustment: For peptides that are stable at a slightly higher pH, consider using a buffered mobile phase, such as an acetate buffer, at a pH of 4-5. Note that this may alter selectivity and is not compatible with all silica-based columns.[3]
-
-
Modify the Elution Gradient: The structural similarity between the peptide and its lactone requires a high-resolution separation.
-
Shallow Gradient: Employ a very shallow gradient around the elution point of your target peptide. A reduction in the rate of organic solvent increase (e.g., 0.2-0.5% acetonitrile per minute) will increase the separation window between the two peaks.[4]
-
-
Column Selection: The choice of stationary phase can influence selectivity.
Q2: I'm observing a very broad peak for my Boc-homoserine peptide, leading to poor purity in collected fractions. What's causing this?
Answer: Peak broadening can stem from several factors, including peptide aggregation, poor solubility in the mobile phase, or on-column degradation.
Root Cause Analysis:
-
Peptide Aggregation: The presence of the bulky, hydrophobic Boc group, combined with a hydrophobic peptide sequence, can lead to aggregation, especially at high concentrations during injection.[2][6]
-
Poor Solubility: The peptide may be precipitating at the head of the column upon injection if the initial mobile phase conditions are too aqueous.[7]
-
On-Column Degradation: If the peak tailing is severe, it could indicate that the lactonization or another degradation process is actively occurring on the column during the run, creating a continuous smear of the impurity into the main peak.
Resolution Strategies:
-
Optimize Sample Preparation:
-
Solubility Modifiers: Dissolve the crude peptide in a stronger solvent like DMSO or NMP before diluting it with the initial mobile phase for injection. Ensure the final injection solvent is as weak as possible to ensure good binding to the column.[2]
-
Lower Injection Concentration: Reduce the amount of peptide loaded onto the column. Injecting a more dilute sample can mitigate on-column aggregation.
-
-
Adjust HPLC Conditions:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can disrupt hydrogen bonding, reduce aggregation, and improve peak shape.
-
Modify Initial Gradient Conditions: Ensure your starting percentage of organic solvent is high enough to keep the peptide soluble but low enough for it to bind effectively to the stationary phase.[7] If the peptide is precipitating, a slightly higher initial organic percentage may be required.
-
Q3: My peptide contains a Trp residue in addition to Boc-homoserine, and I'm seeing multiple side products after purification. Are these related?
Answer: Yes, this is a known complication. During acid-mediated cleavage, carbocations are generated from the Boc group and other side-chain protecting groups.[1] Tryptophan's indole ring is highly nucleophilic and susceptible to alkylation by these carbocations, leading to t-butylated Trp adducts.
Resolution Strategies:
-
Use Scavengers During Cleavage: This is the most critical step. The cleavage cocktail must contain scavengers to trap the reactive carbocations. A common and effective combination is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). TIS is a highly effective scavenger for t-butyl cations.
-
Protect the Tryptophan Side Chain: During synthesis, using an acid-stable protecting group on the tryptophan indole nitrogen, such as Fmoc-Trp(Boc)-OH, can prevent this side reaction. The Boc group on the Trp side chain is more stable to TFA than the Nα-Boc group and effectively shields the indole ring from alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions for developing an RP-HPLC method for a Boc-homoserine peptide?
A: A robust starting point for method development is as follows:
-
Column: A wide-pore (300 Å) C18 column is recommended for peptides to ensure good access to the bonded phase.[8]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% B to 65% B over 60 minutes.
-
Flow Rate: 1 mL/min for a 4.6 mm ID analytical column.
-
Detection: 214 nm and 280 nm.
From this initial run, you can identify the approximate elution time of your peptide and then optimize the gradient to be much shallower around that point to resolve the lactone impurity.
Q2: Can I prevent lactone formation during the cleavage and workup steps?
A: While complete prevention is difficult, you can significantly minimize it.
-
Minimize Cleavage Time: Perform the acid cleavage step at the lowest effective temperature (e.g., on ice) and for the minimum time required for complete deprotection and cleavage.
-
Immediate Workup: After cleavage, immediately precipitate the peptide in cold ether, centrifuge, and dry the crude product. Do not let the peptide sit in the strong acid solution.
-
Lyophilize from a Non-Acidic Solution: If possible, dissolve the crude peptide in a water/acetonitrile mixture and lyophilize it. If an acid is required for solubility, use a minimal amount of acetic acid rather than TFA.
Q3: Are there analytical techniques to definitively confirm the presence of both the peptide and the lactone?
A: Yes, several techniques are essential for characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows you to separate the two species chromatographically and confirm their respective molecular weights simultaneously.[9] As mentioned, you will look for the expected [M+H]⁺ for the peptide and [M-18+H]⁺ for the lactone.
-
Tandem MS (MS/MS): Fragmenting both the parent peptide ion and the lactone ion can provide structural confirmation. The fragmentation patterns will be similar but may show characteristic differences that can be used for definitive identification.[10]
Q4: Does the N-terminal Boc group ever get cleaved during RP-HPLC purification?
A: It is possible, but generally unlikely under standard conditions. The Boc group is designed to be cleaved by strong acids like neat or 50% TFA.[11][12] The 0.1% TFA or formic acid in an HPLC mobile phase is typically not strong enough to cause significant deprotection during a standard chromatographic run. However, if the peptide is exposed to these conditions for extended periods (e.g., sitting in the autosampler for many hours) or if the homoserine residue is near the N-terminus, some level of deprotection may occur. Always analyze the final purified fractions by MS to check for this impurity.
Optimized Purification Protocol: RP-HPLC
This protocol provides a step-by-step method for the purification of a peptide containing (S)-N-Boc-L-homoserine.
1. Crude Peptide Preparation: a. Following cleavage from the resin and ether precipitation, dry the crude peptide thoroughly under vacuum. b. Weigh the crude peptide and dissolve it in a minimal volume of a strong, compatible solvent (e.g., DMSO, 6M Guanidine-HCl). c. Dilute this stock solution with Mobile Phase A (or a weak solvent mixture like 95:5 Water:Acetonitrile) to a final concentration of 1-5 mg/mL. d. Ensure the final solution is clear. If precipitation occurs, adjust the solvent composition. e. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Method Development and Purification: a. Scouting Run: Perform an initial broad-gradient run (e.g., 5-95% B over 40 minutes) on an analytical C18 column to determine the retention time of the target peptide and its impurities. b. Gradient Optimization: Based on the scouting run, design a shallower gradient focused on the elution window of your peptide and its lactone form. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40-60 minutes will provide much higher resolution. c. Preparative Run: Scale the optimized method to a preparative column. Inject the prepared crude peptide solution. d. Fraction Collection: Collect fractions (e.g., 0.5-1.0 minute intervals) across the peaks of interest.
3. Analysis and Pooling: a. Analyze each collected fraction using analytical LC-MS to determine the purity and identity of the contents. b. Pool the fractions containing the target peptide at the desired purity level (e.g., >95%). c. Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Data Summary & Visualization
Table 1: HPLC Parameter Modulation for Peptide/Lactone Separation
| Parameter | Standard Condition | Optimized Condition for Resolution | Rationale for Optimization |
| Ion-Pairing Agent | 0.1% TFA in H₂O/ACN | 0.1% Formic Acid in H₂O/ACN | Reduces mobile phase acidity to slow on-column lactonization.[3] |
| Gradient Slope | 1.0% B / min | 0.2 - 0.5% B / min | Increases the separation window (Δt R ) between structurally similar compounds.[4] |
| Column Chemistry | C18 | Phenyl-Hexyl or Diphenyl | Provides alternative selectivity based on different retention mechanisms (π-π interactions).[5] |
| Temperature | Ambient | 40 - 60 °C | Can improve peak shape by reducing viscosity and disrupting aggregation. |
Diagram 1: Troubleshooting Workflow for Peptide Purification
Caption: Decision tree for troubleshooting common purification issues.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hart, M. P., & Powner, M. W. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 59(38), 16368-16386. Available at: [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Shaw, P. D., Ping, G., Daly, S. L., Cha, C., Cronan, J. E., Rinehart, K. L., & Farrand, S. K. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041. Available at: [Link]
-
Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. Available at: [Link]
- Loffet, A., & Zhang, H. (2014). Method and compositions for removing acid-labile protecting groups. Google Patents. (WO2014033466A1).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4631-4642. Available at: [Link]
-
Kent, S. B. (2009). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Chemical Society Reviews, 38(2), 338-351. Available at: [Link]
-
Kappe, C. O. (2004). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 69(22), 7617-7620. Available at: [Link]
-
Interchim. (n.d.). Peptides purification development in Reverse Phase. Retrieved from [Link]
-
Ortori, C. A., Atkinson, S., Chhabra, S. R., Williams, P., & Barrett, D. A. (2010). Identification of bacterial N-acylhomoserine lactones (AHLs) with a combination of ultra-performance liquid chromatography (UPLC), ultra-high-resolution mass spectrometry, and in-situ biosensors. Analytical and Bioanalytical Chemistry, 396(2), 841-850. Available at: [Link]
-
Porcheddu, A., Giacomelli, G., & Pirastru, L. (2012). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 41(19), 6338-6349. Available at: [Link]
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. Available at: [Link]
-
Lesellier, E., & West, C. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. Analytica Chimica Acta, 1095, 151-160. Available at: [Link]
-
Chen, Y. H., & Chen, S. T. (1997). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 50(3), 181-190. Available at: [Link]
-
Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. Retrieved from [Link]
-
Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from [Link]
-
Wang, L. (2023, December 8). Peptide analysis using reverse phase liquid chromatography. Separation Science. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
-
Britton, J., Raston, C. L., & Weiss, G. A. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. Available at: [Link]
-
Palmer, J. (2008, August 6). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. Agilent Technologies. Available at: [Link]
-
Lee, J., et al. (2018). MALDI-MS-Based Quantitative Analysis for Ketone Containing Homoserine Lactones in Pseudomonas aeruginosa. Journal of the American Society for Mass Spectrometry, 29(1), 116-125. Available at: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
Fridkin, M., Gilon, C., & Stav, E. (2003). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. Journal of Peptide Research, 61(3), 136-143. Available at: [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
-
Morressier. (2017, April 7). Improving peptide purification via flash column chromatography by modulating mobile phase pH. Retrieved from [Link]
-
Reddit. (2023). HPLC peptide purification problem. r/chemistry. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 4. hplc.eu [hplc.eu]
- 5. lcms.cz [lcms.cz]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. agilent.com [agilent.com]
- 9. ijsra.net [ijsra.net]
- 10. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization of (S)-N-Boc-L-homoserine During Activation
Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with maintaining the stereochemical integrity of (S)-N-Boc-L-homoserine during carboxyl group activation for amide bond formation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you diagnose and resolve issues of racemization in your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding racemization in the context of peptide synthesis.
Q1: What is racemization and why is it a critical issue for (S)-N-Boc-L-homoserine?
A1: Racemization is the process by which a pure, single enantiomer (like the desired S-isomer of N-Boc-L-homoserine) is converted into a mixture containing both the S- and D-enantiomers.[1] The alpha-carbon (Cα) of an amino acid is a chiral center. During the activation of the adjacent carboxyl group, the proton attached to this Cα becomes susceptible to removal by a base.[2]
This loss of stereochemical integrity is a critical failure in drug development and peptide synthesis for two primary reasons:
-
Biological Activity: The therapeutic efficacy of a peptide or small molecule therapeutic is exquisitely dependent on its precise three-dimensional structure. The incorrect D-isomer may exhibit significantly reduced biological activity or, in some cases, produce undesirable or toxic off-target effects.[1]
-
Purification Challenges: The resulting D-isomer is a diastereomer of the target peptide. Separating these closely related impurities can be exceptionally difficult and costly, often requiring multiple rounds of chromatography and leading to significant yield loss.
Q2: What is the primary chemical mechanism responsible for racemization during the activation step?
A2: The most common mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] While N-Boc, a urethane-type protecting group, is known to suppress this pathway compared to simple acyl groups, the risk remains significant under many common activation conditions.[3][4]
The process unfolds as follows:
-
Activation: The carboxyl group of N-Boc-L-homoserine is activated by a coupling reagent (e.g., a carbodiimide or onium salt).
-
Cyclization: The activated carboxyl group undergoes an intramolecular attack by the oxygen of the Boc-carbonyl group, forming the 5(4H)-oxazolone ring.[5]
-
Deprotonation: The proton at the chiral Cα of this oxazolone intermediate is now highly acidic and can be easily abstracted by a base present in the reaction mixture.[2]
-
Loss of Chirality: This deprotonation forms a planar, achiral enolate intermediate.
-
Reprotonation/Nucleophilic Attack: When the amine nucleophile attacks this intermediate to form the new amide bond, it can do so from either face of the planar ring, resulting in a mixture of both the desired S- and the undesired D-products.[1]
A less common pathway, direct enolization, involves the direct removal of the Cα proton from the activated acid by a strong base, but the oxazolone pathway is the predominant concern.[1][4]
Caption: The primary pathway for racemization via the oxazolone intermediate.
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several experimental factors critically influence the extent of racemization. In descending order of impact, they are:
-
Coupling Reagent & Additives: The choice of activating agent is paramount. Carbodiimides used alone pose a high risk, while modern onium salts offer high efficiency but must be used correctly. Additives like Oxyma or HOAt are essential for suppressing racemization by forming more stable active esters.[6][7][8]
-
Base Selection: The strength and steric hindrance of the base are crucial. Strong, non-hindered bases dramatically accelerate Cα proton abstraction.[2][9]
-
Temperature: The rate of racemization increases significantly with temperature.[2][8]
-
Pre-activation Time: The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for oxazolone formation and subsequent racemization.[2][10]
-
Solvent Polarity: Polar solvents can sometimes increase the rate of racemization, though this effect is often secondary to the other factors.[11]
Part 2: Troubleshooting Guide for High Racemization
This section provides a logical workflow to diagnose and resolve racemization issues when high levels of the D-diastereomer are detected in your product.
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent & Additives
-
Symptom: You are using a carbodiimide like DIC or EDC without an additive.
-
Cause: Carbodiimides form a highly reactive O-acylisourea intermediate that is very prone to cyclizing into the oxazolone.[12]
-
Solution: ALWAYS use a racemization-suppressing additive when using carbodiimides.[6] Add one equivalent of Oxyma or HOAt to your reaction. These additives intercept the O-acylisourea to form a more stable active ester that is less prone to racemization while remaining highly reactive toward the desired amine nucleophile.[7][8] Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[4]
-
Symptom: You are using an older onium salt like HBTU or TBTU and still observing racemization.
-
Cause: While effective, the activation provided by these reagents can still lead to racemization, especially with sensitive substrates or non-optimal bases.
-
Solution: Switch to a modern, third-generation uronium salt like HATU or COMU .[2][4] These reagents provide very high coupling rates, which can kinetically favor the desired aminolysis over the competing racemization pathway.
Step 2: Evaluate Your Choice of Base
-
Symptom: You are using triethylamine (TEA) or an excess of N,N-diisopropylethylamine (DIPEA).
-
Cause: The rate of racemization is directly linked to the concentration and strength of the base used.[9] Strong and/or sterically unhindered bases like TEA readily abstract the acidic Cα proton from the oxazolone intermediate.[2] Even the more hindered DIPEA can cause significant racemization if used in excess.[8]
-
Solution:
-
Switch to a Weaker or More Hindered Base: Replace TEA or DIPEA with N-methylmorpholine (NMM) or, for extremely sensitive couplings, the highly hindered base 2,4,6-collidine .[4][8]
-
Use Stoichiometric Amounts: Use the minimum amount of base required for the reaction. For onium salt couplings, 2.0 equivalents of DIPEA are standard, but for sensitive substrates, reducing this may be beneficial if coupling efficiency is maintained. When coupling an amino acid salt, only one equivalent of base is needed to neutralize the salt.[4]
-
Step 3: Control Reaction Temperature and Time
-
Symptom: You are running the coupling reaction at room temperature or higher.
-
Cause: The rate of racemization, like most side reactions, increases with temperature.[2][8]
-
Solution: Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary.[2][11] Maintaining a low temperature, especially during the initial activation and coupling phase, is critical.
-
Symptom: You are performing a long pre-activation step before adding the amine.
-
Cause: Pre-activation involves mixing the amino acid, coupling reagent, and base, allowing the activated species to form before the nucleophile is introduced. This gives the activated intermediate ample time to cyclize and racemize.[10]
-
Solution: Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient.[2] Better yet, employ an in-situ activation protocol: add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to start the reaction.[7]
Part 3: Recommended Protocols for Low-Racemization Activation
The following protocols are designed as robust starting points for minimizing racemization during the activation of (S)-N-Boc-L-homoserine.
Protocol A: High-Security Carbodiimide/Additive Method (DIC/Oxyma)
This method is highly recommended for its reliability and low cost. It prioritizes stereochemical purity over reaction speed.
Materials:
-
(S)-N-Boc-L-homoserine (1.0 eq)
-
Amine component (1.0-1.2 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 eq)
-
Anhydrous Solvent (DMF or DCM)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the (S)-N-Boc-L-homoserine (1.0 eq), Oxyma (1.1 eq), and the amine component (1.0-1.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Initiation: Add DIC (1.1 eq) dropwise to the cooled, stirring mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for an additional 2-12 hours.
-
Monitoring: Monitor the reaction progress via TLC or LC-MS.
-
Workup: Once complete, filter off the diisopropylurea (DCU) byproduct and proceed with standard aqueous workup and purification.
Protocol B: High-Efficiency Onium Salt Method (HATU/DIPEA)
This method is suitable for sterically hindered or otherwise difficult couplings where high reactivity is required. Careful control of base and temperature is essential.
Materials:
-
(S)-N-Boc-L-homoserine (1.0 eq)
-
Amine component (1.0-1.2 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Preparation: In a flask under an inert atmosphere, dissolve the (S)-N-Boc-L-homoserine (1.0 eq), HATU (1.0 eq), and the amine component (1.0-1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Initiation: Add DIPEA (2.0 eq) dropwise to the mixture. A color change to yellow is often observed.
-
Reaction: Stir the reaction at 0 °C for 15-30 minutes. If the reaction is sluggish, it may be allowed to warm to room temperature.
-
Monitoring: Monitor the reaction closely by LC-MS. Due to the high reactivity, these couplings are often complete within 1-2 hours.
-
Workup: Proceed with standard aqueous workup and purification.
Part 4: Comparative Data on Coupling Conditions
The following table summarizes trends in racemization observed for various coupling conditions. Lower percentages indicate better stereochemical preservation. Note that absolute values can vary significantly based on the specific amino acid, solvent, and base used.
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Key Considerations |
| EDC / DIC | None | TEA / DIPEA | Very High | Not recommended for chiral amino acids. High risk of oxazolone formation.[12] |
| EDC / DIC | HOBt | NMM / DIPEA | Moderate | A classic method, but HOBt is less effective at suppression than newer additives.[8] |
| EDC / DIC | Oxyma / HOAt | NMM / DIPEA | Low | Recommended. Oxyma and HOAt are highly effective at suppressing racemization.[6][7] |
| HBTU / TBTU | None | DIPEA | Moderate-High | Requires a base, which introduces risk. Can be high without careful control.[13] |
| HATU / COMU | None | NMM / DIPEA | Low-Moderate | Very fast coupling rates can outcompete racemization. Best-in-class onium salts.[2][4] |
| DEPBT | None | DIPEA | Very Low | Known for its remarkable resistance to racemization, especially for sensitive residues.[4][13] |
References
-
Peptide synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Antonovics, I., & Young, G. T. (1965). The Mechanism of Racemisation during the Coupling of Acylpeptides. Chemical Communications. [Link]
-
Bodanszky, M., & Bodanszky, A. (n.d.). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. [Link]
-
Epimerization of Peptide. (n.d.). [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. [Link]
-
Yusof, Y., & Kumar, P. (2021). Epimerisation in Peptide Synthesis. Pharmaceuticals. [Link]
-
Oliveira, C. S., et al. (2018). Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2012). Journal of the American Chemical Society. [Link]
-
Amblard, M., et al. (2016). Epimerization by oxazolone formation. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Technical Support Center: Synthesis of Hydrophobic Peptides Containing Homoserine
Welcome to the technical support center dedicated to the unique challenges encountered during the synthesis of hydrophobic peptides containing homoserine residues. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing these demanding sequences. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic strategies effectively.
Introduction: The Dual Challenge
Synthesizing peptides is a delicate dance of chemistry, and the difficulty of this dance increases dramatically with the hydrophobicity of the target sequence. Hydrophobic peptides are prone to aggregation, leading to poor solvation, incomplete reactions, and challenging purification. The incorporation of non-standard amino acids like homoserine introduces another layer of complexity. Homoserine, with its side-chain hydroxyl group, is susceptible to side reactions, particularly lactonization, which can cap the growing peptide chain or complicate final deprotection and purification.
This guide will address the most common issues encountered when these two challenges converge, providing you with the expert insights and validated protocols needed to ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic, homoserine-containing peptide shows a low yield after synthesis. What are the likely causes?
A low yield in the synthesis of a hydrophobic peptide containing homoserine can stem from several factors, often acting in concert. The primary culprits are typically:
-
On-resin aggregation: The growing peptide chains, rich in hydrophobic residues, can fold and aggregate on the solid support. This physically blocks reactive sites, leading to incomplete deprotection and coupling steps, resulting in truncated sequences.
-
Poor solvation: The hydrophobic nature of the peptide can lead to poor swelling of the resin and inadequate solvation of the peptide chains, further hindering reaction kinetics.
-
Homoserine lactonization: The side-chain hydroxyl group of homoserine can undergo intramolecular cyclization to form a stable lactone, especially under acidic conditions. This can occur during coupling of the next amino acid or during the final cleavage from the resin, effectively capping the peptide and contributing to a lower yield of the full-length product.
Q2: I'm observing a significant peak in my crude HPLC analysis that corresponds to a truncated sequence. What could be the cause?
A prominent truncated sequence peak is a classic indicator of a "difficult coupling" or premature chain termination. In the context of your peptide, consider these possibilities:
-
Steric hindrance: The amino acid you are trying to couple after a bulky hydrophobic residue or near the homoserine may be sterically hindered, leading to a low coupling efficiency.
-
Aggregation-induced truncation: As mentioned above, on-resin aggregation can prevent the N-terminus of the growing peptide chain from being accessible for the next coupling reaction.
-
Lactone formation: If the truncation occurs immediately after the homoserine residue, it is highly probable that the homoserine has formed a lactone, preventing further elongation of the peptide chain.
Q3: My purified peptide has poor solubility in aqueous buffers. How can I improve this?
This is an inherent challenge with hydrophobic peptides. Here are several strategies to improve solubility:
-
Incorporate solubilizing aids: During purification and for final formulation, consider the addition of organic co-solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).
-
pH adjustment: The net charge of your peptide can significantly impact its solubility. Experiment with pH adjustments to move away from the isoelectric point (pI) of the peptide, where it will be least soluble.
-
Chaotropic agents: For peptides that are particularly difficult to dissolve, chaotropic agents like guanidine hydrochloride or urea can be effective, although they will disrupt the peptide's secondary structure.
Troubleshooting Guide: From Synthesis to Purification
This section provides detailed troubleshooting advice and protocols to address specific issues you may encounter.
Issue 1: Overcoming On-Resin Aggregation
On-resin aggregation is a primary driver of low yields and purity for hydrophobic peptides. The following strategies can be employed to mitigate this issue.
Increasing the reaction temperature can disrupt the intermolecular hydrogen bonds that lead to aggregation, thereby improving reaction kinetics.
Step-by-Step Methodology:
-
Equipment: Use a peptide synthesizer equipped with a heated reaction vessel.
-
Temperature: Set the reaction temperature for both the deprotection and coupling steps to a range of 60-90°C.
-
Solvents: Ensure your solvents are rated for use at these temperatures.
-
Monitoring: Monitor the synthesis closely, as elevated temperatures can sometimes increase the risk of side reactions.
Pseudoprolines are dipeptide building blocks that introduce a "kink" into the peptide backbone, disrupting the formation of the secondary structures that lead to aggregation.
Step-by-Step Methodology:
-
Sequence analysis: Identify potential sites for pseudoproline incorporation within your hydrophobic sequence. These are typically Ser or Thr residues.
-
Dipeptide selection: Choose the appropriate pseudoproline dipeptide from a commercial supplier.
-
Coupling: Couple the pseudoproline dipeptide using standard coupling protocols. The kink it introduces will disrupt aggregation in the subsequent synthesis steps.
| Strategy | Mechanism | Key Advantage | Considerations |
| High-Temperature SPPS | Disrupts intermolecular hydrogen bonds | Broadly applicable to many sequences | May increase risk of certain side reactions |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone | Highly effective at disrupting aggregation | Sequence-dependent; requires specific dipeptide building blocks |
| Chaotropic Salts (e.g., LiCl) | Disrupts ordered solvent networks and peptide structures | Can be added to coupling/deprotection solutions | May require optimization of concentration |
Issue 2: Preventing Homoserine-Related Side Reactions
The primary side reaction of concern with homoserine is lactonization. Preventing this is key to a successful synthesis.
Protecting the side-chain hydroxyl group of homoserine can prevent lactonization.
Step-by-Step Methodology:
-
Protected Homoserine: Start with a homoserine building block where the side-chain hydroxyl group is protected with a group like tert-butyl (tBu).
-
Synthesis: Proceed with the SPPS as usual. The protecting group will prevent the hydroxyl group from participating in any side reactions.
-
Deprotection: The tBu group is typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA).
Caption: Workflow using a side-chain protected homoserine to prevent lactonization.
Issue 3: Optimizing Purification of Hydrophobic Peptides
The purification of hydrophobic peptides by reverse-phase HPLC is often challenging due to poor solubility and peak broadening.
Adding organic modifiers or using alternative acids can significantly improve peak shape and resolution.
Step-by-Step Methodology:
-
Alternative Acids: Replace TFA in the mobile phase with formic acid (FA). FA can improve the solubility of some hydrophobic peptides and reduce ion pairing, leading to sharper peaks.
-
Organic Modifiers: For extremely hydrophobic peptides, consider adding a small percentage (1-5%) of isopropanol or n-propanol to the mobile phase to improve solubility.
-
Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing viscosity and increasing mass transfer.
Caption: A decision-making workflow for optimizing the HPLC purification of hydrophobic peptides.
References
- Solid-Phase Peptide Synthesis: A Practical Guide. (Book) by Fernando Albericio and Judy M. Songster. This book provides a comprehensive overview of SPPS techniques.
-
Microwave-assisted solid phase peptide synthesis. Journal of Peptide Science. [Link]
-
Pseudoprolines as a solubilising tool for the synthesis of difficult peptide sequences. Journal of Peptide Science. [Link]
-
Strategies for the solid-phase synthesis of long and difficult peptides. International Journal of Peptide Research and Therapeutics. [Link]
-
Formation of homoserine lactone from homoserine during solid-phase peptide synthesis. Journal of Peptide Research. [Link]
Technical Support Center: Improving Peptide Intermediate Solubility with (S)-N-Boc-L-homoserine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals facing challenges with peptide solubility during synthesis. We will explore the strategic use of (S)-N-Boc-L-homoserine as a tool to mitigate aggregation and enhance the solubility of difficult peptide intermediates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding peptide aggregation and the role of L-homoserine as a solubilizing agent.
Q1: What is peptide aggregation in the context of Solid-Phase Peptide Synthesis (SPPS), and why is it a problem?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which create stable secondary structures like β-sheets.[1] This is particularly common in sequences containing multiple hydrophobic amino acids.[2][3]
Aggregation is a major cause of synthesis failure for several reasons:
-
Poor Solvation and Resin Collapse: The aggregated peptide chains are poorly solvated by the synthesis solvents (like DMF or NMP), causing the resin beads to shrink or collapse.[4]
-
Incomplete Reactions: This collapse physically blocks reagents from reaching the reactive N-terminus of the growing peptide, leading to incomplete deprotection and coupling steps.[2][5]
-
Failed Syntheses: The result is a crude product containing a high percentage of deletion sequences (n-1, n-2) and truncated chains, which leads to low yields and creates significant challenges for purification.[2]
Q2: What is (S)-N-Boc-L-homoserine?
A2: (S)-N-Boc-L-homoserine is a chemically protected amino acid derivative used as a building block in peptide synthesis.[6][7] Let's break down its components:
-
L-Homoserine: It is a hydrophilic, non-proteinogenic amino acid. It is a homolog of L-serine, with an additional methylene group (-CH2-) in its side chain, resulting in a hydroxybutyl group (-CH2-CH2-OH).[8]
-
(S)-N-Boc: The "(S)" denotes the stereochemistry. The "N-Boc" refers to the tert-butyloxycarbonyl protecting group attached to the alpha-amino group (Nα). This is a temporary protecting group used extensively in Boc/Bzl SPPS chemistry. It is stable to the basic conditions of coupling but is readily removed by treatment with an acid, such as trifluoroacetic acid (TFA).[9][10]
Q3: How does incorporating L-homoserine into a peptide sequence improve the solubility of its intermediates?
A3: The primary mechanism is the disruption of aggregation-prone secondary structures . The core issue with "difficult sequences" is the tendency of the peptide backbones to align and form strong hydrogen bonds.[1] By strategically inserting a residue like L-homoserine, you introduce a structural and chemical disruption:
-
Increased Hydrophilicity: The hydroxyl (-OH) group on the homoserine side chain is polar and capable of forming hydrogen bonds with the solvent (e.g., DMF, NMP).[8] This helps to keep the growing peptide chain better solvated and less likely to aggregate with itself.
-
Steric Disruption: While similar to serine, the longer and more flexible side chain of homoserine can act as a steric impediment.[8] This physically disrupts the close packing of peptide backbones required to form stable β-sheet structures, similar to how proline or pseudoproline dipeptides operate.[1][4]
-
Conformational Alteration: The presence of homoserine can alter the local secondary structure propensity of the peptide chain, potentially favoring more soluble helical conformations over aggregation-prone β-sheets.[8]
Essentially, you are using L-homoserine as a "solubilizing spacer" within the peptide sequence itself. This is a well-established strategy in SPPS, where backbone modifications or the insertion of specific residues are used to improve synthetic efficiency.[11]
Q4: When should I consider using (S)-N-Boc-L-homoserine in my synthesis?
A4: You should consider this strategy proactively during peptide design or reactively when a synthesis is failing. Key indicators include:
-
Sequence Analysis: If your peptide sequence contains stretches of 5-6 or more contiguous hydrophobic residues (e.g., Val, Ile, Leu, Phe, Ala), it is at high risk of aggregation.[1]
-
Synthesis Monitoring: During automated synthesis, a flattening and broadening of the UV deprotection profile is a classic sign of on-resin aggregation.[4][12] In manual synthesis, poor resin swelling, clumping, and a positive ninhydrin or TNBS test after a coupling step are strong indicators of a problem.[4][5]
-
Previous Failures: If a synthesis has previously failed with a specific sequence, resulting in low yields and multiple deletion products, incorporating a hydrophilic, structure-disrupting amino acid like homoserine is a logical next step.
Q5: Is L-homoserine a natural amino acid? Will its inclusion affect the biological activity of my final peptide?
A5: L-homoserine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. Its inclusion will create a peptide analog, not the native sequence.
The effect on biological activity is sequence- and target-dependent and must be validated experimentally:
-
Potential for Reduced Activity: If the replaced residue was critical for receptor binding or enzymatic recognition, activity could be diminished.
-
Potential for Enhanced Properties: In some cases, the substitution can be beneficial. The non-natural structure may increase proteolytic stability, extending the peptide's half-life.[8] The conformational changes induced by homoserine could also potentially lead to altered (even improved) binding affinity.
Therefore, this strategy is best employed when creating peptide analogs for structure-activity relationship (SAR) studies or when the primary goal is to produce a peptide with improved physicochemical properties (like solubility) where the exact native sequence is not a strict requirement.[13]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues related to peptide aggregation using the L-homoserine incorporation strategy.
Scenario: My peptide synthesis is failing, and I suspect aggregation.
-
Symptoms:
-
The resin bed does not swell properly after solvent addition or appears clumped.[1]
-
A Kaiser test (for primary amines) or TNBS test remains strongly positive after a coupling step, indicating a large number of unreacted free amines.[4][5]
-
Analysis of the crude product by mass spectrometry shows a low yield of the target peptide and a significant presence of deletion sequences (M-113 for Leu, M-99 for Val, etc.).[2]
-
In an automated synthesizer, real-time UV monitoring of the Fmoc deprotection shows flattened, broad peaks.[12]
-
-
Root Cause Analysis Diagram:
Caption: Troubleshooting workflow for aggregation-driven synthesis failure.
-
Proposed Solution: Resynthesize the peptide, strategically replacing one of the hydrophobic amino acids in the problematic region with L-homoserine. For example, in a sequence like -Val-Val-Val-Leu-, consider changing it to -Val-Hse-Val-Leu-. This substitution should be made using (S)-N-Boc-L-homoserine during the appropriate cycle in your Boc-SPPS protocol. The increased local hydrophilicity and steric hindrance from the homoserine side chain can disrupt the aggregation and allow the synthesis to proceed to completion.[1]
Section 3: Experimental Protocols & Data
Protocol 1: Strategic Incorporation of (S)-N-Boc-L-homoserine during Boc-SPPS
This protocol outlines the manual coupling step for incorporating (S)-N-Boc-L-homoserine into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
(S)-N-Boc-L-homoserine (3 eq. relative to resin loading)
-
Coupling Reagent (e.g., HBTU, 2.9 eq.)
-
Activation Base (e.g., DIPEA, 6 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[14]
-
Deprotection Solution: 50% TFA in Dichloromethane (DCM)[10]
-
Neutralization Solution: 10% DIPEA in DMF
-
Washing Solvents: DCM, Isopropanol (IPA), DMF
Procedure:
-
Resin Preparation:
-
Ensure the previous amino acid has been successfully deprotected using 50% TFA/DCM to expose the free N-terminal amine.[10]
-
Wash the peptide-resin thoroughly with DCM (2x), IPA (2x), and finally DMF (3x) to remove residual acid and prepare for coupling.
-
Neutralize the resin-bound ammonium salt by washing with 10% DIPEA in DMF for 2-5 minutes, followed by extensive washing with DMF (5-6x).
-
-
Amino Acid Activation:
-
In a separate reaction vial, dissolve (S)-N-Boc-L-homoserine (3 eq.) and HBTU (2.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (6 eq.) to the solution. The solution will typically change color (e.g., to yellow), indicating activation.
-
Allow the activation to proceed for 1-2 minutes. Do not let the activated mixture sit for an extended period.
-
-
Coupling Reaction:
-
Add the activated (S)-N-Boc-L-homoserine solution to the vessel containing the swollen, neutralized peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. For particularly difficult sequences, the coupling time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).[1]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser or TNBS test) to monitor the reaction for the disappearance of free primary amines.[5]
-
If the test is negative (indicating complete coupling), proceed to washing.
-
If the test is positive, a second coupling (double coupling) may be necessary. To do this, drain the reaction vessel and repeat steps 2 and 3 with fresh reagents.[4]
-
Once coupling is complete, thoroughly wash the peptide-resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Continuation of Synthesis:
-
The peptide-resin is now ready for the next deprotection step to continue the elongation of the peptide chain.
-
Data Table: Physicochemical Property Comparison
This table compares L-homoserine with its lower homolog, L-serine, to highlight the properties relevant to its use as a solubilizing agent.
| Property | L-Serine | L-Homoserine | Rationale for Solubility Enhancement |
| Structure | The additional -CH2- group in homoserine's side chain increases its length and flexibility. | ||
| Side Chain | -CH₂-OH | -CH₂-CH₂-OH | Both are hydrophilic due to the terminal hydroxyl group. |
| Conformational Impact | Standard flexibility | Increased side-chain flexibility | The longer, more flexible side chain of homoserine provides greater steric hindrance, which is more effective at disrupting the tight packing of peptide backbones that leads to aggregation.[8] |
| Secondary Structure | Can participate in various structures | Can promote helical structures[8] | By disrupting β-sheet formation and potentially favoring more open, solvated structures, aggregation is reduced.[1] |
| Key Synthetic Concern | O-acylation during activation | Propensity for side-chain lactonization | While a consideration, lactone formation is typically managed with appropriate protection strategies (e.g., Trt group) if needed, though often unprotected coupling is successful.[8] |
Section 4: References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
American Peptide Society. (n.d.). Taming Aggregation. Retrieved from [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Peraro, L., et al. (2007). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. Biophysical Journal.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Journal of Peptide Science.
-
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Pira, L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
-
Hsieh, Y., et al. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub.
-
Abdel-Aal, A. M., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Advances.
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Kubiczek, D., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters.
-
Masuda, S., et al. (2019). A trimethyllysine-containing trityl tag for solubilizing hydrophobic peptides. Organic & Biomolecular Chemistry.
-
Lim, H. S., et al. (2020). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. MedChemComm.
-
Google Patents. (2015). WO2015152618A1 - Method for improving solubility of protein and peptide by using immunoglobulin fc fragment linkage. Retrieved from
-
Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
-
Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. jpt.com [jpt.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taming Aggregation - Research [americanpeptidesociety.org]
- 13. biosynth.com [biosynth.com]
- 14. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to (S)-N-Boc-L-homoserine and Fmoc-L-homoserine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic endeavor. This guide provides a detailed, evidence-based comparison of two widely used protected forms of L-homoserine—(S)-N-Boc-L-homoserine and Fmoc-L-homoserine—within the context of Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, this analysis is grounded in fundamental chemical principles and supported by practical, field-proven insights to empower you in making informed decisions for your research.
The Foundational Choice: Boc vs. Fmoc in SPPS
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support.[1][2] This methodology simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[2] The success of SPPS is critically dependent on the use of temporary protecting groups for the α-amino group of the incoming amino acid, preventing unwanted polymerization.[3] Two strategies, based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups, have become the cornerstones of modern peptide synthesis.[4][5]
The core difference between these two approaches lies in their chemical lability, which dictates the entire synthetic protocol, including the choice of resin, side-chain protecting groups, and cleavage reagents.[5]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[4] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[6] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hazardous anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[7][8] This reliance on graduated acid lability makes the Boc/Bzl strategy semi-orthogonal.[5]
-
Fmoc/tBu Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα-protection.[4] This group is readily cleaved by a secondary amine, most commonly piperidine.[9] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[7] This represents a truly orthogonal system, a key advantage of the Fmoc approach.[]
Introducing the Contenders: (S)-N-Boc-L-homoserine and Fmoc-L-homoserine
L-homoserine, a non-proteinogenic amino acid, is a valuable building block in the synthesis of modified peptides and peptidomimetics. Its side chain contains a hydroxyl group, which may or may not require protection depending on the synthetic strategy and the potential for side reactions. For the purpose of this guide, we will consider the side-chain hydroxyl to be unprotected, focusing solely on the comparison of the Nα-protecting groups.
Caption: Chemical structures of (S)-N-Boc-L-homoserine and Fmoc-L-homoserine.
Comparative Experimental Workflow for SPPS
To objectively evaluate the performance of (S)-N-Boc-L-homoserine and Fmoc-L-homoserine, a comparative synthesis of a model peptide, for instance, a pentapeptide containing homoserine (e.g., Gly-Ala-Hse-Val-Leu), is proposed. The following detailed protocols outline the key steps for each strategy.
Caption: Comparative experimental workflows for Boc and Fmoc SPPS.
PART A: (S)-N-Boc-L-homoserine SPPS Protocol
1. Resin Preparation:
-
Start with a suitable resin, such as Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide.[6]
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes with gentle agitation.[6]
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.[6]
-
A short pre-wash of 1-2 minutes is followed by a longer deprotection step of 20-30 minutes.[11]
-
Wash the resin thoroughly with DCM to remove residual TFA.[11]
3. Neutralization:
-
Neutralize the resulting N-terminal ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.[12] This is typically done in two steps of 1-2 minutes each.
-
Wash the resin with DCM to remove excess base.[12]
4. Coupling of (S)-N-Boc-L-homoserine:
-
Dissolve 2-4 equivalents of (S)-N-Boc-L-homoserine and a suitable coupling agent (e.g., HBTU, HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[6]
-
Add this solution to the neutralized peptide-resin, followed by the addition of 4-6 equivalents of DIEA to initiate coupling.[6]
-
Allow the reaction to proceed for 1-2 hours, or until a negative ninhydrin test is observed.
-
Wash the resin with DMF and DCM to remove excess reagents.[6]
5. Repetition of the Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.[6]
-
Carefully treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours. A cleavage cocktail containing scavengers (e.g., anisole, p-cresol) is essential to trap reactive carbocations generated from the protecting groups.[8]
-
Precipitate the cleaved peptide in cold diethyl ether, collect by filtration or centrifugation, and dry under vacuum.[4]
PART B: Fmoc-L-homoserine SPPS Protocol
1. Resin Preparation:
-
Start with a suitable acid-labile resin, such as Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide.[13]
-
Swell the resin in DMF for at least 1 hour.[14]
2. Nα-Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.[9][14] The progress of this step can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct.[9]
-
Wash the resin thoroughly with DMF to remove the deprotection solution and byproducts.[14]
3. Coupling of Fmoc-L-homoserine:
-
Dissolve 3-5 equivalents of Fmoc-L-homoserine and a suitable coupling agent (e.g., HATU, HBTU) in DMF.
-
Add this solution to the deprotected peptide-resin, followed by the addition of a base such as DIEA or N-methylmorpholine (NMM) to facilitate the coupling reaction.[14]
-
Allow the reaction to proceed for 1-4 hours, monitoring for completion with a ninhydrin test.
-
Wash the resin with DMF to remove excess reagents.[14]
4. Repetition of the Cycle:
-
Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, collect by filtration or centrifugation, and dry under vacuum.[4]
Performance Comparison: Expected Outcomes and Analysis
The choice between (S)-N-Boc-L-homoserine and Fmoc-L-homoserine will have a significant impact on several key performance indicators of the SPPS process.
| Performance Metric | (S)-N-Boc-L-homoserine (Boc-SPPS) | Fmoc-L-homoserine (Fmoc-SPPS) | Rationale and Causality |
| Crude Peptide Purity | Generally lower | Generally higher | The milder, base-mediated deprotection in Fmoc-SPPS minimizes side reactions.[4] Repetitive acid treatment in Boc-SPPS can lead to premature cleavage of the peptide from the resin and degradation of sensitive residues. |
| Overall Yield | Can be lower | Often higher | Incomplete coupling and side reactions in Boc-SPPS can reduce the overall yield. The efficiency of Fmoc chemistry often leads to higher yields of the desired peptide. |
| Potential Side Reactions | - Acid-catalyzed side reactions: Repetitive TFA treatment can cause side reactions.[11]- Alkylation: Generation of tert-butyl cations during deprotection can lead to alkylation of sensitive residues like Met, Cys, and Trp.[15]- Homoserine lactone formation: Can occur during HF cleavage.[11] | - Base-catalyzed side reactions: Aspartimide formation can be an issue with Asp-containing sequences.[16]- Diketopiperazine formation: Prevalent at the dipeptide stage, especially with Pro or Gly.[16]- Racemization: Can occur during coupling of certain amino acids, like Cys.[17] | The nature of the deprotection and cleavage reagents dictates the types of side reactions that are most likely to occur. The choice of scavengers is crucial in both strategies to mitigate these issues. |
| Safety and Handling | Requires handling of highly corrosive and toxic HF.[9] | Uses less hazardous reagents for cleavage (TFA).[9] | The use of HF in Boc-SPPS necessitates specialized equipment and stringent safety protocols.[9] |
| Cost-Effectiveness | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive.[] | While the initial cost of Fmoc-amino acids is higher, the enhanced efficiency and purity may offset this in the long run by reducing purification costs.[] |
| Automation Compatibility | Less amenable to full automation due to the harsh reagents. | Highly compatible with automated peptide synthesizers.[4] | The milder reaction conditions and simpler workflow of Fmoc-SPPS have made it the standard for automated synthesis. |
In-Depth Analysis and Recommendations
For the majority of routine peptide synthesis applications, the Fmoc/tBu strategy utilizing Fmoc-L-homoserine is the recommended choice .[4] The milder reaction conditions lead to higher purity crude products, reducing the burden of downstream purification.[4] The orthogonality of the protection scheme provides greater flexibility, especially for the synthesis of complex peptides with post-translational modifications.[9] Furthermore, the enhanced safety profile and compatibility with automation make it a more practical and efficient option for modern research laboratories.
However, the Boc/Bzl strategy with (S)-N-Boc-L-homoserine remains a valuable tool in specific scenarios . For the synthesis of long and difficult sequences that are prone to aggregation, the acidic deprotection step in Boc chemistry can be advantageous. The protonation of the N-terminus can help to disrupt interchain hydrogen bonding and improve solvation.[4] Additionally, for certain industrial-scale productions with well-established protocols, Boc chemistry continues to be a viable and cost-effective option.
Post-Synthesis Analysis: Ensuring Peptide Quality
Regardless of the synthetic strategy employed, rigorous analysis of the crude peptide is essential to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing peptide purity, while Mass Spectrometry (MS) is used to verify the molecular weight of the synthesized peptide.[18][19]
HPLC Analysis Protocol
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
Instrumentation: Utilize a reverse-phase HPLC (RP-HPLC) system equipped with a C18 column.[18]
-
Mobile Phase: A common mobile phase system consists of:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile[20]
-
-
Gradient Elution: Employ a linear gradient, for example, from 5% to 95% Solvent B over 30 minutes, to elute the peptide and any impurities.[20]
-
Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.[20] The purity is determined by integrating the area of the main peptide peak relative to the total peak area.
Conclusion
The choice between (S)-N-Boc-L-homoserine and Fmoc-L-homoserine for SPPS is a nuanced decision that depends on the specific requirements of the target peptide, available resources, and the desired scale of synthesis. While the Fmoc strategy has largely become the method of choice for its mildness, efficiency, and safety, the Boc strategy retains its utility for specific challenging applications. A thorough understanding of the underlying chemical principles, potential side reactions, and practical considerations of both methodologies, as presented in this guide, will enable researchers to make an informed decision and achieve their synthetic goals with confidence.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Wang, P., & Chien, C. T. (1997). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 44(4), 347-354.
- de la Torre, B. G., & Albericio, F. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Molecules, 25(11), 2649.
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]
- Wade, J. D., Mathieu, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 91–97.
-
Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
- Pícha, J., Buděšínský, M., & Jiráček, J. (2017). Side reactions in the SPPS of Cys-containing peptides. RSC Advances, 7(78), 49381–49388.
- Stathopoulos, P., Papas, S., Tsikaris, V., & Sakarellos-Daitsiotis, M. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 11(4), 100.
- Hojo, H., & Aimoto, S. (1993). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Peptide Science, 32(1), 45–55.
-
Paradigm Peptides. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]
- Fields, G. B. (1997). Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 73, pp. 17–33). Humana Press.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- da Costa, E. S., & Miranda, M. T. M. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235–1249.
- Dong, M. W. (2016). HPLC for Peptides and Proteins: Principles, Methods and Applications. LCGC North America, 34(12), 922-931.
- Brimble, M. A., & Muir, V. L. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 369–377.
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
Sources
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- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 18. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 19. apexpeptidesupply.com [apexpeptidesupply.com]
- 20. biovera.com.au [biovera.com.au]
A Comparative Guide to the Triethylammonium Salt of N-Boc-L-homoserine: Enhancing Synthetic Efficiency and Purity
In the landscape of peptide synthesis and the development of complex organic molecules, the choice of starting materials and reagents is paramount to the success of the endeavor. N-Boc-L-homoserine is a critical building block, serving as a precursor for molecules like the functionalizable methionine surrogate azidohomoalanine.[1] However, its practical application in the free acid form is often hampered by significant handling and stability challenges. This guide provides an in-depth comparison of N-Boc-L-homoserine in its free acid form versus its triethylammonium (TEA) salt, highlighting the distinct advantages of the latter for researchers, scientists, and drug development professionals.
The Challenge: Limitations of N-Boc-L-homoserine Free Acid
N-Boc-L-homoserine, while essential, presents several practical difficulties in a laboratory setting:
-
Physical Form: The free acid is often isolated as a gummy solid or oil.[2] This physical state makes it difficult to handle, weigh accurately, and transfer, leading to potential inaccuracies in reaction stoichiometry and reduced reproducibility.
-
Hygroscopicity: The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[3] This can introduce water into sensitive reactions, leading to unwanted side reactions and decreased yields.
-
Instability and Side Reactions: The proximity of the hydroxyl and carboxylic acid groups in the homoserine structure creates an inherent risk of intramolecular cyclization, forming N-Boc-homoserine lactone. This side reaction removes the reactive carboxylate needed for coupling, reducing the effective concentration of the starting material and complicating purification.
The Solution: The Triethylammonium Salt Advantage
The conversion of N-Boc-L-homoserine into its triethylammonium salt addresses the aforementioned challenges directly, offering a more robust and user-friendly alternative for synthesis. The primary advantages lie in improved physical properties, enhanced stability, and greater ease of use, which collectively contribute to more efficient and reliable synthetic workflows.
Head-to-Head Comparison: Free Acid vs. Triethylammonium Salt
To fully appreciate the benefits, a direct comparison of their key attributes is essential.
| Feature | N-Boc-L-homoserine (Free Acid) | N-Boc-L-homoserine TEA Salt | Supporting Rationale |
| Physical Form | Gummy solid or oil[2] | Typically a clear, colorless oil or easily handled solid[4][5] | Salt formation disrupts the intermolecular forces that lead to the gummy consistency, resulting in a more manageable physical state. |
| Handling | Difficult to weigh and transfer accurately | Easy to handle, dispense, and weigh | The improved physical form of the salt allows for standard laboratory handling procedures without the complications of a viscous oil. |
| Solubility | Limited solubility in common organic solvents | Readily soluble in water and organic solvents like DMF[4][5] | The ionic character of the salt enhances its solubility in polar aprotic solvents commonly used for peptide coupling. |
| Stability | Prone to intramolecular lactonization | More stable against lactonization | The deprotonated carboxylate (carboxylate anion) is less electrophilic and thus less prone to intramolecular attack by the hydroxyl group. |
| Purity & Yield | Risk of contamination with lactone byproduct | Higher purity starting material leads to cleaner reactions and higher yields | By minimizing the key side reaction, more of the desired starting material is available for the coupling reaction, simplifying purification. |
The Chemistry Behind the Advantage: Why Salt Formation Works
The benefits of the triethylammonium salt are rooted in fundamental chemical principles. The addition of triethylamine, a tertiary base, deprotonates the carboxylic acid of N-Boc-L-homoserine. This creates a carboxylate anion and a triethylammonium cation.
This ionic pair structure is key:
-
It prevents lactonization: The negatively charged carboxylate is significantly less susceptible to nucleophilic attack from the side-chain hydroxyl group compared to the protonated carboxylic acid. This increased stability is crucial for storage and during the pre-activation phase of a coupling reaction.
-
It improves solubility: The ionic nature of the salt enhances its solubility in polar organic solvents such as Dimethylformamide (DMF), which is a standard solvent for solid-phase peptide synthesis (SPPS).
The workflow for using the free acid often requires in situ salt formation before coupling, which can be less controlled. Using the pre-formed, isolated salt ensures that a stable, pure starting material is used from the outset.
Workflow Comparison
The following diagram illustrates the streamlined workflow achieved by using the pre-formed triethylammonium salt compared to the free acid.
Experimental Protocol: Standard Peptide Coupling
This protocol outlines a typical coupling reaction in solid-phase peptide synthesis (SPPS) using the N-Boc-L-homoserine triethylammonium salt. The procedure assumes a standard Boc-SPPS workflow on a resin-bound peptide with a free N-terminal amine.[6]
Materials:
-
Resin-bound peptide with a free amine (e.g., on MBHA resin)
-
N-Boc-L-homoserine triethylammonium salt
-
Coupling reagent (e.g., HBTU, HATU, or BOP)
-
Tertiary base (e.g., N,N-Diisopropylethylamine, DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
TFA solution for Boc deprotection (e.g., 50% TFA in DCM)
-
Reagents for monitoring coupling completion (e.g., Kaiser test reagents)[7]
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
If the N-terminal Boc group is present, perform deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), IPA (2x), and finally DMF (3x) to remove residual acid.[8]
-
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes to neutralize the ammonium trifluoroacetate salt.
-
Wash the resin with DMF (3x) to remove excess base.
-
-
Activation and Coupling:
-
In a separate vessel, prepare the activation solution:
-
Dissolve N-Boc-L-homoserine triethylammonium salt (3 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3 eq.) and DIEA (5-6 eq.).
-
Note: The triethylammonium salt already contains one equivalent of base, but additional base is required for the coupling reaction itself.
-
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Completion:
-
Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.[7]
-
A negative Kaiser test (beads remain colorless or yellow) indicates the reaction is complete.
-
If the test is positive, the coupling can be repeated. If it remains positive, cap the unreacted amines with acetic anhydride before proceeding.[7]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle of deprotection and coupling.
-
Conclusion
The use of N-Boc-L-homoserine as its triethylammonium salt provides marked advantages over the free acid form. Its superior physical properties, enhanced stability against lactonization, and improved solubility streamline the synthetic process, particularly in demanding applications like solid-phase peptide synthesis. By eliminating common handling issues and reducing the potential for side reactions, the TEA salt allows researchers to achieve higher yields, greater purity, and more reliable and reproducible results. For any professional engaged in peptide synthesis or complex organic chemistry, the adoption of the triethylammonium salt of N-Boc-L-homoserine is a scientifically sound choice for optimizing synthetic outcomes.
References
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65–80. [Link]
-
National Center for Biotechnology Information. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubChem. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
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Wikipedia. N-Acyl homoserine lactone. [Link]
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UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
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Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
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MDPI. Epimerisation in Peptide Synthesis. [Link]
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Fournier, A., Wang, C. T., & Felix, A. M. (1988). Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2. International Journal of Peptide and Protein Research, 31(1), 86-97. [Link]
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Hcchem. (S)-N-Boc-L-homoserine Triethylammonium Salt. [Link]
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Götz-Rösch, C., Sieper, T., Fekete, A., Schmitt-Kopplin, P., & Hartmann, A. (2015). Influence of bacterial N-acyl-homoserine lactones on growth parameters, pigments, antioxidative capacities and the xenobiotic phase II detoxification enzymes in barley and yam bean. Frontiers in Plant Science, 6, 149. [Link]
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Amara, N., Krom, C. J., & Bräse, S. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry, 10, 1949–1955. [Link]
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Allart-Simon, I., Quinternet, M., & D’hooghe, M. (2020). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 25(24), 5897. [Link]
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A Comparative Guide to Alternative Chiral Synthons for the Introduction of Homoserine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Homoserine, a non-proteinogenic α-amino acid, serves as a crucial chiral building block in synthetic chemistry and a pivotal intermediate in the biosynthesis of essential amino acids like methionine, threonine, and isoleucine.[1] Its structure, featuring both a primary alcohol and the α-amino acid motif, makes it a versatile precursor for a wide range of complex molecules, including macrocyclic peptides, alkaloids, and modified nucleosides. The stereospecific introduction of the homoserine moiety is therefore a frequent challenge in total synthesis and drug development.
This guide provides an in-depth comparison of various chiral synthons and synthetic strategies for introducing the homoserine unit. We move beyond simple protocol listings to explore the causality behind experimental choices, offering field-proven insights to guide your selection of the optimal synthetic route. We will compare traditional chiral pool approaches, which leverage nature's readily available stereocenters, with modern asymmetric and biocatalytic methods that build chirality from the ground up.
The Chiral Pool Approach: Leveraging Nature's Stereochemical Integrity
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products—such as amino acids and carbohydrates—that can serve as starting materials for complex synthesis.[2] This approach is often the most direct and cost-effective method for introducing the L-homoserine stereocenter.
Alternative 1: L-Aspartic Acid - The Biosynthetic Blueprint
Expertise & Experience: The use of L-aspartic acid is biomimetic; it is nature's own starting point for homoserine.[3] The core challenge lies in the chemoselective reduction of the side-chain (β) carboxylic acid in the presence of the α-carboxylic acid. The choice of reducing agent and protection strategy is critical to achieving high yields and avoiding side reactions. Borane complexes are particularly effective as they can be directed to reduce the carboxylic acid without affecting protected esters.
Synthetic Workflow: The general strategy involves:
-
Orthogonal Protection: The α-amino and α-carboxyl groups are protected. A common scheme is Boc protection for the amine and conversion of the α-carboxyl to a benzyl or methyl ester.
-
Selective Reduction: The unprotected β-carboxylic acid is selectively reduced to the primary alcohol.
-
Deprotection: The protecting groups are removed to yield L-homoserine.
Caption: Synthetic pathway from L-Aspartic Acid to L-Homoserine.
Comparative Data: Selective Reduction of Aspartate Derivatives
| Starting Material | Reducing Agent | Conditions | Yield (%) | Comments | Reference |
| N-Boc-Asp-α-benzyl ester | BH₃·THF | THF, 0 °C to rt | ~85% | High selectivity for the free carboxylic acid. | General method |
| N-Cbz-Asp anhydride | NaBH₄ | Dioxane/H₂O | ~70% | Reduction of the cyclic anhydride formed in situ. | General method |
Trustworthiness: A Validated Experimental Protocol
Synthesis of N-Boc-L-homoserine from N-Boc-L-aspartic acid β-tert-butyl ester
-
Esterification: To a solution of N-Boc-L-aspartic acid β-tert-butyl ester (1 equiv.) in anhydrous DMF, add benzyl bromide (1.1 equiv.) and cesium carbonate (1.2 equiv.). Stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to obtain the fully protected aspartate.
-
Selective Reduction: Dissolve the protected aspartate (1 equiv.) in anhydrous THF and cool to 0 °C. Add a 1M solution of borane-THF complex in THF (1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching & Workup: Carefully quench the reaction at 0 °C by the slow addition of methanol. Remove the solvent under reduced pressure. The residue is co-evaporated with methanol three times to remove borate esters. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-L-homoserine tert-butyl ester.
-
Deprotection: The final deprotection of the ester and Boc group can be achieved under standard acidic conditions (e.g., TFA in DCM) to yield L-homoserine.
Alternative 2: L-Serine via Garner's Aldehyde - The Homologation Route
Expertise & Experience: L-Serine is an inexpensive and abundant chiral starting material. Its conversion to Garner's aldehyde, a configurationally stable α-amino aldehyde, provides a versatile intermediate for carbon-carbon bond formation.[4][5] This strategy introduces the additional CH₂ unit required for the homoserine side chain via a C1 homologation. The key to success is controlling the stereoselectivity of the nucleophilic addition to the aldehyde to avoid epimerization of the existing α-stereocenter.[5]
Synthetic Workflow:
-
Garner's Aldehyde Synthesis: L-serine is converted to its N,O-isopropylidene protected methyl ester, which is then reduced (e.g., with DIBAL-H) to Garner's aldehyde.[4]
-
C1 Homologation: The aldehyde undergoes a Wittig reaction with a phosphonium ylide (e.g., Ph₃P=CHOMe) to form an enol ether.
-
Reduction & Deprotection: Hydrolysis of the enol ether followed by reduction of the resulting aldehyde and subsequent deprotection of the oxazolidine yields L-homoserine.
Caption: Pathway from L-Serine to L-Homoserine via Garner's Aldehyde.
Comparative Data: Homologation of Garner's Aldehyde
| Reaction | Reagent(s) | Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| Wittig Reaction | Ph₃P=CH₂ | THF, 0 °C | >90% | N/A (alkene formed) | [5] |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | THF, 0 °C | ~85% | >10:1 (E:Z) | [6] |
| Grignard Addition | MeMgBr | Et₂O, -78 °C | ~75% | ~4:1 (anti:syn) | [5] |
Trustworthiness: A Validated Experimental Protocol
Synthesis of Garner's Aldehyde and Conversion to an L-Homoserine Precursor
-
Garner's Aldehyde Synthesis:
-
Suspend L-serine methyl ester hydrochloride (1 equiv.) in acetone. Add p-toluenesulfonic acid (0.05 equiv.) and stir at room temperature for 24 hours. Neutralize with NaHCO₃, filter, and concentrate.
-
Dissolve the resulting oxazolidine ester in anhydrous toluene, cool to -78 °C, and add DIBAL-H (1.1 equiv., 1M in hexanes) dropwise.
-
Stir for 2 hours, then quench with methanol. Allow to warm to room temperature, add saturated Rochelle's salt solution, and stir vigorously until layers separate.
-
Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield Garner's aldehyde, which can be used without further purification.[4]
-
-
Wittig Reaction for Homologation:
-
To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equiv.) in anhydrous THF at 0 °C, add n-butyllithium (1.1 equiv.). Stir for 30 minutes to form the ylide.
-
Add a solution of Garner's aldehyde (1 equiv.) in THF dropwise. Stir for 3 hours at 0 °C.
-
Quench with water, extract with diethyl ether, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the enol ether product. This intermediate can then be converted to the homoserine backbone.
-
Alternative 3: L-Methionine - The Degradative Approach
Expertise & Experience: This method is less common for de novo synthesis but is highly effective for generating L-homoserine lactone directly. The cyanogen bromide (CNBr) cleavage of methionine is a classic reaction in peptide chemistry for protein sequencing.[1] It proceeds under acidic conditions with high specificity for the methionine thioether. The resulting product, a peptidyl homoserine lactone, can be hydrolyzed to homoserine. This route is particularly valuable when the lactone form is the desired target, for instance, in the synthesis of N-acyl homoserine lactones (AHLs) for quorum sensing studies.[7][8]
Synthetic Workflow: The reaction is typically a one-pot procedure where an N-protected methionine is treated with cyanogen bromide in an acidic aqueous solvent, such as formic acid.
Caption: CNBr-mediated conversion of Methionine to Homoserine Lactone.
Trustworthiness: A Validated Experimental Protocol
Synthesis of N-Boc-L-homoserine Lactone from N-Boc-L-methionine
-
Reaction Setup: Dissolve N-Boc-L-methionine (1 equiv.) in 70% aqueous formic acid.
-
CNBr Addition: Add cyanogen bromide (3 equiv.) to the solution. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 24 hours in a well-ventilated fume hood (Caution: CNBr is highly toxic). Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and lyophilize to remove the solvent and excess reagents. The crude product can be purified by crystallization or column chromatography to yield N-Boc-L-homoserine lactone.
Asymmetric and Biocatalytic Approaches
These modern strategies build the chiral center during the synthesis, offering flexibility and access to both L- and D-enantiomers.
Alternative 4: Asymmetric Hydrogenation
Expertise & Experience: Catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity.[9] For homoserine, this involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition metal catalyst (typically Rhodium or Ruthenium with chiral phosphine ligands). This method is highly scalable and atom-economical, making it attractive for industrial applications. The success hinges on the design of the substrate and the selection of the appropriate catalyst-ligand combination.
Caption: Asymmetric hydrogenation for the synthesis of a homoserine derivative.
Comparative Data: Chiral Catalysts for Asymmetric Hydrogenation
| Substrate | Catalyst/Ligand | H₂ Pressure (bar) | Enantiomeric Excess (ee %) | Reference |
| (Z)-N-Ac-dehydro-γ-hydroxy-α-amino acid methyl ester | [Rh(COD)(DIPAMP)]⁺BF₄⁻ | 3 | >95% | General method |
| (Z)-N-Ac-dehydro-γ-benzyloxy-α-amino acid methyl ester | [Ru(OAc)₂(BINAP)] | 50 | >98% | General method |
Alternative 5: Whole-Cell Biocatalysis
Expertise & Experience: Metabolic engineering has enabled the development of microbial strains, primarily Escherichia coli, capable of producing L-homoserine in high titers from simple feedstocks like glucose.[10][11] This approach involves redirecting the cell's metabolic flux towards the desired product by overexpressing key biosynthetic enzymes (e.g., feedback-resistant aspartokinase and homoserine dehydrogenase) and deleting competing pathways.[10][12] While requiring expertise in molecular biology and fermentation, this method is unparalleled for large-scale, sustainable production.
Engineered Metabolic Pathway: The core strategy involves enhancing the natural pathway from aspartate while blocking its conversion to threonine and methionine.
Caption: Engineered E. coli pathway for L-Homoserine production.
Comparative Data: L-Homoserine Production in Engineered E. coli
| Strain Background | Fermentation Method | Titer (g/L) | Yield (g/g glucose) | Reference |
| E. coli W3110 | Fed-batch | 37.57 | 0.31 | [10] |
| E. coli | Fed-batch | 84.1 | 0.50 | [11] |
Summary and Recommendations
The optimal choice of a chiral synthon for homoserine depends entirely on the specific goals of the synthesis.
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| L-Aspartic Acid | Biomimetic, high stereochemical fidelity. | Requires selective reduction of one of two carboxyl groups. | Small to medium-scale synthesis where directness is valued. |
| L-Serine (Garner's Aldehyde) | Uses a very cheap starting material; Garner's aldehyde is a versatile intermediate. | Multi-step process; risk of epimerization at the aldehyde stage. | Synthesis of diverse homoserine analogues and complex molecules. |
| L-Methionine | Direct, one-step conversion to the lactone. | Degradative, stoichiometric use of toxic CNBr. | Specific synthesis of homoserine lactone and its derivatives (e.g., AHLs). |
| Asymmetric Hydrogenation | Highly enantioselective, scalable, atom-economical. | Requires specialized catalysts and high-pressure equipment. | Industrial-scale synthesis and access to D-enantiomers. |
| Whole-Cell Biocatalysis | Sustainable, high titers from simple feedstocks. | Requires significant upfront investment in strain development and fermentation. | Large-scale industrial production of L-homoserine. |
For academic labs focused on the synthesis of a specific natural product, the chiral pool approaches starting from L-aspartic acid or L-serine offer the most practical balance of cost, accessibility, and control. For researchers investigating quorum sensing, the L-methionine degradation route is a highly efficient method to access the key lactone scaffold. Finally, for industrial production, whole-cell biocatalysis represents the state-of-the-art, providing a sustainable and high-yield manufacturing process.
References
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Wikipedia contributors. (2023). Homoserine. Wikipedia. [Link]
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Chen, Z., et al. (2020). Metabolic engineering strategies for L-Homoserine production in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]
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Pyne, S. G. (1998). Asymmetric synthesis of the homoserine derivatives 5 via the photoinduced radical addition of alcohols and ethers to a chiral substrate. ResearchGate. [Link]
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PubChem. L-homoserine biosynthesis. National Center for Biotechnology Information. [Link]
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Andaluz, E., et al. (2001). The methionine biosynthetic pathway from homoserine in Pseudomonas putida involves the metW, metX, metZ, metH and metE gene products. Archives of Microbiology. [Link]
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Simon, H., & Floss, H. G. (1978). On the synthesis of serine and homoserine samples asymmetrically labelled with tritium and deuterium in the hydroxymethylene group. Experientia. [Link]
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Tanimoto, H., et al. (2017). Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate. Beilstein Journal of Organic Chemistry. [Link]
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Deming, T. J., & Curtin, S. A. (2014). Controlled synthesis and properties of poly(L-homoserine). Biomacromolecules. [Link]
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Arakawa, K., et al. (2021). Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine. Journal of Biological Chemistry. [Link]
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Datta, P., & Gest, H. (1964). Regulation of homoserine biosynthesis by L-cysteine, a terminal metabolite of a linked pathway. PNAS. [Link]
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Flavin, M., & Slaughter, C. (1960). Synthesis of the Succinic Ester of Homoserine, a New Intermediate in the Bacterial Biosynthesis of Methionine. Biochemistry. [Link]
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Liang, X., et al. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. [Link]
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Nareddy, P. K., et al. (2014). De novo threonine biosynthesis pathway. ResearchGate. [Link]
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Orsi, E., et al. (2021). Cascade Synthesis of l-Homoserine Catalyzed by Lyophilized Whole Cells Containing Transaminase and Aldolase Activities. Industrial & Engineering Chemistry Research. [Link]
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Wu, B., et al. (2011). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. Journal of the American Chemical Society. [Link]
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Hodgkinson, J. T., et al. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules. Tetrahedron Letters. [Link]
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Onishi, H. R., et al. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis. [Link]
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Liu, J., et al. (2016). Multiplex Design of the Metabolic Network for Production of l-Homoserine in Escherichia coli. Applied and Environmental Microbiology. [Link]
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Hudson, A. R., et al. (2018). Synthesis of 1 starting with Cbz-protected Garner's aldehyde 4. ResearchGate. [Link]
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Clemens, R. S. (2012). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. University of Wisconsin-Madison. [Link]
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Sharma, G., et al. (2019). Three categories of chiral pool use in asymmetric synthesis. ResearchGate. [Link]
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Zhang, B., et al. (2021). Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route. Metabolic Engineering. [Link]
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Hao, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link]
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Wang, D., et al. (2018). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Homoserine Incorporation in Peptides
For researchers in drug development and peptide chemistry, the precise molecular composition of a synthetic peptide is not merely a quality control checkpoint; it is the foundation upon which all subsequent functional data rests. The intentional incorporation of non-canonical amino acids or the unintentional modification of canonical ones requires rigorous validation. A particularly common and critical case is the differentiation of methionine (Met) from homoserine (Hse). Homoserine is not a standard proteinogenic amino acid but famously arises as the product of cyanogen bromide (CNBr) cleavage of methionine.[1] This chemical relationship necessitates an unambiguous method to confirm whether homoserine is present in a peptide by design or as an artifact of a previous processing step.
This guide provides an in-depth comparison of mass spectrometry-based methodologies for validating homoserine incorporation, moving beyond simple protocols to explain the causality behind experimental choices. We will explore direct and indirect validation strategies, from high-level mass confirmation to the fine-grained detail of tandem mass spectrometry.
The Fundamental Challenge: Methionine vs. Homoserine
Methionine is one of the two sulfur-containing proteinogenic amino acids. Its side chain features a thioether group, which is uniquely susceptible to cleavage by cyanogen bromide.[2][3] This reaction converts the methionine residue into a C-terminal homoserine lactone, which is subsequently hydrolyzed to homoserine.[1]
-
Methionine (Met): C₅H₁₁NO₂S, Monoisotopic Mass = 149.051 Da
-
Homoserine (Hse): C₄H₉NO₃, Monoisotopic Mass = 119.058 Da
While their masses are distinct, the potential for methionine to undergo various modifications (e.g., oxidation to sulfoxide, +16 Da, or sulfone, +32 Da) can complicate analysis if relying solely on the intact mass of a large peptide. Furthermore, simple mass confirmation does not provide positional information. Therefore, robust validation requires more sophisticated approaches.
Comparative Validation Strategies
We can classify the validation methodologies into three tiers of increasing analytical depth and confidence:
-
Tier 1: Intact Mass Analysis - A rapid, high-level check.
-
Tier 2: Chemical Challenge with Mass Spectrometry - Using chemical reactivity to differentiate the residues.
-
Tier 3: Tandem Mass Spectrometry (MS/MS) - The gold standard for sequence and site confirmation.
The logical workflow for validating a peptide suspected to contain homoserine involves progressing through these tiers as needed to achieve the desired level of confidence.
Caption: High-level workflow for homoserine validation.
Tier 2: The Cyanogen Bromide (CNBr) Challenge
The most elegant and specific method for differentiating methionine from homoserine is to exploit the very reaction that links them. Methionine's thioether side chain is specifically attacked by the electrophilic carbon of CNBr. This leads to the formation of a cyanatosulfonium intermediate, which is then intramolecularly attacked by the carbonyl oxygen of the peptide backbone. The ultimate result is cleavage of the peptide bond C-terminal to the methionine residue, yielding a peptidyl-homoserine lactone. Homoserine, lacking the thioether, is completely inert to this reaction.
Caption: Simplified mechanism of CNBr cleavage at methionine.
Experimental Outcome:
-
If the peptide contains Methionine: The peptide will be cleaved into two smaller fragments. LC-MS analysis will show the disappearance of the precursor ion and the appearance of two new, smaller peptide ions.
-
If the peptide contains Homoserine: The peptide will remain intact. LC-MS analysis will show the precursor ion mass unchanged.
This binary, yes/no outcome provides extremely strong evidence for the identity of the residue .
Protocol: CNBr Challenge Reaction
-
Preparation: Dissolve 5-10 nmol of the peptide in 100 µL of 70% formic acid or 0.1% TFA in a 6:4 water/acetonitrile mixture.[2] The use of TFA is often preferred to avoid potential formylation side-products associated with formic acid.[2]
-
Reagent Addition: Prepare a 5 M stock solution of CNBr in acetonitrile. Add a 100-fold molar excess of CNBr to the peptide solution. Safety Note: CNBr is highly toxic and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment.
-
Incubation: Incubate the reaction at room temperature for 16-24 hours in the dark.[2][4] For some applications, microwave-assisted cleavage can reduce this time to minutes.[4]
-
Quenching & Analysis: Dilute the reaction mixture 10-fold with water, freeze, and lyophilize to remove excess reagents. Reconstitute the sample in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.
-
Data Interpretation: Compare the LC-MS chromatogram and mass spectra of the treated sample with an untreated control. Look for the disappearance of the original peptide mass and the appearance of the predicted fragment masses.
Tier 3: Tandem Mass Spectrometry (MS/MS) for Definitive Sequencing
When positional information is required or the CNBr challenge is inconclusive (e.g., due to a suspected mixture), tandem mass spectrometry is the ultimate arbiter. In MS/MS, the specific peptide ion of interest is isolated, fragmented, and the resulting fragment ions are mass-analyzed. This provides direct sequence information.
Comparison of Fragmentation Techniques
| Technique | Fragmentation Principle | Key Fragment Ions | Advantages for Hse/Met Validation | Limitations |
| Collision-Activated Dissociation (CAD) | Acceleration of ions into neutral gas molecules, converting kinetic energy into internal energy, causing fragmentation of the weakest bonds (peptide backbone).[5] | b- and y-ions | Ubiquitous, well-understood fragmentation patterns. Easily distinguishes Hse vs. Met based on the mass difference in fragment ions containing the residue. | Can be inefficient for larger peptides; labile modifications can be lost preferentially. |
| Electron Transfer Dissociation (ETD) | Ion-ion reaction where radical anions transfer an electron to the multiply protonated peptide, inducing non-ergodic fragmentation of the N-Cα bond.[5][6][7] | c- and z-ions | Excellent for larger peptides and preserving modifications.[6][8] Provides complementary fragmentation data to CAD. | Requires a multiply charged precursor ion (≥2+); can be less efficient for small, singly-charged peptides. |
Interpreting the Data
The key to validation is observing a series of fragment ions (e.g., a y-ion series) that spans the residue . The mass difference between two adjacent fragments in the series will correspond to the mass of the amino acid residue at that position.
-
A mass gap of 119.058 Da between adjacent fragment ions confirms the presence of Homoserine .
-
A mass gap of 149.051 Da confirms the presence of Methionine .
This analysis not only confirms the identity of the amino acid but also its precise location within the peptide sequence.
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dilute the peptide to a final concentration of 1-5 µM in 0.1% formic acid in water.
-
Chromatography: Inject the sample onto a C18 reversed-phase LC column. Elute the peptide using a gradient of increasing acetonitrile (containing 0.1% formic acid). This step separates the peptide of interest from any impurities.
-
Mass Spectrometry:
-
MS1 Scan: As the peptide elutes, the mass spectrometer acquires full scan mass spectra to detect the precursor ion's mass-to-charge ratio (m/z).
-
MS2 Scan (Data-Dependent Acquisition): The instrument software automatically selects the most intense precursor ion from the MS1 scan for isolation and fragmentation (using either CAD or ETD).
-
-
Data Analysis:
-
Use sequencing software to match the observed fragment ions against a theoretical fragmentation pattern of the expected sequence containing homoserine.
-
Manually inspect the spectrum to confirm the mass differences between sequential b- or y-ions (for CAD) or c- or z-ions (for ETD) around the position of interest.
-
Alternative and Complementary Methods: Edman Degradation
While mass spectrometry is the modern standard, it is important to acknowledge the classic method of peptide sequencing: Edman degradation.[9][10][11] This technique involves the sequential chemical cleavage and identification of the N-terminal amino acid residue.[12][13]
-
Principle: The peptide is treated with phenyl isothiocyanate (PITC), which reacts with the N-terminal amino group. Subsequent treatment with acid cleaves this derivatized residue, which can be identified by chromatography. The cycle is then repeated on the shortened peptide.[11]
-
Comparison to MS: Edman degradation is highly accurate for sequencing up to 20-30 residues but is much lower in throughput, requires more sample (picomoles to nanomoles), and fails if the N-terminus is chemically blocked.[9][10] Mass spectrometry, especially LC-MS/MS, is faster, more sensitive, and can handle complex mixtures and modified peptides with greater ease.[12] For the specific task of validating a known peptide sequence, MS/MS is overwhelmingly superior.
Conclusion
References
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A Comparative Guide to Spectroscopic Methods for the Structural Confirmation of (S)-N-Boc-L-homoserine
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. (S)-N-Boc-L-homoserine, a key chiral building block in peptide synthesis and the development of novel therapeutics, is no exception.[1][2] Its precise molecular architecture—including constitution, connectivity, and stereochemistry—must be rigorously verified to ensure the integrity of downstream applications.
This guide provides an in-depth comparison of the primary spectroscopic methods used to confirm the structure of (S)-N-Boc-L-homoserine. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, interpret the expected data, and present a holistic workflow that constitutes a self-validating system for structural elucidation.
The Integrated Approach: A Workflow for Unambiguous Confirmation
No single technique can provide a complete structural picture. True confidence is achieved by integrating the orthogonal data from several spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy defines the carbon-hydrogen framework and connectivity. Mass Spectrometry (MS) confirms the molecular weight and provides key fragmentation clues. Infrared (IR) Spectroscopy identifies the essential functional groups. Finally, Chiral High-Performance Liquid Chromatography (Chiral HPLC) verifies the critical enantiomeric purity. The logical flow of this integrated approach is outlined below.
Caption: Integrated workflow for the complete structural confirmation of (S)-N-Boc-L-homoserine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Expertise & Experience: Why NMR is Foundational
For (S)-N-Boc-L-homoserine, ¹H NMR confirms the presence and connectivity of all non-exchangeable protons, while ¹³C NMR accounts for every carbon atom in the structure. The chemical shifts (δ) are dictated by the local electronic environment, and the coupling constants (J) in ¹H NMR reveal the number of neighboring protons, allowing for a definitive assignment of the spin system.
¹H NMR Spectroscopy: Expected Data
The expected ¹H NMR spectrum will show distinct signals for each unique proton environment. The assignments below are based on established chemical shift principles for N-protected amino acids.[3][4]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -C(CH₃)₃ (Boc group) | ~1.45 | Singlet (s) | N/A | 9H | Nine equivalent methyl protons, shielded environment. |
| -CH₂-CH(NH)- (β-protons) | ~1.9 - 2.2 | Multiplet (m) | J values depend on coupling to α and γ protons | 2H | Diastereotopic protons adjacent to the chiral center and the γ-CH₂ group. |
| -CH₂-OH (γ-protons) | ~3.7 - 3.8 | Multiplet (m) | Coupled to β-protons | 2H | Protons adjacent to the electron-withdrawing hydroxyl group, leading to a downfield shift. |
| -CH(NH)- (α-proton) | ~4.2 - 4.4 | Multiplet (m) | Coupled to NH and β-protons | 1H | Deshielded by the adjacent electronegative nitrogen and carbonyl carbon. |
| -NH- (Amide proton) | ~5.0 - 5.5 | Doublet (d) or Broad Singlet (br s) | ~7-8 Hz (if doublet) | 1H | Exchangeable proton; coupling to the α-proton may be observed. Shift is solvent-dependent. |
| -COOH (Carboxylic acid) | >10.0 | Broad Singlet (br s) | N/A | 1H | Highly deshielded, exchangeable proton. Often very broad. |
| -OH (Alcohol) | Variable | Broad Singlet (br s) | N/A | 1H | Exchangeable proton; chemical shift is highly dependent on solvent, concentration, and temperature. |
¹³C NMR Spectroscopy: Expected Data
The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct carbon count and information about their chemical nature.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -C(CH₃)₃ (Boc group) | ~28.5 | Shielded, equivalent methyl carbons. |
| -CH₂-CH(NH)- (β-carbon) | ~35.0 | Aliphatic sp³ carbon. |
| -CH(NH)- (α-carbon) | ~56.0 | sp³ carbon bonded to electronegative nitrogen. |
| -CH₂-OH (γ-carbon) | ~61.5 | sp³ carbon bonded to electronegative oxygen. |
| -C(CH₃)₃ (Boc quaternary C) | ~80.0 | Quaternary carbon of the tert-butyl group. |
| -C=O (Boc carbamate) | ~156.0 | Carbonyl carbon in a carbamate environment.[5] |
| -C=O (Carboxylic acid) | ~175.0 | Carbonyl carbon of the carboxylic acid, typically the most downfield signal.[6] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of (S)-N-Boc-L-homoserine in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH, OH, and COOH protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign all peaks based on their chemical shift, multiplicity, and integration values.
Mass Spectrometry (MS): Confirming Molecular Weight and Key Structural Features
Mass spectrometry is an essential tool for determining the molecular weight of a compound with high accuracy. For structural confirmation, the fragmentation pattern generated by techniques like Electrospray Ionization (ESI) provides a molecular fingerprint that can confirm the presence of key substructures, such as the Boc protecting group.[]
Trustworthiness: How MS Validates the Structure
The primary validation from MS is the observation of the correct molecular ion, confirming the elemental formula (C₉H₁₇NO₅, MW: 219.24 g/mol ).[8][9] Furthermore, the predictable fragmentation of the Boc group serves as a self-validating diagnostic. The loss of stable neutral fragments like isobutylene (56 Da) or the entire Boc group (100 Da) is highly characteristic and provides strong evidence for the N-Boc protected amino acid structure.[10][11][12]
| Ion | Expected m/z | Fragmentation Pathway | Significance |
| [M+H]⁺ | 220.1 | Protonation of the molecule | Confirms the molecular weight. |
| [M+Na]⁺ | 242.1 | Adduct with sodium ions | Further confirms molecular weight; common in ESI. |
| [M+H - C₄H₈]⁺ | 164.1 | Loss of isobutylene (56 Da) from the Boc group | A hallmark fragmentation of Boc-protected compounds.[11] |
| [M+H - C₅H₉O₂]⁺ | 120.1 | Loss of the entire Boc group (100 Da) | Confirms the presence of the tert-butoxycarbonyl protecting group. |
| [M+H - H₂O]⁺ | 202.1 | Loss of water from the alcohol or carboxylic acid | A common fragmentation for molecules containing hydroxyl groups.[13] |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass measurement.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode to observe protonated molecules ([M+H]⁺) and common adducts ([M+Na]⁺).
-
Tandem MS (MS/MS): To confirm fragmentation patterns, select the [M+H]⁺ ion (m/z 220.1) and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions listed in the table above.[10]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward technique that confirms the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Authoritative Grounding: Correlating Bonds to Absorption Bands
The structure of (S)-N-Boc-L-homoserine contains several key functional groups with characteristic IR absorption frequencies. The presence of bands in these specific regions provides strong collaborative evidence for the proposed structure.[14][15]
| Functional Group | Bond Vibration | Expected Absorption (cm⁻¹) | Intensity |
| Carboxylic Acid & Alcohol | O-H stretch | 3300 - 2400 | Strong, very broad |
| Amide | N-H stretch | 3400 - 3200 | Medium, sharp |
| Alkane | C-H stretch | 3000 - 2850 | Strong |
| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong |
| Carbamate (Boc) | C=O stretch | 1700 - 1670 | Strong |
| Amide | N-H bend | 1640 - 1550 | Medium |
| Alcohol/Acid/Ester | C-O stretch | 1300 - 1000 | Strong |
Experimental Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount of the solid (S)-N-Boc-L-homoserine powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected for the molecule's structure.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Verifying Stereochemical Integrity
For a chiral molecule, confirming the absolute stereochemistry and enantiomeric purity is paramount. The presence of the undesired (R)-enantiomer can have significant implications for biological activity and safety. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[16]
Expertise & Experience: The Rationale for Chiral Separation
Chiral HPLC relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[] For N-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC® T), have demonstrated excellent selectivity.[18][19] This method directly confirms that the sample is predominantly the desired (S)-enantiomer.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable chiral column.
-
Chromatographic Conditions:
-
Chiral Stationary Phase: CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm.[16]
-
Mobile Phase: A common starting point is a polar organic or reversed-phase mode. For example, Methanol/Water (e.g., 90:10 v/v) with a volatile buffer like 20 mM ammonium acetate, adjusted to a specific pH.[20]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the molecule absorbs (e.g., ~210-230 nm).
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a racemic (S/R) standard to confirm the elution order and resolution.
-
Analysis: Inject the sample and the racemic standard. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. A successful confirmation requires a % ee of >99%.
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Complete C-H framework, atom connectivity, and chemical environment. | Provides the most detailed structural information; non-destructive. | Requires relatively large sample amount; lower sensitivity than MS. |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS); presence of key substructures (Boc group). | Extremely high sensitivity; provides definitive molecular weight. | Does not provide detailed connectivity; isomers are often indistinguishable without MS/MS. |
| IR Spectroscopy | Presence of key functional groups (O-H, N-H, C=O, etc.). | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall molecular skeleton; not quantitative. |
| Chiral HPLC | Enantiomeric purity and identity confirmation against a reference standard. | The definitive method for quantifying enantiomers. | Requires a specific chiral column and method development; does not provide structural information. |
Conclusion
The structural confirmation of (S)-N-Boc-L-homoserine is a multi-faceted process that demands the synergistic use of several spectroscopic techniques. While NMR spectroscopy serves as the cornerstone for defining the molecular structure, it must be complemented by mass spectrometry to confirm the molecular weight, IR spectroscopy to verify functional groups, and chiral HPLC to establish enantiomeric purity. By following this integrated and self-validating workflow, researchers can proceed with absolute confidence in the identity and quality of their material, ensuring the integrity and success of their scientific endeavors.
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Gade, N. M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 646-655. Available at: [Link]
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Gade, N. M., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(20), 3247-3254. Available at: [Link]
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National Center for Biotechnology Information (n.d.). L-Homoserine. PubChem Compound Summary for CID 12647. Retrieved January 15, 2026, from [Link].
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Northern Illinois University, Department of Chemistry and Biochemistry (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
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Barth, A. (2000). The infrared absorption of amino acid side chains. Progress in Biophysics and Molecular Biology, 74(3-5), 141-173. Available at: [Link]
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Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
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LibreTexts Chemistry (2022). 6.2: Fragmentation. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
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University of Puget Sound (n.d.). Coupling constants for 1H and 13C NMR. Available at: [Link]
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A Researcher's Guide to the Comparative Biological Activity of Peptides: The Homoserine Substitution
Abstract
In the landscape of peptide chemistry and drug development, the strategic substitution of amino acids is a cornerstone of rational design. This guide provides an in-depth comparison of the biological activity of peptides featuring a native amino acid versus those with a homoserine (Hse) substitution. Often introduced as a byproduct of cyanogen bromide (CNBr) cleavage of methionine (Met), homoserine can also be intentionally incorporated during synthesis.[1][2] This substitution, seemingly minor, can induce significant alterations in a peptide's physicochemical properties, structural conformation, and ultimately, its biological function.[3] We will explore the biochemical rationale for these changes, provide detailed experimental protocols for a comparative analysis, and discuss the interpretation of potential outcomes for researchers in peptide science and therapeutic development.
Introduction: More Than Just a Cleavage Artifact
Homoserine is a non-proteinogenic α-amino acid, structurally similar to serine but with an additional methylene group in its side chain (HO-(CH₂)₂-CH(NH₂)-COOH).[1] Its most common appearance in peptide research is as the C-terminal residue following the chemical cleavage of a peptide bond at the carboxyl side of a methionine residue by cyanogen bromide (CNBr).[1][2][4] This reaction converts the methionine into a C-terminal homoserine or its cyclic form, a homoserine lactone (Hsl).[1][5]
While often viewed as a mere artifact of protein sequencing, the intentional substitution of an amino acid, such as serine or methionine, with homoserine during solid-phase peptide synthesis (SPPS) is a valuable tool.[6][7][8] This substitution can probe structure-activity relationships (SAR), enhance proteolytic stability, and modulate the pharmacological profile of a peptide.[3] Understanding the functional consequences of this substitution is critical for interpreting sequencing data and for designing novel peptide analogs with improved therapeutic properties.
The Biochemical Rationale: Structural and Functional Implications
The substitution of a canonical amino acid with homoserine introduces subtle yet impactful changes to a peptide's local environment.
-
Versus Serine: The primary difference is the side chain length. Homoserine's side chain is one methylene group longer than serine's. This increased length and flexibility can alter hydrogen bonding networks, influence secondary structure propensity, and change the way a peptide interacts with its receptor.[3] While serine's shorter side chain might provide a more rigid scaffold, homoserine's flexibility could allow for more dynamic or novel binding interactions.
-
Versus Methionine: Methionine is a nonpolar, hydrophobic amino acid, while homoserine is polar and hydrophilic due to its terminal hydroxyl group.[9] This fundamental change from a hydrophobic to a hydrophilic side chain can dramatically alter a peptide's solubility, aggregation propensity, and its interaction with biological membranes or the hydrophobic pockets of a receptor.[10] Furthermore, methionine's sulfur atom is susceptible to oxidation, a modification that can alter biological activity.[4][11] Replacing it with the more stable hydroxyl group of homoserine can prevent this oxidative liability.
A key chemical property of homoserine is its propensity to form a stable, five-membered γ-lactone ring, especially under acidic conditions.[3] This cyclization can significantly impact the peptide's structure and its ability to bind to its target.
Experimental Design for a Head-to-Head Comparison
To objectively compare the biological activity of a peptide with and without a homoserine substitution, a systematic experimental workflow is essential. This workflow ensures that any observed differences in activity are directly attributable to the amino acid substitution and not to artifacts of the synthesis or purification process.
Diagram: Comparative Analysis Workflow
Caption: Workflow for comparing native and homoserine-substituted peptides.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the synthesis of two peptide analogues: a native peptide (e.g., containing Methionine) and a homoserine-substituted peptide.
-
Resin Preparation: Start with a Rink Amide resin for a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For the Native Peptide , use Fmoc-Met-OH.
-
For the Homoserine Peptide , use Fmoc-Hse(tBu)-OH. The tert-butyl (tBu) group protects the side-chain hydroxyl to prevent side reactions like O-acylation.[3]
-
Activate the protected amino acid (4 equivalents) with HBTU (3.95 eq.) and DIPEA (8 eq.) in DMF. Add this solution to the deprotected resin and let it react for 2 hours.
-
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This cleaves the peptide from the resin and removes side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quality Control: Confirm the mass and purity (>95%) of the final peptides using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Receptor Binding Assay
This assay determines the affinity of the peptides for their target receptor.
-
Cell Culture: Culture cells expressing the receptor of interest to an appropriate density.
-
Membrane Preparation: Harvest the cells, homogenize them in a buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in a binding buffer.
-
Competition Binding:
-
In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind the receptor.
-
Add increasing concentrations of the unlabeled competitor peptides (either the native or the homoserine version).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Washing: Terminate the reaction by rapid filtration through a filter mat, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a one-site competition model to determine the IC50 (inhibitory concentration 50%), which can be converted to a Ki (inhibition constant).
Protocol 3: Cell-Based Functional Assay (e.g., cAMP Assay)
This assay measures the functional consequence of receptor binding (e.g., agonism or antagonism).
-
Cell Plating: Plate cells expressing the receptor (e.g., a Gs-coupled GPCR) in a 96-well plate and allow them to adhere overnight.
-
Peptide Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). Add increasing concentrations of the native or homoserine peptide.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP response against the log concentration of the peptide. Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration 50%) and the maximum efficacy (Emax).
Data Interpretation and Expected Outcomes
The data gathered from these experiments will allow for a quantitative comparison of the two peptides.
| Parameter | Native Peptide (Met) | Hse-Substituted Peptide | Interpretation of Potential Differences |
| Binding Affinity (Ki) | 10 nM | 100 nM | A higher Ki for the Hse peptide indicates that the Met side chain is important for receptor binding, possibly through hydrophobic interactions. |
| Functional Potency (EC50) | 25 nM | 250 nM | A higher EC50 for the Hse peptide suggests it is less potent at eliciting a functional response, likely due to its lower binding affinity. |
| Efficacy (Emax) | 100% | 60% | A lower Emax indicates the Hse peptide is a partial agonist, meaning it cannot induce the full biological response even at saturating concentrations. |
| Serum Stability (t½) | 15 min | 45 min | A longer half-life for the Hse peptide suggests it is more resistant to degradation by proteases, a desirable trait for therapeutics.[3] |
Diagram: Structure-Activity Relationship
Caption: Impact of Met to Hse substitution on peptide properties.
Conclusion
The substitution of a native amino acid with homoserine, whether incidental or intentional, is a significant modification that warrants careful investigation. The change in side chain polarity, flexibility, and hydrogen bonding potential can lead to profound effects on a peptide's binding affinity, functional activity, and metabolic stability. By employing a systematic workflow of synthesis, purification, and parallel biological evaluation, researchers can precisely dissect the functional consequences of this substitution. The insights gained are invaluable for interpreting protein cleavage data and for the rational design of peptide therapeutics with optimized pharmacological profiles.
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Homoserine - Wikipedia. Wikipedia. [Link]
-
L-Homoserine: An Essential Building Block for Advancing Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of Peptides and of Some Polydipeptides of Homoserine by an Aminolactone Method. The Journal of Organic Chemistry. [Link]
-
A new chemical approach to differentiate carboxy terminal peptide fragments in cyanogen bromide digests of proteins. PubMed. [Link]
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Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. PMC - NIH. [Link]
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Homoserine and Threonine Peptide Assembly. eScholarship. [Link]
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Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons. Study.com. [Link]
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Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. PubMed. [Link]
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Late-Stage Functionalisation of Peptides on the Solid Phase by an Iodination-Substitution Approach. PubMed. [Link]
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The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides. PubMed. [Link]
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Protein Sequencing (Step 5) | Cleavage of peptide into overlapping smaller fragments. YouTube. [Link]
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Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Springer Link. [Link]
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Methionine residues as endogenous antioxidants in proteins. PMC - NIH. [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
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Methionine in Proteins: It's not just for protein initiation anymore. PMC - PubMed Central. [Link]
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Methionine and threonine synthesis are limited by homoserine availability and not the activity of homoserine kinase in Arabidopsis thaliana. PubMed. [Link]
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Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo. PubMed Central. [Link]
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N-Acyl homoserine lactone - Wikipedia. Wikipedia. [Link]
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Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. NIH. [Link]
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All About Amino Acids. JPT Peptide Technologies. [Link]
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A Comparative Guide to the Purity Assessment of (S)-N-Boc-L-homoserine Triethylammonium Salt by HPLC and NMR
Prepared by: A Senior Application Scientist
Introduction
(S)-N-Boc-L-homoserine triethylammonium salt is a valuable chiral building block in the synthesis of complex peptides and pharmaceutical agents. As with any active pharmaceutical ingredient (API) or key intermediate, rigorous purity assessment is not merely a quality control step but a cornerstone of ensuring the safety, efficacy, and reproducibility of the final therapeutic product. The presence of impurities, whether they are residual starting materials, by-products, degradation products, or the incorrect enantiomer, can have significant and unforeseen pharmacological consequences.
This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for the comprehensive purity assessment of (S)-N-Boc-L-homoserine triethylammonium salt: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis of their respective strengths and limitations in the context of regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Chapter 1: The Analytical Imperative: Defining Purity
Before comparing methodologies, it is crucial to define what constitutes "purity" for a compound like (S)-N-Boc-L-homoserine triethylammonium salt. Purity is a multi-faceted attribute that encompasses:
-
Chemical Purity: The percentage of the main component relative to organic and inorganic impurities.
-
Enantiomeric Purity: The excess of the desired (S)-enantiomer over its (R)-enantiomer.
-
Stoichiometry of the Salt: The correct molar ratio between the N-Boc-L-homoserine anion and the triethylammonium cation.
-
Residual Solvents: The amount of any solvents used in the synthesis and purification process.
An ideal analytical strategy will employ orthogonal methods to provide a complete and validated picture of the sample's composition.
Chapter 2: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and robustness for quantifying components in a mixture.[] For a molecule like N-Boc-L-homoserine, which lacks a strong native chromophore for UV detection at higher wavelengths, derivatization or detection at low UV wavelengths is often necessary.
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For N-Boc-L-homoserine and its potential impurities, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds will elute earlier, while more nonpolar compounds will be retained longer.
Experimental Workflow: HPLC Purity Assessment
The following diagram illustrates a typical workflow for HPLC-based purity assessment.
Caption: Workflow for HPLC Purity Assessment.
Detailed Protocol: Reversed-Phase HPLC for Chemical Purity
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A typical gradient might start at 5% B, ramping to 95% B over 20-30 minutes to elute all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (due to the amide and carboxyl groups).
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
Causality: The use of a C18 column provides good retention for the moderately polar N-Boc-L-homoserine. The acidic mobile phase (TFA or formic acid) ensures that the carboxylic acid is protonated, leading to sharper peaks and consistent retention times. A gradient elution is crucial for separating impurities with a wide range of polarities.
Experimental Workflow: Chiral HPLC for Enantiomeric Purity
Assessing the enantiomeric purity is critical and requires a specialized chiral stationary phase (CSP).
Caption: Workflow for Chiral HPLC Analysis.
Detailed Protocol: Chiral HPLC
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP such as one based on cellulose tris(3,5-dichlorophenylcarbamate) is often effective for N-Boc amino acids.[4]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v), which can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Causality: The chiral stationary phase creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.[5][6] Normal phase chromatography (Hexane/IPA) is often preferred for these types of separations on polysaccharide-based CSPs.
HPLC Data Summary (Hypothetical)
| Parameter | Method | Result | Specification (Typical) |
| Purity | RP-HPLC (% Area) | 99.85% | ≥ 99.0% |
| Largest Impurity | RP-HPLC (% Area) | 0.08% | ≤ 0.10% |
| Total Impurities | RP-HPLC (% Area) | 0.15% | ≤ 0.50% |
| Enantiomeric Purity | Chiral HPLC (% ee) | 99.9% | ≥ 99.5% |
Chapter 3: Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an unparalleled tool for structural elucidation and can be adapted into a powerful quantitative technique (qNMR).[7] Unlike HPLC, which relies on the response of a chromophore, qNMR provides a direct measure of the number of nuclei, making it a primary analytical method.[8]
Principle of Quantitative NMR (qNMR)
The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. In qNMR, the purity of a sample is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[9][10]
Experimental Workflow: qNMR Purity Assessment
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A Senior Application Scientist's Guide to the Efficacy of Homoserine Derivatives in Biological Assays
Introduction: Homoserine, A Versatile Scaffold for Bioactive Molecules
In the landscape of molecular biology and drug development, L-homoserine stands out as a pivotal intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine in bacteria, yeast, and plants.[1] Its absence in mammalian biosynthetic pathways makes the enzymes that produce and modify it prime targets for antimicrobial agents.[2][3] Beyond its role as a metabolic building block, the homoserine scaffold, particularly in its cyclized lactone form, serves as the foundation for a diverse array of biologically active derivatives.
This guide provides an in-depth comparison of the efficacy of various classes of homoserine derivatives. We will move beyond simple data reporting to explore the causal relationships between molecular structure and biological function. As researchers, understanding these relationships is paramount for the rational design of novel therapeutics and molecular probes. We will dissect the efficacy of these compounds in two major contexts: the modulation of bacterial communication and the direct inhibition of essential enzymes.
Part 1: N-Acyl Homoserine Lactones (AHLs) as Modulators of Bacterial Quorum Sensing
Many species of Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, such as biofilm formation and virulence factor expression, in a population density-dependent manner.[4][5] This process is mediated by small, diffusible signaling molecules, the most common of which are N-acyl homoserine lactones (AHLs).[6]
The LuxI/R-Type Circuit: The Engine of AHL-Mediated Quorum Sensing
The canonical QS system, first identified in Vibrio fischeri, involves two key proteins: a LuxI-type synthase and a LuxR-type transcriptional regulator.[6][7] The LuxI homolog synthesizes a specific AHL molecule from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).[7][8] As the bacterial population grows, AHLs accumulate. Once a threshold concentration is reached, AHLs bind to and activate their cognate LuxR-type cytoplasmic receptor. This AHL-receptor complex then acts as a transcriptional regulator, binding to specific DNA sequences (termed lux boxes) to activate or repress the expression of target genes.[9] This elegant mechanism allows a bacterial colony to act as a multicellular organism, launching coordinated actions like virulence attacks only when their numbers are sufficient to overcome host defenses.[4]
// Extracellular space node [fillcolor="#FFFFFF", fontcolor="#202124"]; AHL_out [label="AHL Signal", shape=ellipse]; AHL_in [label="AHL Signal", shape=ellipse]; AHL_threshold [label="Threshold\nConcentration", shape=plaintext, fontcolor="#202124"];
AHL_out -> AHL_threshold [label=" Accumulation\n(High Cell Density)", arrowhead=none]; AHL_threshold -> AHL_in [arrowhead=none];
// Explanatory text {rank=same; LuxI; p1; LuxR} {rank=same; AHL_R; p2; DNA}
// Title labelloc="t"; label="Diagram 1: The N-Acyl Homoserine Lactone (AHL) Quorum Sensing Pathway."; }
Caption: General workflow of the LuxI/R-type quorum sensing system.
Structure-Activity Relationships: The Language of the Acyl Chain
The specificity of the AHL signaling system is encoded in the structure of the N-acyl side chain. This chain can vary in length (typically from 4 to 18 carbons) and may feature modifications at the C3 position, such as a keto (oxo) or hydroxyl group.[6][9] These structural variations are critical determinants of whether a molecule acts as a potent activator (agonist) or an inhibitor (antagonist) of a specific LuxR receptor.[10] For instance, in Pseudomonas aeruginosa, the LasR receptor responds primarily to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), while the RhlR receptor preferentially binds the shorter N-butanoyl-L-homoserine lactone (C4-HSL).[4][9]
This inherent specificity has driven the synthesis of a multitude of AHL analogs designed to interfere with QS, a strategy known as "quorum quenching."[11][12] By creating molecules that bind to the LuxR receptor without activating it, or that inhibit the LuxI synthase, it is possible to disrupt bacterial communication and attenuate virulence without exerting selective pressure that leads to antibiotic resistance.[8][11]
Comparative Efficacy of AHL Analogs as Quorum Sensing Inhibitors (QSIs)
The search for potent QSIs has yielded a wide range of homoserine lactone derivatives. Their efficacy is typically evaluated by their ability to inhibit a QS-regulated phenotype in a reporter strain. A common and effective primary screen uses Chromobacterium violaceum, which produces a vibrant purple pigment (violacein) under the control of QS.[12][13] More targeted assays measure the inhibition of specific virulence factors in pathogenic bacteria like P. aeruginosa.[11][14]
Below is a comparative summary of the efficacy of representative AHL derivatives from different chemical classes.
| Derivative Class | Representative Compound | Target Organism | Biological Assay | Efficacy (IC₅₀ or % Inhibition) | Reference |
| Natural AHLs (Baseline) | N-decanoyl-L-HSL (C10-HSL) | C. violaceum | Violacein Inhibition | IC₅₀: 5.8 µM | [13] |
| N-(3-oxododecanoyl)-L-HSL | P. aeruginosa | Biofilm Formation | Agonist (Inducer) | [11] | |
| Phenylurea Analogs | 1-(4-bromophenyl)-3-(1-(2-oxo-tetrahydrofuran-3-yl)ethyl)urea | P. aeruginosa | Pyocyanin Production | ~85% inhibition @ 200 µM | [11] |
| Triazole-Containing | Triazole-C10 HSL Analog | V. fischeri | Bioluminescence | IC₅₀: ~10 µM | [15] |
| Sulfonyl Derivatives | N-benzenesulfonyl-L-HSL | C. violaceum | Violacein Inhibition | >90% inhibition @ 50 µ g/disk | [12] |
| Chalcone-Based | Compound 6e (Chalcone-HSL hybrid) | DU145 (Cancer Cell Line) | Antiproliferative Activity | IC₅₀: 3.0 µM | [16] |
| Acyl Group Modified | 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide | P. aeruginosa | Biofilm Formation | >80% inhibition @ 200 µM | [14][17] |
Expert Interpretation: The data clearly demonstrate that modifying the N-acyl portion of the homoserine lactone can transform the molecule from a bacterial signal into a potent inhibitor. The introduction of bulky, aromatic groups (e.g., phenylurea, benzoyl moieties) is a common and effective strategy for creating antagonists that can competitively bind to the LuxR receptor's active site.[10][11] The efficacy of these compounds underscores the potential of anti-virulence therapy as a viable alternative or supplement to traditional antibiotics.
Experimental Protocol: Violacein Inhibition Assay in Chromobacterium violaceum
This protocol provides a robust method for screening compounds for quorum quenching activity. The choice of C. violaceum CV026 is strategic: it is a mutant strain that cannot produce its own AHL signal but retains a functional LuxR homolog (CviR) and the violacein synthesis operon. It will only produce the purple pigment when an exogenous, short-chain AHL is provided, making it an excellent background for testing competitive inhibitors.[18]
Principle: Test compounds are added to a culture of C. violaceum CV026 that is stimulated with a sub-maximal concentration of a native AHL (N-hexanoyl-L-HSL, C6-HSL). A reduction in the production of the purple violacein pigment, relative to a control without the test compound, indicates inhibition of the QS system.
Step-by-Step Methodology:
-
Prepare Cultures: Inoculate C. violaceum CV026 into Luria-Bertani (LB) broth and grow overnight at 30°C with shaking.
-
Assay Preparation: The following day, dilute the overnight culture 1:10 into fresh LB broth.
-
Dispense Reagents: In a 96-well microtiter plate, add 100 µL of the diluted CV026 culture to each well.
-
Add Inducer: Add C6-HSL to each well to a final concentration of 1 µM. This concentration should be predetermined to induce strong but not maximal violacein production, allowing for a clear window to observe inhibition.
-
Add Test Compounds: Add the homoserine derivative test compounds to the wells at various final concentrations (e.g., a serial dilution from 100 µM to 0.1 µM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Incubation: Cover the plate and incubate at 30°C for 24 hours with gentle shaking.
-
Quantify Violacein: a. After incubation, lyse the cells to release the pigment by adding 100 µL of 10% SDS to each well and mixing thoroughly. b. Add 125 µL of DMSO to each well to solubilize the violacein. c. Centrifuge the plate to pellet cell debris. d. Transfer the supernatant to a new, clear flat-bottom plate and measure the absorbance at 590 nm (A₅₉₀).
-
Data Analysis: Normalize the A₅₉₀ readings of the test compound wells to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
// Title labelloc="t"; label="Diagram 2: Workflow for Violacein Inhibition Assay."; }
Caption: A streamlined workflow for assessing quorum quenching activity.
Part 2: Homoserine Derivatives as Direct Enzyme Inhibitors
The metabolic pathways that synthesize essential amino acids are fertile ground for antimicrobial drug discovery because these pathways are present in microbes but absent in humans.[2] Homoserine is a critical node in the aspartate metabolic pathway, and the enzymes that act upon it, such as homoserine dehydrogenase and homoserine kinase, are validated drug targets.[3][19]
Homoserine Dehydrogenase (HSD) Inhibitors
Homoserine dehydrogenase (HSD) catalyzes the NAD(P)H-dependent reduction of aspartate-β-semialdehyde to L-homoserine.[3] This is a crucial step in the biosynthesis of threonine, isoleucine, and methionine.[20] Inhibiting HSD starves the microbe of these essential building blocks.
A screen of small molecules against yeast HSD identified a class of phenolic inhibitors that bind in the amino acid active site.[2] More recent work has focused on identifying HSD inhibitors with antifungal activity against pathogens like Paracoccidioides brasiliensis.[21][22]
| Inhibitor Class | Representative Compound | Target Organism/Enzyme | Efficacy (Kᵢ or MIC) | Reference |
| Amino Acid Analog | 5-hydroxy-4-oxonorvaline (HON) | Cryptococcus neoformans | Irreversible Inhibitor | [3] |
| Phenolic Inhibitor | Gallic Acid derivative | Yeast Homoserine Dehydrogenase | Kᵢ ≈ 100 µM | [2] |
| Computational Hit | HS23 | P. brasiliensis | MIC: 32 µg/mL | [21][22] |
| Computational Hit | HS87 | P. brasilisensis | MIC: 32 µg/mL | [21][22] |
Homoserine Kinase (HSK) and Other Enzyme Inhibitors
Homoserine kinase (HSK) catalyzes the next step in the pathway, phosphorylating L-homoserine to produce O-phospho-L-homoserine.[23] This enzyme is subject to feedback inhibition by the downstream product L-threonine, which acts as a competitive inhibitor.[24] Other amino acid analogs, such as L-aspartate semialdehyde, have also been shown to inhibit HSK.[19]
Furthermore, the homoserine scaffold is a valuable starting point for synthesizing inhibitors of entirely different enzyme classes. For example, N-α-t-butoxycarbonyl-D-homoserine (Boc-D-homoserine) is a chiral building block used to create potent hydroxamate-based inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and arthritis.[25]
Experimental Protocol: In Vitro HSD Spectrophotometric Inhibition Assay
Principle: This assay measures the activity of purified HSD by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the reduction of the substrate, L-aspartate-β-semialdehyde (ASA). The efficacy of an inhibitor is determined by measuring the reaction rate in its presence compared to its absence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM KCl).
-
Prepare stock solutions of purified HSD enzyme, NADPH, ASA substrate, and the test inhibitor compound.
-
-
Assay Setup: In a UV-transparent 96-well plate or cuvette, combine the reaction buffer, a fixed concentration of NADPH (e.g., 200 µM), and the desired concentration of the test inhibitor.
-
Enzyme Addition: Add the HSD enzyme to the mixture to a final concentration that yields a linear reaction rate for at least 5-10 minutes.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 5 minutes at a controlled temperature (e.g., 25°C) to allow for binding to occur.
-
Initiate Reaction: Start the reaction by adding the substrate, ASA (e.g., to a final concentration equal to its Kₘ value).
-
Monitor Reaction: Immediately place the plate/cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Compare the velocity of the inhibited reaction to the uninhibited (vehicle control) reaction to calculate the percent inhibition.
-
To determine the inhibition constant (Kᵢ) and mechanism (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor and perform a Lineweaver-Burk or non-linear regression analysis.
-
// Title labelloc="t"; label="Diagram 3: Competitive Inhibition of an Enzyme."; }
Caption: An inhibitor competes with the substrate for the enzyme's active site.
Conclusion and Future Outlook
The derivatives of homoserine represent a remarkably versatile class of bioactive molecules. N-acyl homoserine lactones are central to the complex social lives of bacteria, and the targeted disruption of their signaling pathways via synthetic analogs is a highly promising anti-virulence strategy that may circumvent the rapid evolution of antibiotic resistance.[11][26] Concurrently, other homoserine derivatives that inhibit essential microbial enzymes, like HSD, provide a direct and validated route to developing novel antifungal and antibacterial agents.[2][3]
The comparative data presented in this guide highlight a crucial principle for researchers in this field: efficacy is inextricably linked to structure. Subtle modifications to the acyl side chain of an AHL or the phenolic scaffold of an HSD inhibitor can dramatically alter potency and specificity. Future research will undoubtedly focus on leveraging detailed structural biology and computational modeling to design next-generation derivatives with enhanced efficacy, improved pharmacokinetic properties, and greater selectivity for their intended biological targets.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-N-Boc-L-homoserine Triethylammonium Salt
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This guide offers a detailed, step-by-step protocol for the safe disposal of (S)-N-Boc-L-homoserine Triethylammonium Salt (CAS No. 796072-25-8), ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
-
Boc-Protected Amino Acids : Generally, Boc-protected amino acids are stable under neutral or basic conditions and are considered to have low toxicity.[][2] They are, however, sensitive to acidic conditions, which cleave the Boc protecting group.[][3]
-
Triethylamine/Triethylammonium : Triethylamine is a flammable liquid and is harmful to aquatic life.[4][5] It is classified as a hazardous substance, and its disposal is regulated.[4] Due to the presence of the triethylammonium cation, the salt should be handled and disposed of with the same precautions as triethylamine.
Based on this assessment, (S)-N-Boc-L-homoserine Triethylammonium Salt should be treated as hazardous chemical waste.
| Component | Key Hazards | Disposal Consideration |
| Boc-L-homoserine | Acid-labile.[][3] | Generally low hazard, but decomposition can occur. |
| Triethylammonium | Flammable, aquatic toxicity.[4][5] | Treat as hazardous waste.[4] |
Personal Protective Equipment (PPE) and Safety Measures
Before handling (S)-N-Boc-L-homoserine Triethylammonium Salt for any purpose, including disposal, appropriate personal protective equipment must be worn.
-
Eye Protection : Chemical safety goggles or glasses with side shields are mandatory.
-
Hand Protection : Use compatible, chemical-resistant gloves. Always inspect gloves for integrity before use.
-
Body Protection : A standard laboratory coat should be worn.
-
Ventilation : All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]
Step-by-Step Disposal Protocol
The disposal of (S)-N-Boc-L-homoserine Triethylammonium Salt must adhere to all local, state, and federal regulations for hazardous waste.[7][8] Never dispose of this chemical down the drain or in the regular trash.
Step 1: Waste Segregation and Collection
-
Treat all materials contaminated with (S)-N-Boc-L-homoserine Triethylammonium Salt, including the original container, weighing papers, and any used absorbent materials, as hazardous waste.
-
Collect the waste in a designated, properly labeled hazardous waste container. The container must be made of a compatible material, such as High-Density Polyethylene (HDPE).[9]
-
Ensure the waste container is kept closed except when adding waste.
Step 2: Labeling the Hazardous Waste Container
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "(S)-N-Boc-L-homoserine Triethylammonium Salt," must be written on the label.
-
Indicate the primary hazards, such as "Flammable" and "Aquatic Toxicity."
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]
-
The SAA should be a secondary containment system to prevent the spread of any potential leaks.
-
Be mindful of the quantity limits for waste accumulation in an SAA as stipulated by your institution and the EPA.[7]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
EHS professionals or a licensed hazardous waste contractor will ensure the waste is transported and disposed of in compliance with all regulatory requirements.[10]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of (S)-N-Boc-L-homoserine Triethylammonium Salt.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Contain : For liquid spills, absorb the material with an inert absorbent such as sand or earth. Do not use combustible materials.[4][5] For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect : Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Notify your supervisor and EHS department about the spill, regardless of its size.
In case of personal exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
- Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- United States Biological. (n.d.). S-N-Boc-L-homoserine Triethylammonium Salt - Data Sheet.
- Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
- New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet.
- NJ.gov. (n.d.). Triethylamine Hazard Data.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- MedChemExpress. (n.d.). Rp-cAMPS triethylammonium salt-SDS.
- Santa Cruz Biotechnology. (n.d.). Triethylamine.
- Benchchem. (n.d.). Proper Disposal of Triethylamine Hydrobromide: A Guide for Laboratory Professionals.
- BOC Sciences. (n.d.). BOC-amino acids.
- Santa Cruz Biotechnology. (n.d.). (S)-N-Boc-L-homoserine Triethylammonium Salt.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet - Boc-L-serine, anhydrous.
- Fisher Scientific. (2014). Safety Data Sheet - L-Homoserine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Advanced ChemTech. (n.d.). Attaching Boc Protecting Groups With BOC-ON.
- Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc.
- Technion. (n.d.). Chemical Waste Management Guide.
- Pharmaffiliates. (n.d.). (S)-N-Boc-L-homoserine Triethylammonium Salt.
- MyBioSource. (n.d.). (S)-N-Boc-L-homoserine Triethylammonium Salt biochemical.
- MedchemExpress.com. (n.d.). Boc-L-Homoserine | Amino Acid Derivative.
- TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-L-homoserine.
- CymitQuimica. (n.d.). (S)-N-Boc-L-homoserine triethylammonium salt.
Sources
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. acs.org [acs.org]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for (S)-N-Boc-L-homoserine Triethylammonium Salt
This guide provides essential safety and logistical information for the handling and disposal of (S)-N-Boc-L-homoserine Triethylammonium Salt (CAS 796072-25-8). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations. The following protocols are designed to be a self-validating system, grounded in established safety principles and expert experience.
While a specific Safety Data Sheet (SDS) for this exact salt is not universally available, a robust safety protocol can be developed by analyzing its constituent components: the N-Boc-L-homoserine anion and the triethylammonium cation. This approach allows us to anticipate potential hazards and establish comprehensive protective measures.
Hazard Assessment: A Synthesis of Components
(S)-N-Boc-L-homoserine Triethylammonium Salt is comprised of a Boc-protected amino acid and a tertiary amine salt. The primary hazards to consider stem from the potential for respiratory and skin irritation, as well as the risks associated with the parent amine, triethylamine.
-
N-Boc-L-homoserine : The N-Boc protecting group is common in peptide synthesis.[1][2][3] While the protected amino acid itself is generally of low toxicity, it is often a combustible solid that can cause irritation upon contact.[4]
-
Triethylammonium Cation : This component is the salt of triethylamine, a toxic, flammable, and corrosive liquid.[5] While the salt form is less volatile and reactive than the free base, it can still pose risks. Triethylammonium salts may decompose upon heating, emitting toxic vapors of nitrogen oxides.[6] There is always an equilibrium between the salt and the free base, meaning some volatile triethylamine may be present.[7]
Therefore, all handling procedures must account for potential dust inhalation, skin/eye contact, and the possibility of exposure to trace amounts of triethylamine.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial for minimizing exposure. The following table summarizes the minimum required PPE for handling (S)-N-Boc-L-homoserine Triethylammonium Salt.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against splashes and direct contact. Always inspect gloves before use and dispose of them properly.[8] |
| Eye Protection | Chemical Safety Goggles | Protects against dust particles and potential splashes. If there is a significant splash risk, a face shield should be worn in addition to goggles. |
| Respiratory Protection | NIOSH-approved N95 Respirator | Recommended, especially when handling the powder outside of a fume hood, to prevent inhalation of fine particles.[4] For larger quantities or situations with potential for aerosolization, a respirator with organic vapor cartridges may be necessary. |
| Body Protection | Laboratory Coat | Standard practice to protect skin and clothing from contamination.[8] |
Diagram 1: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Boc-Homoser-OH 41088-86-2 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
